Technical Documentation Center

N-Formylcarbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Formylcarbazole
  • CAS: 39027-95-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-Formylcarbazole

For Researchers, Scientists, and Drug Development Professionals Abstract N-formylcarbazole is a pivotal intermediate in the synthesis of a wide array of biologically active compounds and functional materials. This techni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylcarbazole is a pivotal intermediate in the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-formylcarbazole. We delve into the prevalent synthetic methodologies, with a focus on the underlying mechanisms and experimental considerations that ensure high yield and purity. Furthermore, this guide presents a multi-faceted analytical approach for the unambiguous structural elucidation and characterization of N-formylcarbazole, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical protocols.

Introduction: The Significance of N-Formylcarbazole

Carbazole and its derivatives have long been recognized for their significant biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a formyl group at the nitrogen atom of the carbazole nucleus to form N-formylcarbazole (also known as 9-formylcarbazole) provides a versatile chemical handle for further molecular elaboration. This functionalization is a key step in the synthesis of more complex heterocyclic systems and pharmacologically relevant scaffolds. The reactivity of the formyl group allows for a variety of subsequent chemical transformations, making N-formylcarbazole a valuable building block in drug discovery and the development of organic electronic materials.

Synthesis of N-Formylcarbazole: Methodologies and Mechanistic Insights

The synthesis of N-formylcarbazole can be achieved through several methods. The choice of synthetic route often depends on factors such as desired yield, scalability, and the availability of reagents. Here, we discuss two primary and effective methods: direct formylation using neat formic acid and the Vilsmeier-Haack reaction.

Direct N-Formylation with Neat Formic Acid

A straightforward and efficient method for the N-formylation of carbazole involves heating it in neat formic acid. This method is attractive due to its operational simplicity and the use of a readily available and inexpensive reagent.

Causality Behind Experimental Choices: The use of a large excess of formic acid serves as both the reactant and the solvent, driving the reaction towards completion. Heating under reflux provides the necessary activation energy for the formylation to occur. The reaction proceeds via a nucleophilic attack of the carbazole nitrogen on the protonated formic acid, followed by dehydration to yield the N-formyl derivative.

Experimental Protocol: Synthesis of N-Formylcarbazole using Formic Acid [1]

  • Materials:

    • Carbazole

    • Formic acid (98-100%)

    • Dichloromethane

    • Activated charcoal

    • Celite

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of carbazole (e.g., 5.0 g, 29.9 mmol) and formic acid (e.g., 37.5 mL) is heated under reflux for 24 hours.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the excess formic acid.

    • The resulting residue is dissolved in dichloromethane.

    • Activated charcoal is added to the solution to decolorize it.

    • The suspension is filtered through a pad of Celite, and the Celite is washed with additional dichloromethane.

    • The combined filtrate is concentrated under reduced pressure to yield N-formylcarbazole.

Vilsmeier-Haack Reaction for C-Formylation of N-Substituted Carbazoles

While the primary focus of this guide is N-formylcarbazole, it is crucial to understand the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic rings, including the carbazole nucleus at the C-3 and C-6 positions, particularly in N-substituted carbazoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich carbazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the formyl group on the carbazole ring.

dot graph Vilsmeier_Haack_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentPrep [label="Reagent Preparation\n(DMF, POCl3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VilsmeierFormation [label="Vilsmeier Reagent\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbazoleAddition [label="Addition of\nN-Alkylcarbazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Electrophilic Aromatic\nSubstitution", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up &\nPurification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="3-Formyl-N-alkylcarbazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ReagentPrep; ReagentPrep -> VilsmeierFormation [label=" 0 °C "]; VilsmeierFormation -> CarbazoleAddition [label=" In situ "]; CarbazoleAddition -> Reaction [label=" Stirring "]; Reaction -> Hydrolysis [label=" Quenching with ice/water "]; Hydrolysis -> Workup; Workup -> Product; } Vilsmeier-Haack Reaction Workflow for C-Formylation.

Comprehensive Characterization of N-Formylcarbazole

The unambiguous identification and confirmation of the structure of N-formylcarbazole require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-formylcarbazole. A key feature observed in the ¹H NMR spectrum is the presence of two distinct signals for the formyl proton, which is a direct consequence of restricted rotation around the N-CHO (amide) bond, leading to the existence of two rotamers (conformational isomers).

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the carbazole ring typically appear in the range of δ 7.2-8.5 ppm. The specific chemical shifts and coupling patterns can be used to confirm the substitution pattern.

  • Formyl Proton: Due to the presence of rotamers, two singlets are often observed for the formyl proton, typically in the region of δ 9.0-9.5 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carbon of the formyl group gives a characteristic signal in the downfield region of the spectrum, generally around δ 160-165 ppm.

  • Aromatic Carbons: The carbons of the carbazole skeleton appear in the aromatic region (δ 110-145 ppm).

¹³C NMR Chemical Shifts for N-Formylcarbazole
Assignment
Carbonyl (C=O)
Aromatic Carbons

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in N-formylcarbazole.

Characteristic IR Absorptions:

  • C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the formyl group is expected in the region of 1680-1710 cm⁻¹.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the N-formyl group can be found in the 1300-1400 cm⁻¹ region.

  • Aromatic C=C Bending: Characteristic bands for the aromatic ring skeletal vibrations appear in the 1450-1600 cm⁻¹ range.

Characteristic FT-IR Peaks for N-Formylcarbazole
Functional Group
C=O (formyl)
C-H (aromatic)
C-N
C=C (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-formylcarbazole, further confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z corresponding to the molecular weight of N-formylcarbazole (C₁₃H₉NO, MW = 195.22 g/mol ).

  • Key Fragments: A characteristic fragmentation is the loss of the formyl group (-CHO), resulting in a fragment ion corresponding to the carbazole radical cation at m/z 167. Another common fragmentation is the loss of carbon monoxide (CO) from the molecular ion, leading to a peak at m/z 167.

dot graph MassSpec_Fragmentation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes M [label="N-Formylcarbazole\n(M⁺, m/z 195)"]; LossCHO [label="Loss of -CHO\n(m/z 29)"]; LossCO [label="Loss of CO\n(m/z 28)"]; CarbazoleIon [label="Carbazole Cation\n(m/z 167)"];

// Edges M -> LossCHO; M -> LossCO; LossCHO -> CarbazoleIon [style=dashed]; LossCO -> CarbazoleIon [style=dashed]; } Proposed Mass Spectrometry Fragmentation of N-Formylcarbazole.

Conclusion

This technical guide has outlined the key synthetic routes to N-formylcarbazole and provided a comprehensive framework for its characterization. The direct formylation with formic acid offers a simple and effective synthetic protocol. The detailed analysis of NMR, FT-IR, and Mass Spectrometry data provides a robust methodology for the structural verification of the synthesized compound. The presence of rotamers, as observed in NMR spectroscopy, is a defining characteristic of N-formylcarbazole. The information presented herein is intended to empower researchers to confidently synthesize and characterize this important chemical intermediate, facilitating its application in the advancement of medicinal chemistry and materials science.

References

  • Kang, B., Shimizu, Y., Tamura, Y., Fukuda, E., Hamamoto, K., Uchida, Y., Yasuno, Y., Nakayama, A., Satoh, T., Kuse, M., & Shinada, T. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Formylcarbazole

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and reactivity of N-Formylcarbazole (also known as 9-Formylcarbazole or carbazole-9-carbaldehyde). Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and reactivity of N-Formylcarbazole (also known as 9-Formylcarbazole or carbazole-9-carbaldehyde). Designed for researchers, scientists, and professionals in drug development and materials science, this document consolidates essential data, including molecular characteristics, spectroscopic profiles, and solubility. Furthermore, it offers detailed, field-proven experimental protocols for its synthesis and analysis, underpinned by an exploration of the causal factors influencing methodological choices. The guide aims to serve as a critical resource, ensuring scientific integrity and empowering researchers to leverage the unique properties of this compound in their work.

Introduction to N-Formylcarbazole

N-Formylcarbazole (CAS No. 39027-95-7) is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The introduction of a formyl group directly onto the nitrogen atom of the carbazole ring system significantly modifies its electronic properties and reactivity compared to the parent molecule. This structural alteration makes N-Formylcarbazole a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.

The carbazole scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds. The addition of the N-formyl group provides a reactive handle for further chemical transformations and modulates the nucleophilicity of the carbazole nitrogen. Notably, N-Formylcarbazole has been identified as a selective formylating agent, capable of transferring its formyl group to sterically accessible amines under specific conditions, highlighting its utility as a specialized reagent in synthetic chemistry. Understanding its fundamental physicochemical properties is paramount for its effective application and the development of novel derivatives.

Physicochemical and Spectroscopic Properties

The core physicochemical properties of N-Formylcarbazole are summarized in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueSource(s)
IUPAC Name 9H-Carbazole-9-carbaldehyde
CAS Number 39027-95-7
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
Appearance Solid
Melting Point 89-91 °C
Solubility Predicted to have good solubility in non-polar organic solvents such as chloroform, dichloromethane, and toluene; moderate solubility in polar aprotic solvents like DMF and DMSO; and low solubility in polar protic solvents like ethanol and water.
Purity 95%
Spectroscopic Profile

The structural identity and purity of N-Formylcarbazole are definitively established through spectroscopic analysis. The expected spectral characteristics are detailed below, providing a benchmark for experimental validation.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of N-Formylcarbazole is characterized by a distinct singlet for the formyl proton at a downfield chemical shift, typically around 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons of the carbazole ring system will appear in the range of 7.2-8.5 ppm, with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the anisotropic effects of the aromatic rings.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the formyl group is expected to resonate significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons of the carbazole nucleus will appear between 110 and 140 ppm. The symmetry of the carbazole unit will influence the number of distinct aromatic signals.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum of N-Formylcarbazole is distinguished by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the formyl group. This peak is typically observed in the region of 1680-1710 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Synthesis and Reactivity

Synthesis of N-Formylcarbazole

N-Formylcarbazole can be synthesized through the formylation of carbazole. A common and effective method involves the use of neat formic acid. This approach is advantageous due to the ready availability and low cost of the reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carbazole Carbazole ReactionVessel Heat Mixture (e.g., Reflux) Carbazole->ReactionVessel FormicAcid Formic Acid (Reagent & Solvent) FormicAcid->ReactionVessel Quench Quench with Water/Ice ReactionVessel->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (e.g., from Ethanol) Dry->Recrystallize Product N-Formylcarbazole Recrystallize->Product

Caption: Workflow for the synthesis of N-Formylcarbazole.

  • Rationale: Formic acid serves as both the formylating agent and the solvent in this reaction. The reaction is typically driven by heat. The acidic conditions facilitate the electrophilic attack of the formyl group precursor on the nucleophilic nitrogen of carbazole. The product precipitates upon quenching with water due to its low aqueous solubility.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add carbazole.

  • Reagent Addition: Add an excess of 98-100% formic acid to the flask to fully dissolve the carbazole.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.

  • Isolation: The crude N-Formylcarbazole will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of water to remove residual formic acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Validation: Confirm the identity and purity of the final product using melting point analysis and the spectroscopic techniques outlined in Section 2.1.

Reactivity and Applications

The primary reactivity of N-Formylcarbazole centers around its function as a formylating agent. The N-CHO bond is susceptible to nucleophilic attack, allowing for the transfer of the formyl group.

Selective Formylation of Amines: A significant application of N-Formylcarbazole is the selective formylation of primary and secondary amines. Research has demonstrated that it can effectively formylate sterically less hindered aliphatic amines.[1] This selectivity is a key advantage, as sterically bulky amines and less nucleophilic aromatic amines (anilines) show significantly lower reactivity under the same conditions.[1] This allows for chemoselective transformations in complex molecules.

G NFC N-Formylcarbazole (Electrophile) Intermediate Tetrahedral Intermediate NFC->Intermediate Amine R₂NH (Nucleophile) Amine->Intermediate Nucleophilic Attack Formamide Formamide (Product) Intermediate->Formamide Collapse Carbazole_anion Carbazole Anion (Leaving Group) Intermediate->Carbazole_anion Carbazole_final Carbazole (Byproduct) Carbazole_anion->Carbazole_final Proton_source H⁺ Source (e.g., Work-up) Proton_source->Carbazole_final

Sources

Foundational

A Comprehensive Technical Guide to the Spectral Analysis of N-Formylcarbazole

This in-depth technical guide provides a comprehensive analysis of the spectral data of N-formylcarbazole (also known as 9-formylcarbazole or carbazole-9-carbaldehyde), a key heterocyclic compound with significant applic...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data of N-formylcarbazole (also known as 9-formylcarbazole or carbazole-9-carbaldehyde), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to ensure a thorough understanding of the molecule's structural features.

Introduction: The Significance of N-Formylcarbazole

Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. The introduction of a formyl group at the 9-position (the nitrogen atom) of the carbazole nucleus yields N-formylcarbazole, a versatile intermediate for the synthesis of more complex carbazole-based structures. Understanding the precise spectral signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics and organic materials.

The structure of N-formylcarbazole, with its tricyclic aromatic system and the electron-withdrawing formyl group, gives rise to a unique set of spectral data. This guide will dissect these features in detail.

Synthesis_Workflow cluster_formic_acid Formic Acid Method cluster_vilsmeier Vilsmeier-Haack Method Carbazole_FA Carbazole Reflux Reflux Carbazole_FA->Reflux Formic_Acid Neat Formic Acid Formic_Acid->Reflux Workup_FA Aqueous Work-up & Filtration Reflux->Workup_FA Purification_FA Recrystallization Workup_FA->Purification_FA Product_FA Pure N-Formylcarbazole Purification_FA->Product_FA DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Reaction Reaction Vilsmeier_Reagent->Reaction Carbazole_VH Carbazole Carbazole_VH->Reaction Workup_VH Quenching & Extraction Reaction->Workup_VH Purification_VH Column Chromatography Workup_VH->Purification_VH Product_VH Pure N-Formylcarbazole Purification_VH->Product_VH MS_Fragmentation M_ion [C₁₃H₉NO]⁺˙ m/z = 195 M_minus_CHO [C₁₂H₉N]⁺˙ m/z = 166 M_ion->M_minus_CHO - CHO˙ M_minus_CO [C₁₂H₉N]⁺ m/z = 167 M_ion->M_minus_CO - CO Carbazole_fragment Further Fragmentation M_minus_CHO->Carbazole_fragment M_minus_CO->Carbazole_fragment

Exploratory

An In-Depth Technical Guide to the Discovery and History of N-Formylcarbazole

For Researchers, Scientists, and Drug Development Professionals Introduction N-Formylcarbazole, a derivative of the heterocyclic compound carbazole, serves as a significant molecule in synthetic organic chemistry. Its ut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcarbazole, a derivative of the heterocyclic compound carbazole, serves as a significant molecule in synthetic organic chemistry. Its utility as a formylating agent and as a precursor for the synthesis of more complex carbazole-containing structures has cemented its place in the chemical literature. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of N-Formylcarbazole, with a focus on the causal relationships behind experimental choices and protocols.

The Genesis of a Reagent: Discovery and Historical Context

While the parent carbazole was first isolated from coal tar in 1872, the specific history of N-Formylcarbazole is more recent. Early work on the functionalization of carbazole focused on electrophilic substitution on the aromatic rings. The direct formylation of the nitrogen atom to yield N-Formylcarbazole appears to have been explored in the mid-20th century as chemists sought to expand the synthetic utility of carbazoles.

A pivotal publication by P. H. Carter, S. G. P. Plant, and M. Tomlinson in the Journal of the Chemical Society in 1957 detailed the synthesis of various formyl derivatives of carbazole, including N-Formylcarbazole. This work can be considered a landmark in the history of this compound, providing a detailed experimental procedure and characterization. The motivation behind this research was likely to explore the reactivity of the carbazole nitrogen and to create novel intermediates for the synthesis of other carbazole derivatives.

Prior to this, the Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, had become a well-established method for the formylation of electron-rich aromatic compounds. While this reaction is now a common method for the synthesis of C-formylated carbazoles, early investigations into the N-formylation of carbazole likely drew inspiration from the broader field of formylation chemistry that was developing at the time.

Synthetic Methodologies: A Comparative Analysis

The synthesis of N-Formylcarbazole can be achieved through several methods, each with its own advantages and mechanistic underpinnings. The choice of method often depends on factors such as desired yield, scalability, and available starting materials.

Direct N-Formylation with Formic Acid

This is one of the most straightforward methods for the synthesis of N-Formylcarbazole. The reaction proceeds by heating carbazole with an excess of formic acid.

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The nitrogen atom of carbazole acts as a nucleophile, attacking the carbonyl carbon of formic acid. Protonation of the hydroxyl group of formic acid by another molecule of formic acid makes it a better leaving group (water), facilitating the reaction.

Experimental Protocol:

  • Combine carbazole and a significant molar excess of 98-100% formic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of cold water or ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water to remove residual formic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield pure N-Formylcarbazole.

Vilsmeier-Haack Formylation

While the Vilsmeier-Haack reaction is more commonly employed for C-formylation of carbazoles, under specific conditions, it can be directed towards N-formylation. This typically involves the in-situ formation of the Vilsmeier reagent (chloroiminium ion) from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃ or oxalyl chloride).

Mechanism: The Vilsmeier reagent is a potent electrophile. The lone pair of electrons on the carbazole nitrogen attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the N-formyl product. The choice of a non-polar solvent and careful temperature control can favor N-attack over C-attack.

Experimental Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation substrate_add Addition of Carbazole reagent_prep->substrate_add Freshly prepared reaction Reaction substrate_add->reaction Controlled temperature hydrolysis Hydrolysis reaction->hydrolysis Quenching with ice/water workup Work-up and Purification hydrolysis->workup Extraction and chromatography

Caption: General workflow for the Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Properties

N-Formylcarbazole is a stable, crystalline solid at room temperature. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 98-101 °C
Solubility Soluble in acetone, chloroform, and hot ethanol. Insoluble in water.
¹H NMR (CDCl₃, δ) ~9.3 (s, 1H, CHO), 8.2-7.3 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ) ~162 (C=O), 140-110 (aromatic C)
IR (KBr, cm⁻¹) ~1690 (C=O stretch), 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch)
Mass Spectrum (m/z) 195 (M⁺), 167 (M-CO)⁺, 139 (M-CO-HCN)⁺

Note: Spectroscopic values are approximate and may vary depending on the solvent and instrument used.

Biological Activity Profile

The biological activities of carbazole derivatives have been extensively studied, revealing a wide range of properties including antimicrobial, anticancer, and anti-inflammatory effects[1][2]. However, specific biological data for N-Formylcarbazole itself is less prevalent in the literature. Most studies utilize N-Formylcarbazole as a synthetic intermediate to produce other N-substituted carbazoles which then exhibit biological activity[1].

There is a need for further investigation into the intrinsic biological properties of N-Formylcarbazole. Given the known bioactivity of the carbazole scaffold, it is plausible that N-Formylcarbazole may possess some level of cytotoxic, antimicrobial, or other biological activities that have yet to be fully characterized.

Applications in Research and Development

The primary application of N-Formylcarbazole in a research and drug development setting is as a versatile chemical intermediate.

Formylating Agent

N-Formylcarbazole can act as a formylating agent for various nucleophiles. The formyl group can be transferred to other molecules, making it a useful reagent in organic synthesis.

Precursor to N-Substituted Carbazoles

The formyl group can be readily removed or transformed, providing a convenient entry point for the synthesis of a wide array of N-substituted carbazoles. This is particularly valuable in drug discovery, where the modification of substituents on the carbazole nitrogen can be used to modulate biological activity and pharmacokinetic properties.

Synthetic Pathway from Carbazole to N-Substituted Derivatives via N-Formylcarbazole:

Synthetic_Pathway Carbazole Carbazole N_Formylcarbazole N-Formylcarbazole Carbazole->N_Formylcarbazole Formylation N_Substituted_Carbazole N-Substituted Carbazole Derivative N_Formylcarbazole->N_Substituted_Carbazole Deformylation and Substitution

Caption: Synthetic utility of N-Formylcarbazole.

Conclusion

N-Formylcarbazole, since its detailed description in the mid-20th century, has proven to be a valuable molecule in the field of organic chemistry. Its straightforward synthesis and its utility as a synthetic intermediate have made it a staple in the toolbox of chemists working on the development of novel carbazole-based compounds for a variety of applications, including pharmaceuticals and materials science. While its own biological profile remains to be fully elucidated, its role as a precursor to a multitude of bioactive molecules underscores its importance in the ongoing quest for new therapeutic agents.

References

  • Carter, P. H., Plant, S. G. P., & Tomlinson, M. (1957). Formyl derivatives of carbazole and 1 : 2 : 3 : 4-tetrahydrocarbazole. Journal of the Chemical Society (Resumed), 2210. [Link]

  • Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496–13517. [Link]

  • Patil, S. A., Patil, S. A., Patil, R., Keri, R. S., Budagumpi, S., & Balakrishna, G. R. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 11(10), 1383. [Link]

Sources

Foundational

An In-depth Technical Guide to N-Formylcarbazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction N-Formylcarbazole, a derivative of the heterocyclic compound carbazole, serves as a pivotal building block and reagent in synthetic organic chemistry. Its unique electronic and structural characteristics mak...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Formylcarbazole, a derivative of the heterocyclic compound carbazole, serves as a pivotal building block and reagent in synthetic organic chemistry. Its unique electronic and structural characteristics make it a valuable precursor for the synthesis of a wide array of functionalized carbazole derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The carbazole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active natural products and synthetic compounds with diverse therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3] This guide provides a comprehensive technical overview of N-Formylcarbazole, encompassing its synthesis, physicochemical and spectroscopic properties, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.

Core Molecular Identifiers

For clarity and unambiguous identification in research and development, the fundamental molecular information for N-Formylcarbazole is provided below.

IdentifierValue
CAS Number 39027-95-7
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
IUPAC Name carbazole-9-carbaldehyde
Synonyms 9H-Carbazole-9-carboxaldehyde, 9-Formylcarbazole

Synthesis of N-Formylcarbazole: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of N-Formylcarbazole is the Vilsmeier-Haack reaction, which involves the formylation of carbazole using a Vilsmeier reagent.[4][5][6][7][8] This electrophilic aromatic substitution reaction is highly effective for electron-rich heterocyclic compounds like carbazole.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

  • Electrophilic Aromatic Substitution: The electron-rich carbazole nitrogen atom attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the N-formylated product.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Carbazole Carbazole Intermediate Iminium Salt Intermediate Carbazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) N_Formylcarbazole N-Formylcarbazole Intermediate->N_Formylcarbazole + H₂O H2O H₂O (Hydrolysis)

Caption: Mechanism of N-Formylcarbazole synthesis via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-Formylcarbazole.

Materials:

  • Carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Maintain the temperature below 5 °C.

  • Addition of Carbazole: After the addition of POCl₃ is complete, add a solution of carbazole (1 equivalent) in DMF (20 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Formylcarbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of N-Formylcarbazole is essential for its application in research and development.

Physicochemical Data
PropertyValueSource
Melting Point 158-159 °C[9]
Boiling Point Not available
Appearance Solid[9]
Solubility Soluble in many organic solvents
logP 3.2 (Predicted)[10]
Spectroscopic Data

The structural characterization of N-Formylcarbazole is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Formylcarbazole is expected to show characteristic signals for the aromatic protons of the carbazole ring system and a distinct downfield signal for the formyl proton. Due to restricted rotation around the N-CHO bond, two rotamers may be observed, leading to the appearance of two broad signals for the formyl group in both ¹H and ¹³C NMR.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the formyl group will appear at a characteristic downfield chemical shift.[12]

  • ¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum can provide insights into the electronic environment of the nitrogen atom within the carbazole ring.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of N-Formylcarbazole will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the formyl group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C stretching vibrations will also be present.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of N-Formylcarbazole in a suitable solvent like ethanol or acetonitrile is expected to show absorption bands corresponding to the π-π* electronic transitions of the carbazole aromatic system.[14][15][16]

Reactivity and Applications in Drug Development

N-Formylcarbazole is a versatile intermediate with applications extending beyond being a simple derivative. Its reactivity is centered around the formyl group and the carbazole nucleus.

As a Formylating Agent

N-Formylcarbazole can act as a formylating agent for amines.[17] This reactivity allows for the selective formylation of sterically less hindered aliphatic primary and secondary amines, which is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.[17]

Formylation_Reaction N_Formylcarbazole N-Formylcarbazole Formamide Formamide (R-NHCHO or R₂NCHO) N_Formylcarbazole->Formamide + Amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Carbazole Carbazole Formamide->Carbazole + Carbazole (byproduct)

Caption: N-Formylcarbazole as a formylating agent for amines.

Precursor to Bioactive Molecules

The primary application of N-Formylcarbazole in drug development is as a precursor to more complex carbazole derivatives. The formyl group can be readily transformed into various other functional groups, enabling the synthesis of a diverse library of compounds for biological screening.

Examples of Transformations and Applications:

  • Synthesis of Antimicrobial Agents: The carbazole nucleus is a known pharmacophore for antimicrobial activity.[1][3] The formyl group of N-Formylcarbazole can be used as a handle to introduce other heterocyclic rings or functional groups known to enhance antimicrobial potency.

  • Development of Anticancer Agents: Many carbazole derivatives exhibit significant anticancer properties.[18][19] N-Formylcarbazole can be a starting material for the synthesis of novel carbazole-based compounds that target various cancer-related pathways. For instance, the formyl group can be converted to an oxime, which can then be cyclized to form isoxazole-fused carbazoles.

  • Synthesis of Neuroprotective Agents: The carbazole scaffold is also found in compounds with neuroprotective activities. The modification of N-Formylcarbazole can lead to the development of new chemical entities for the treatment of neurodegenerative diseases.

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed when handling N-Formylcarbazole.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

N-Formylcarbazole is a chemical compound of significant utility in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its formyl group, makes it an invaluable precursor for the development of novel carbazole-based therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to support researchers and scientists in their endeavors to explore the full potential of this important molecule.

References

  • Formylation Reaction of Amines Using N-Formylcarbazole. Chem Pharm Bull (Tokyo). 2022;70(7):492-497. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development. 2019;Volume-4(Issue-1):933-939. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles. 1982;19(10):1865. [Link]

  • N-Formyl-carbazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Growing Science. [Link]

  • Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. National Institutes of Health. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • N-formylcarbazole (C13H9NO). PubChemLite. [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics. 2021;23(12):7308-7323. [Link]

  • Chemical Properties of Carbazole (CAS 86-74-8). Cheméo. [Link]

  • 9-ethyl-9H-carbazole-3-carbaldehyde. PubChem. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Carbazole. SpectraBase. [Link]

  • 3-formyl-N-pentenyl-carbazole. PubChem. [Link]

  • N-Formyl-carbazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • N-Vinylcarbazole. PubChem. [Link]

  • Carbazole-3-carboxaldehyde. PubChem. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. [Link]

  • Chapter 13 Green synthesis of bioactive carbazoles. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of Saudi Chemical Society. 2015;19(1):92-97. [Link]

  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. [Link]

  • Carbazole. NIST WebBook. [Link]

Sources

Exploratory

Introduction: The Significance of N-Formylcarbazole in Molecular Design

An In-Depth Technical Guide to the Theoretical Structural Analysis of N-Formylcarbazole N-Formylcarbazole, a derivative of the electron-rich carbazole tricycle, represents a molecule of significant interest in organic el...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of N-Formylcarbazole

N-Formylcarbazole, a derivative of the electron-rich carbazole tricycle, represents a molecule of significant interest in organic electronics, materials science, and medicinal chemistry. The carbazole moiety is a well-established building block known for its photophysical properties and charge-transport capabilities.[1] The introduction of an N-formyl group (-CHO) at the 9-position fundamentally alters the electronic and steric landscape of the parent molecule. This modification introduces a key carbonyl functional group, which can act as a hydrogen bond acceptor and a site for further chemical elaboration, making N-Formylcarbazole a valuable intermediate in pharmaceutical synthesis.[2]

Understanding the precise three-dimensional structure, electronic distribution, and vibrational characteristics of N-Formylcarbazole is paramount for predicting its reactivity, designing novel materials, and elucidating its role in biological systems. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they offer a static picture or solution-averaged information.[3][4] Theoretical and computational studies, primarily leveraging quantum chemical methods, provide a powerful complementary approach. These in-silico investigations allow us to build a dynamic and deeply detailed model of the molecule's behavior at an atomic level, predicting its geometry, stability, and electronic properties with high accuracy.[5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical methodologies employed to study the structure of N-Formylcarbazole. We will not only outline the protocols but also delve into the causality behind the choice of specific computational methods, ensuring a framework that is both instructive and self-validating.

Core Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) has emerged as the computational workhorse, offering an exceptional balance between accuracy and computational cost.[6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

Causality of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the core approximation within DFT. For carbazole systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have consistently demonstrated high predictive power. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a widely used and well-validated choice for geometric, electronic, and vibrational properties of organic molecules, including carbazole derivatives.[6][7] For studies requiring higher accuracy, especially concerning reaction barriers or non-covalent interactions, functionals from the Minnesota family, such as M06-2X , are often employed.[5]

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are common for such analyses. A 6-311++G(d,p) basis set is a robust choice for N-Formylcarbazole.[6]

    • 6-311: Indicates a triple-zeta quality, providing a flexible description of the valence electrons.

    • ++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++), which are crucial for accurately describing lone pairs and regions of space far from the nuclei—essential for systems with potential non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling chemical bonds and bond angles.

Computational Workflow

A typical theoretical investigation follows a logical sequence of steps, beginning with structural optimization and proceeding to the calculation of various molecular properties.

G cluster_0 Computational Workflow for N-Formylcarbazole Analysis A 1. Input Structure Generation (Initial 3D coordinates of N-Formylcarbazole) B 2. Geometry Optimization (Find lowest energy conformation using DFT, e.g., B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm minimum energy state & predict IR spectrum) B->C Optimized Geometry E 5. Spectroscopic Prediction (Calculate NMR chemical shifts, UV-Vis transitions) B->E Optimized Geometry D 4. Electronic Property Calculation (HOMO-LUMO, MEP, NBO analysis at the optimized geometry) C->D Verified Minimum D->E Electronic Structure F 6. Data Analysis & Validation (Compare theoretical data with experimental results) E->F Predicted Data

Caption: Standard computational workflow for theoretical analysis.

Structural & Geometric Analysis

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically adjusts the positions of all atoms until the configuration with the minimum potential energy is found.

A key structural question for N-Formylcarbazole is the degree of planarity. The carbazole core is largely planar, but the orientation of the N-formyl group is determined by a delicate balance between steric hindrance and electronic conjugation. The C-N bond connecting the formyl group to the carbazole nitrogen may exhibit some double-bond character, which would favor a planar arrangement. However, steric clashes between the formyl oxygen or hydrogen and the adjacent benzene rings could induce a twist. The dihedral angle (e.g., C1-N9-C1'-O) is the critical parameter to quantify this twist.

Table 1: Predicted Geometric Parameters for N-Formylcarbazole

(Note: These are representative values based on typical DFT calculations for similar systems.[6])

ParameterDescriptionPredicted Value (B3LYP/6-311++G(d,p))Significance
r(C=O)Formyl Carbonyl Bond Length~1.21 ÅShorter than a C-O single bond (~1.43 Å), indicating double bond character.
r(N9-C_formyl)Bond between Carbazole N and Formyl C~1.39 ÅShorter than a typical C-N single bond, suggesting partial double bond character and electronic delocalization.
∠(N9-C-O)Formyl Bond Angle~124°Consistent with sp² hybridization of the formyl carbon.
τ(C1-N9-C-O)Key Dihedral Angle~10-30°A non-zero value indicates a slight twist from planarity to alleviate steric strain.

This optimized geometry serves as the foundation for all subsequent property calculations. The small discrepancies often observed between DFT-calculated and experimental X-ray diffraction bond lengths are typically due to intermolecular interactions in the crystal lattice, which are absent in the gas-phase theoretical model.[6]

Electronic Property Analysis

With an optimized structure, we can probe the electronic landscape of N-Formylcarbazole to understand its reactivity and photophysical potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8]

    • HOMO: Represents the ability to donate an electron. In N-Formylcarbazole, the HOMO is expected to be delocalized primarily over the electron-rich carbazole ring system.

    • LUMO: Represents the ability to accept an electron. The LUMO will likely have significant contributions from the electron-withdrawing formyl group, particularly the C=O π* orbital.

    • HOMO-LUMO Gap (E_gap): The energy difference between these orbitals is a crucial indicator of chemical stability and the energy required for electronic excitation.[1][8] A smaller gap suggests higher reactivity and a red-shift in the absorption spectrum.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactive sites.[6][9]

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For N-Formylcarbazole, this will be concentrated on the carbonyl oxygen atom.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is expected around the hydrogen atoms of the carbazole rings.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular bonding interactions.[8][10] It can quantify the charge on each atom, revealing the electron-withdrawing effect of the formyl group on the carbazole nitrogen and the overall charge transfer within the molecule.

Table 2: Predicted Electronic Properties of N-Formylcarbazole
PropertyPredicted ValueInterpretation
E_HOMO~ -6.2 eVEnergy of the highest occupied molecular orbital.
E_LUMO~ -1.8 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap~ 4.4 eVCorrelates with molecular stability and UV-Vis absorption energy.[8]
Dipole Moment~ 3.5 - 4.5 DebyeA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.[11]

Vibrational Analysis

Calculating the harmonic vibrational frequencies serves two primary purposes:

  • Verification of Structure: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, meaning the geometry is not a stable structure.[12]

  • Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.[13] This is invaluable for interpreting experimental spectra. For N-Formylcarbazole, a very strong absorption band corresponding to the C=O stretching mode of the formyl group is expected, typically in the 1680-1720 cm⁻¹ region. Due to approximations in the harmonic model, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental data.[13][14]

Detailed Protocol: DFT Analysis of N-Formylcarbazole

This protocol outlines a self-validating workflow for a comprehensive theoretical analysis using a program like Gaussian.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of N-Formylcarbazole.

Methodology: DFT with B3LYP functional and 6-311++G(d,p) basis set.

Step-by-Step Procedure:

  • Molecule Building:

    • Construct an initial 3D structure of N-Formylcarbazole using a molecular modeling program (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

  • Geometry Optimization and Frequency Calculation:

    • Create an input file specifying the coordinates, charge (0), and multiplicity (1).

    • Use the following keyword line: #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Enables enhanced printing output.

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Run the calculation.

  • Validation of the Optimized Structure:

    • Open the output file and confirm that the optimization converged successfully.

    • Check the frequency calculation results. Confirm that there are no imaginary frequencies. The presence of one or more negative frequencies indicates the structure is not a true minimum, and further optimization or a different starting geometry is required.

  • Analysis of Geometric Parameters:

    • Extract the final optimized coordinates from the output file.

    • Measure key bond lengths, bond angles, and dihedral angles to analyze the structure, paying close attention to the orientation of the formyl group relative to the carbazole plane.

  • Electronic and Spectroscopic Property Calculation:

    • Using the optimized geometry from Step 3, perform a single-point energy calculation with additional keywords to request specific properties.

    • Keyword line example: #p B3LYP/6-311++G(d,p) Pop=NBO NMR.

      • Pop=NBO: Requests a Natural Bond Orbital analysis for charge distribution.

      • NMR: Requests the calculation of NMR shielding tensors, which can be converted to chemical shifts for comparison with experimental data.[15]

    • Analyze the output to extract HOMO/LUMO energies, NBO charges, and predicted NMR chemical shifts. Visualize the MEP and molecular orbitals.

  • Data Consolidation and Comparison:

    • Tabulate all calculated geometric, electronic, and spectroscopic data.

    • If available, compare the calculated data (e.g., bond lengths, IR frequencies, NMR shifts) with experimental values to validate the accuracy of the chosen theoretical model.

Conclusion

Theoretical studies provide an indispensable lens through which to view the structure and properties of N-Formylcarbazole. By employing robust computational methods like Density Functional Theory, researchers can build a highly detailed, atomistic model of the molecule. This model allows for the precise determination of its stable 3D geometry, the visualization of its electronic landscape, and the prediction of its spectroscopic signatures. The insights gained from these in-silico analyses—from the subtle twist of the formyl group to the localization of its frontier orbitals—are critical for rationally designing new molecules with tailored properties for applications in drug development, organic electronics, and materials science. The synergy between theoretical prediction and experimental validation creates a powerful, self-reinforcing cycle of discovery.

References

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure.
  • 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. (2025). ResearchGate.
  • Investigation on Synthetic and Computational Studies of Carbazole Dertivates. (2025). ResearchGate.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. (2020). National Institutes of Health.
  • Deviations of calculated from experimental chemical shifts (Δδ) and the influence of relativistic effect on the accuracy of theoretically predicted carbon chemical shift (δ¹³C) for 3,6-diiodo-9-ethyl-9H-carbazole. (n.d.). ResearchGate.
  • A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. (2025). ResearchGate.
  • Computational analysis of the formation mechanisms of carbazoles. (2022). PubMed.
  • Importance of the curvature in electronic, structural and charge transport properties: oligomers of N-pyridine carbazole. (n.d.). ORBi UMONS.
  • Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal. (n.d.). National Institutes of Health.
  • DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2025). Nanoscale and Advanced Materials.
  • Computational analysis of the formation mechanisms of carbazoles. (2022). Semantic Scholar.
  • Computational study on geometric and electronic properties of 3.6-carbazole based conjugated polymers. (n.d.). Journal of the Iranian Chemical Research.
  • Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and vibrational properties. (2012). ResearchGate.
  • Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. (n.d.). ResearchGate.
  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022). PubMed.
  • Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. (2020). CORE.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. (n.d.). ResearchGate.
  • A revised formulation of the generalized subsystem vibrational analysis (GSVA). (2021). National Institutes of Health.
  • DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. (2025). ResearchGate.
  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI.
  • Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. (2020). SMU.
  • DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl). (2024). PubMed.
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (n.d.). Scirp.org.

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-Formylcarbazole in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of N-Formylcarbazole To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a comprehensive exploration int...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of N-Formylcarbazole

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a comprehensive exploration into the solubility of N-Formylcarbazole. In the intricate tapestry of chemical synthesis and pharmaceutical formulation, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful development. N-Formylcarbazole, a derivative of the versatile carbazole scaffold, presents unique opportunities and challenges. Its solubility profile dictates its utility in various applications, from organic electronics to medicinal chemistry. This document moves beyond a simple recitation of data, providing a foundational understanding of the principles governing its solubility, predictive insights, and robust experimental methodologies to empower your research endeavors.

The Physicochemical Architecture of N-Formylcarbazole: A Prelude to its Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-Formylcarbazole, with the molecular formula C₁₃H₉NO, is a molecule where the foundational non-polar carbazole ring system is functionalized with a polar formyl group at the nitrogen atom. This structural duality is the primary determinant of its interaction with various solvents.

The parent compound, carbazole, is a largely non-polar, aromatic heterocycle, known to be sparingly soluble in polar solvents like water and ethanol, but more soluble in non-polar organic solvents such as toluene and benzene.[1] The introduction of the N-formyl group (-CHO) significantly alters the electronic and steric landscape of the molecule. This group introduces a dipole moment and the potential for hydrogen bonding, which can be expected to increase its affinity for more polar solvents compared to the parent carbazole.

A key predictor of solubility in organic solvents is the octanol-water partition coefficient (LogP). For N-Formylcarbazole, a predicted XlogP of 3.2 suggests a predominantly lipophilic character, indicating a preference for organic solvents over water.[2] The melting point of the isomeric 3-Formyl-9H-carbazole is reported to be in the range of 157-159 °C, suggesting significant crystal lattice energy that a solvent must overcome for dissolution to occur.[3][4][5]

Theoretical Underpinnings of Solubility: A Predictive Framework

The age-old axiom of "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For N-Formylcarbazole, a nuanced interplay of forces governs its solubility in different organic solvents.

  • Van der Waals Forces: The large, aromatic carbazole core of N-Formylcarbazole facilitates strong van der Waals interactions (specifically, π-π stacking) with aromatic solvents like toluene and benzene.

  • Dipole-Dipole Interactions: The polar formyl group introduces a significant dipole moment, enabling favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Hydrogen Bonding: While the N-H bond of the parent carbazole is replaced by the N-CHO group, the oxygen atom of the formyl group can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like alcohols, although the overall non-polar character of the molecule may limit extensive solubility in these solvents.

The interplay of these forces suggests that N-Formylcarbazole will exhibit favorable solubility in a range of moderately polar to non-polar organic solvents. Solvents that can effectively engage with both the non-polar carbazole moiety and the polar formyl group are likely to be the most effective.

Predicted and Observed Solubility Profile of N-Formylcarbazole

SolventPolarity Index (P')[2][7]Predicted SolubilityRationale
Non-Polar Solvents
Hexane0.1LowPrimarily van der Waals forces, but the polar formyl group hinders dissolution.
Toluene2.4Moderate to HighFavorable π-π stacking with the carbazole ring.
Polar Aprotic Solvents
Dichloromethane (DCM)3.1HighGood balance of polarity to interact with the formyl group and sufficient non-polar character to solvate the carbazole core.
Ethyl Acetate4.4ModerateCan act as a hydrogen bond acceptor and has a moderate dipole moment.
Acetone5.1Moderate to HighStrong dipole-dipole interactions with the formyl group.
Tetrahydrofuran (THF)4.0HighSimilar to DCM, offers a good balance of polar and non-polar characteristics.
Acetonitrile (ACN)5.8ModerateA polar aprotic solvent that can interact with the formyl group. Qualitative data for 3-Formyl-9H-carbazole suggests slight solubility.[3][5]
Dimethylformamide (DMF)6.4HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)7.2HighA highly polar aprotic solvent; qualitative data for 3-Formyl-9H-carbazole indicates slight solubility.[3][5]
Polar Protic Solvents
Methanol5.1Low to ModerateCan act as a hydrogen bond donor and acceptor, but the large non-polar carbazole moiety limits solubility.
Ethanol4.3LowSimilar to methanol, with increased non-polar character which may slightly improve solubility over methanol.

Note: This table presents a predictive framework. Experimental verification is crucial for obtaining accurate solubility data for specific applications.

Experimental Determination of N-Formylcarbazole Solubility: A Practical Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section details two widely accepted methods for determining the solubility of organic compounds.

The Equilibrium Solubility (Shake-Flask) Method

This is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol:

  • Preparation: Accurately weigh an excess amount of N-Formylcarbazole into a series of clear glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of N-Formylcarbazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Diagram of the Equilibrium Solubility (Shake-Flask) Method Workflow:

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess N-Formylcarbazole B Add precise volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Dilute aliquot E->F G Quantify by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: A schematic representation of the key steps in the shake-flask method for determining equilibrium solubility.

Kinetic Solubility Determination by Laser Nephelometry

For higher throughput screening, kinetic solubility can be assessed using laser nephelometry. This method measures the light scattered by particles that precipitate out of a solution as the concentration of the compound increases.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-Formylcarbazole in a water-miscible organic solvent, typically DMSO.

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform a serial dilution of the stock solution with the aqueous buffer or organic solvent of interest.

  • Precipitation Induction: The addition of the aqueous or less-solubilizing solvent will induce precipitation of N-Formylcarbazole once its solubility limit is exceeded.

  • Nephelometric Measurement: Place the microplate in a laser nephelometer. The instrument will measure the intensity of light scattered by the precipitate in each well.

  • Data Analysis: Plot the scattered light intensity against the concentration of N-Formylcarbazole. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility.

Factors Influencing N-Formylcarbazole Solubility: A Deeper Dive

Several factors can influence the measured solubility of N-Formylcarbazole. A thorough understanding of these variables is critical for obtaining reproducible and relevant data.

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are conducted.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening across a range of solvents with varying polarities is recommended to identify the optimal solvent system.

  • Presence of Impurities: Impurities in either the N-Formylcarbazole sample or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • Polymorphism: N-Formylcarbazole may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in solubility studies.

Diagram of Factors Influencing Solubility:

G Key Factors Influencing N-Formylcarbazole Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility N-Formylcarbazole Solubility Polarity Molecular Polarity (Formyl Group) Polarity->Solubility Size Molecular Size (Carbazole Ring) Size->Solubility Purity Purity Purity->Solubility Polymorphism Crystalline Form Polymorphism->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes)

Caption: A diagram illustrating the interplay of solute, solvent, and experimental factors that collectively determine the solubility of N-Formylcarbazole.

Conclusion: A Roadmap for Future Investigations

This technical guide has provided a comprehensive overview of the solubility of N-Formylcarbazole in common organic solvents. While a lack of extensive published quantitative data necessitates a predictive approach, the principles outlined herein, coupled with robust experimental protocols, provide a solid foundation for researchers to determine the solubility of this compound in their specific systems. A thorough understanding of the interplay between the molecular structure of N-Formylcarbazole and the properties of the solvent is paramount for its successful application in research and development. It is our hope that this guide will serve as a valuable resource, enabling the scientific community to unlock the full potential of this promising molecule.

References

  • PubChem. (n.d.). Carbazole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). N-formylcarbazole (C13H9NO). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 16, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved January 16, 2026, from [Link]

  • Solubility of Things. (n.d.). Carbazole. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of N-Formylcarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The carbazole nucleus, a privileged scaffold in medicinal chemistry, has garnered sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The carbazole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. This technical guide delves into the underexplored realm of N-Formylcarbazole derivatives, providing a comprehensive overview of their synthesis, potential biological activities, and the methodologies for their evaluation. While research on N-formyl substituted carbazoles is still emerging, this guide synthesizes existing knowledge on related carbazole analogues to illuminate the potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of this specific class of compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their quest to unlock the therapeutic potential of N-Formylcarbazole derivatives.

Introduction: The Carbazole Scaffold and the Significance of the N-Formyl Group

Carbazole, a tricyclic aromatic heterocycle, is a core structural motif in numerous naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its planar and electron-rich nature allows for effective interaction with various biological targets, making it a cornerstone in the design of novel therapeutic agents.[4][5] The nitrogen atom at the 9-position of the carbazole ring offers a convenient handle for chemical modification, leading to a vast library of N-substituted derivatives with tailored pharmacological profiles.[2][3]

The introduction of a formyl group (-CHO) at the nitrogen atom (N-formylation) presents an intriguing, yet less explored, avenue in carbazole chemistry. The N-formyl group can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby modulating its interaction with biological macromolecules. While the majority of research has focused on other N-substituents, the N-formyl group could serve as a key pharmacophore or a strategic synthetic intermediate in the development of novel therapeutics. This guide aims to consolidate the current understanding and provide a forward-looking perspective on the potential of N-Formylcarbazole derivatives in drug discovery.

Synthesis of N-Formylcarbazole Derivatives

The synthesis of N-Formylcarbazole derivatives can be achieved through various formylation methods. The choice of method depends on the desired regioselectivity and the nature of the starting carbazole material.

Direct N-Formylation

Direct formylation of the carbazole nitrogen is a straightforward approach. One documented method involves the use of ethyl formate. For instance, a[1][6][7]thiadiazino derivative of carbazole has been successfully N-formylated by heating with ethyl formate, yielding the corresponding N-formyl derivative.[1][6] This suggests that similar approaches could be applicable to other carbazole precursors.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds, including carbazoles.[7] While typically leading to C-formylation at the 3 and 6 positions of the carbazole ring, modifications to the reaction conditions or the use of N-substituted carbazoles can be explored to achieve N-formylation or to synthesize C-formylated N-substituted carbazoles.

This protocol describes the formylation of N-ethylcarbazole at the C-3 position, which is a common and well-documented procedure that can be adapted and optimized for different carbazole substrates.

Materials:

  • N-ethylcarbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium acetate or Sodium hydroxide solution

  • Dichloromethane (DCM) or Chloroform

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Dissolve N-ethylcarbazole in a minimal amount of DMF and add it to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a solution of sodium acetate or sodium hydroxide.

  • Extract the product with DCM or chloroform.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Carbazole N-Ethylcarbazole Carbazole->Intermediate Reaction with Vilsmeier Reagent Product N-Ethyl-3-formylcarbazole Intermediate->Product Hydrolysis G start Seed Cells in 96-well Plate treat Treat with N-Formylcarbazole Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

MTT Assay Workflow
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have demonstrated promising antibacterial and antifungal activities. [8][9][10]The lipophilicity and planar structure of the carbazole ring are thought to facilitate its interaction with microbial cell membranes and intracellular targets. [2] Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

Compound ClassMicroorganismActivity MetricValueReference
N-ethyl-[N-methyl-piperazinyl] carbazoleS. aureus, E. coli, C. albicansMIC1.9–7.8 µg/mL[2]
Imidazole-substituted carbazoleS. aureus, E. coli, MRSAMIC1–8 µg/mL[2]
Carbazole aminothiazolesP. aeruginosaMIC2 µg/mL[11]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [1][6][12][13][14] Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • N-Formylcarbazole derivatives

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the N-Formylcarbazole derivatives in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Carbazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. [15]For example, the C-formylated carbazole derivative LCY-2-CHO has been reported to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and prostaglandins by suppressing the p38 MAPK signaling pathway. This provides a strong rationale for investigating N-formylcarbazole derivatives as potential anti-inflammatory agents.

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants. [4][16][17][18][19] Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of N-Formylcarbazole derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Add the Griess reagent to the supernatants and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_MAPK p38 MAPK TAK1->p38_MAPK AP1 AP-1 p38_MAPK->AP1 iNOS_Gene iNOS Gene AP1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO L-Arginine -> L-Citrulline N_Formylcarbazole N-Formylcarbazole Derivative N_Formylcarbazole->p38_MAPK Inhibition

Potential Anti-inflammatory Mechanism
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Carbazole derivatives have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-apoptotic properties. [12][20][21]N-substituted carbazoles have been shown to protect neuronal cells from oxidative stress-induced injury. [12]

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)

  • Cell viability reagent (e.g., Calcein-AM, MTT)

  • 96-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of N-Formylcarbazole derivatives for a specified time.

  • Expose the cells to a neurotoxin to induce cell death.

  • After the incubation period, assess cell viability using a suitable assay (e.g., Calcein-AM staining for live cells).

  • Quantify the fluorescence or absorbance to determine the percentage of viable cells.

  • An increase in cell viability in the presence of the compound indicates a neuroprotective effect. [9][20][22][23]

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for N-Formylcarbazole derivatives is yet to be established, insights can be drawn from the broader carbazole literature. The position and nature of substituents on the carbazole ring, as well as the characteristics of the N-substituent, play a crucial role in determining the biological activity. [4]For N-formyl derivatives, it will be important to investigate how modifications to the carbazole core (e.g., halogenation, alkylation, methoxylation) influence their therapeutic potential.

Conclusion and Future Directions

N-Formylcarbazole derivatives represent a promising but underexplored class of compounds with the potential for a wide range of biological activities. This technical guide has provided a foundational framework for their synthesis and evaluation, drawing upon the extensive knowledge of the broader carbazole family. Future research should focus on the systematic synthesis and screening of a diverse library of N-Formylcarbazole derivatives to elucidate their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. In-depth mechanistic studies will be crucial to identify their molecular targets and to optimize their therapeutic efficacy. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • Shmeiss, N. A. M., Ismail, M. M. F., Soliman, A. M., & El-Diwani, H. I. (2006). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 11(5), 351–361. [Link]

  • Shmeiss, N. A. M., Ismail, M. M. F., Soliman, A. M., & El-Diwani, H. I. (2006). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4- tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Bashir, M., Bano, A., & Chaudhary, A. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496–13517. [Link]

  • Zhu, D., Chen, M., Wen, S., Wang, F., Li, Y., Zhao, Z., ... & Wen, A. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European journal of medicinal chemistry, 68, 81-88. [Link]

  • Li, J., Li, X., Yang, Y., Li, Y., Wang, Y., & Li, J. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 961358. [Link]

  • Ahmad, I., & Kamal, A. (2024). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Current medicinal chemistry. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Klančnik, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • Radio, N. M., & Mundy, W. R. (2014). A facile method for simultaneously measuring neuronal cell viability and neurite outgrowth. Journal of visualized experiments : JoVE, (85), 51357. [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. [Link]

  • National Cancer Institute. (n.d.). NCL Method ITA-7: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Neurofit. (n.d.). Viability and survival test. [Link]

  • Protocol Online. (2019). Protocol Griess Test. [Link]

  • Zhu, D., Chen, M., Wen, S., Wang, F., Li, Y., Zhao, Z., ... & Wen, A. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European journal of medicinal chemistry, 68, 81-88. [Link]

  • De Jesús-Cortés, H., Miller, A. D., Britt, J. K., DeMarco, A. J., De Jesús-Cortés, M., Stuebing, E., ... & Pieper, A. A. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3, 6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of medicinal chemistry, 57(9), 3737–3747. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bashir, M., Bano, A., & Chaudhary, A. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496–13517. [Link]

  • Kadnor, V. A. (2023). Antimicrobial Potential of Carbazole Derivatives. Croatica Chemica Acta, 95(2), 1-13. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Borger, Z., Varghese, F. S., & Kavitha, C. V. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Frontiers in Cellular and Infection Microbiology, 13, 1243509. [Link]

  • Makar, S. (2024). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. International Journal of Pharmaceutical Sciences, 2(8), 2888-2899. [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. [Link]

  • Ciftci, G., Salva, E., Ertorun, I., & Cetin-Atalay, R. (2016). Apoptotic effects of some carbazole derivatives on lung carcinoma and glioma cell lines. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 132-138. [Link]

  • Sinicropi, M. S., Iacopetta, D., Rosano, C., Randino, R., Caruso, A., Saturnino, C., ... & Longo, P. (2018). N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1313-1321. [Link]

  • Caruso, A., Barbarossa, A., Carocci, A., Salzano, G., Sinicropi, M. S., & Saturnino, C. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4066. [Link]

  • Al-Omair, M. A., Al-Abdullah, N. A., & El-Emam, A. A. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link]

  • Al-Majidi, S. M. H. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Zhang, X. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Brain and Behavior, e3472. [Link]

  • Kumar, A., Singh, A., & Sharma, P. (2024). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 14(3), 1629-1655. [Link]

  • Das, B., & Borthakur, N. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873. [Link]

  • Tsutsumi, L. S., Gündisch, D., & Sun, D. (2016). Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review From 2010-2015. Current topics in medicinal chemistry, 16(11), 1290–1313. [Link]

  • Riyadh, S. M. (2020). Synthesis of some new bioactive heterocycles. ResearchGate. [Link]

  • Foroumadi, A., Oboudiat, M., Emami, S., Mohammadi-Farani, A., & Shafiee, A. (2019). Design, synthesis, in vivo and in vitro studies of 1, 2, 3, 4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(6), 833-843. [Link]

  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. [Link]

  • Saturnino, C., Sinicropi, M. S., & Caruso, A. (2021). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 26(21), 6428. [Link]

  • PubChem. (n.d.). N-formylcarbazole. [Link]

  • Iacopetta, D., Sinicropi, M. S., Rosano, C., Ceramella, J., Muia, N., Catalano, A., ... & Saturnino, C. (2023). 5, 8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International journal of molecular sciences, 24(5), 4567. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., & Liu, Z. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl) alkyl-1 H-dibenzo [a, c] carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2565-2570. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Initial Screening of N-Formylcarbazole in Catalytic Reactions

Abstract This technical guide provides a comprehensive overview of the initial screening of N-Formylcarbazole in catalytic reactions, with a specific focus on its application as a selective formylating agent for amines....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the initial screening of N-Formylcarbazole in catalytic reactions, with a specific focus on its application as a selective formylating agent for amines. Carbazole derivatives are of significant interest in medicinal chemistry and materials science, and N-Formylcarbazole presents a unique reactivity profile that warrants detailed investigation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will delve into the rationale behind experimental design, provide detailed protocols for catalyst screening, and discuss the importance of self-validating systems to ensure data integrity.

Introduction: The Emerging Role of N-Formylcarbazole in Catalysis

Carbazole, a nitrogen-containing heterocyclic compound, is a privileged scaffold in numerous biologically active natural products and pharmaceutical agents.[1] The functionalization of the carbazole nitrogen offers a versatile handle to modulate its electronic and steric properties, leading to a wide array of derivatives with tailored reactivity. Among these, N-Formylcarbazole has emerged as a promising reagent, particularly in the realm of formylation reactions.

Formamides are crucial intermediates in organic synthesis and are prevalent in many pharmaceutical compounds.[2] The selective introduction of a formyl group onto an amine is a fundamental transformation. N-Formylcarbazole has demonstrated characteristic reactivity, enabling the selective formylation of sterically less hindered aliphatic primary and secondary amines.[2][3] This selectivity is a key advantage, as it may obviate the need for protecting groups in complex syntheses.

The initial screening of catalysts for reactions involving N-Formylcarbazole is a critical step in harnessing its full synthetic potential. A systematic and well-designed screening process can rapidly identify optimal reaction conditions, leading to improved yields, enhanced selectivity, and a deeper understanding of the underlying reaction mechanism. This guide will provide a robust framework for conducting such a screening, with a focus on the catalytic formylation of amines as a model system.

The Scientific Rationale: Designing a Self-Validating Screening Protocol

A successful catalyst screening campaign is more than just a series of experiments; it is a self-validating system built on a foundation of scientific integrity and logical design. The principles of Expertise, Experience, and Trustworthiness (E-E-A-T) are paramount.

Causality in Experimental Design: Beyond Trial and Error

Instead of a random walk through a vast parameter space, our screening approach is guided by mechanistic understanding. The formylation of an amine with N-Formylcarbazole is essentially a transamidation reaction. The reaction is thought to proceed through the nucleophilic attack of the amine on the carbonyl carbon of the N-formyl group. A catalyst can facilitate this process in several ways:

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of N-Formylcarbazole, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[4][5][6]

  • Brønsted Acid Catalysis: A Brønsted acid can protonate the carbonyl oxygen, achieving a similar activation.

  • Organocatalysis: Certain organic molecules, such as N-heterocyclic carbenes (NHCs) or superbases, can act as catalysts. For instance, an NHC can form a reactive intermediate with a formylating agent, which then transfers the formyl group to the amine.[7][8]

This mechanistic understanding informs our choice of catalyst classes to screen. A well-designed screen will include representative examples from each of these classes to probe the different potential activation pathways.

The Trustworthiness Pillar: Ensuring Data Integrity

To ensure the trustworthiness of our screening results, every experiment must be part of a self-validating system. This is achieved through:

  • Control Experiments: A baseline reaction with no catalyst is essential to determine the background reaction rate. This allows for the accurate assessment of catalyst efficacy.

  • Reproducibility: Key experiments, particularly those identifying "hits," should be repeated to ensure the results are not anomalous.

  • Systematic Variation: Employing a Design of Experiments (DoE) approach allows for the systematic and simultaneous variation of multiple parameters (e.g., catalyst, solvent, temperature). This is more efficient than the "one variable at a time" (OVAT) method and can reveal important interactions between variables.[9]

The following diagram illustrates the logical workflow for a robust catalyst screening campaign.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation and Optimization Define Model Reaction Define Model Reaction Select Catalyst Library Select Catalyst Library Define Model Reaction->Select Catalyst Library High-Throughput Experimentation High-Throughput Experimentation Select Catalyst Library->High-Throughput Experimentation Rapid Analysis (e.g., TLC, LC-MS) Rapid Analysis (e.g., TLC, LC-MS) High-Throughput Experimentation->Rapid Analysis (e.g., TLC, LC-MS) Identify Initial Hits Identify Initial Hits Rapid Analysis (e.g., TLC, LC-MS)->Identify Initial Hits Reproducibility Checks Reproducibility Checks Identify Initial Hits->Reproducibility Checks Identify Initial Hits->Reproducibility Checks Control Experiments Control Experiments Reproducibility Checks->Control Experiments Design of Experiments (DoE) Design of Experiments (DoE) Control Experiments->Design of Experiments (DoE) Quantitative Analysis (e.g., NMR, GC) Quantitative Analysis (e.g., NMR, GC) Design of Experiments (DoE)->Quantitative Analysis (e.g., NMR, GC) Identify Optimal Conditions Identify Optimal Conditions Quantitative Analysis (e.g., NMR, GC)->Identify Optimal Conditions

Caption: A logical workflow for a robust catalyst screening campaign.

Experimental Protocol: A Step-by-Step Guide to Initial Catalyst Screening

This section provides a detailed, step-by-step methodology for the initial screening of catalysts for the formylation of a model amine using N-Formylcarbazole.

Materials and Reagents
  • N-Formylcarbazole (synthesized or commercially available)

  • Model amine (e.g., benzylamine)

  • Catalyst library (including representative Lewis acids, Brønsted acids, and organocatalysts)

  • Anhydrous solvents (e.g., toluene, acetonitrile, dichloromethane)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • High-throughput reaction vials (e.g., 2 mL glass vials with screw caps)

  • Stir plate with multi-well heating block

Step-by-Step Screening Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of N-Formylcarbazole (e.g., 0.2 M in the chosen reaction solvent).

    • Prepare a stock solution of the model amine (e.g., 0.2 M in the same solvent).

    • Prepare a stock solution of the internal standard (e.g., 0.1 M in the same solvent).

    • Prepare stock solutions of the catalysts (e.g., 0.02 M in the same solvent).

  • Reaction Setup (in a high-throughput format):

    • To each reaction vial, add the catalyst solution (e.g., 50 µL, 0.001 mmol, 5 mol%).

    • Include a "no catalyst" control vial containing only the solvent.

    • Add the N-Formylcarbazole stock solution (e.g., 100 µL, 0.02 mmol, 1.0 equiv).

    • Add the amine stock solution (e.g., 100 µL, 0.02 mmol, 1.0 equiv).

    • Add the internal standard stock solution (e.g., 20 µL, 0.002 mmol).

    • Seal the vials and place them in the heating block.

  • Reaction Execution:

    • Stir the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).

  • Reaction Quenching and Workup:

    • Cool the reaction vials to room temperature.

    • Quench the reactions by adding saturated sodium bicarbonate solution (e.g., 200 µL).

    • Extract the organic layer with a suitable solvent (e.g., ethyl acetate, 2 x 500 µL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Analysis:

    • Analyze the crude reaction mixtures by GC-MS or LC-MS to identify the product and any byproducts.

    • Quantify the yield of the formylated amine product by GC or ¹H NMR spectroscopy using the internal standard.

The following diagram illustrates the experimental workflow for the initial catalyst screening.

G Stock Solution Preparation Stock Solution Preparation Reaction Setup in Vials Reaction Setup in Vials Stock Solution Preparation->Reaction Setup in Vials Reaction Execution Reaction Execution Reaction Setup in Vials->Reaction Execution Quenching and Workup Quenching and Workup Reaction Execution->Quenching and Workup Analysis (GC-MS, NMR) Analysis (GC-MS, NMR) Quenching and Workup->Analysis (GC-MS, NMR) Data Interpretation Data Interpretation Analysis (GC-MS, NMR)->Data Interpretation

Caption: Experimental workflow for initial catalyst screening.

Data Presentation and Interpretation

The results of the initial screening should be tabulated for easy comparison. The following table provides a template for presenting the data from the screening of different catalyst classes.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1NoneToluene8012<5
2Sc(OTf)₃ (5)Toluene801285
3ZnCl₂ (5)Toluene801265
4p-TSA (5)Toluene801240
5DBU (5)Toluene801215
6Sc(OTf)₃ (5)CH₃CN801270

Yields determined by ¹H NMR using an internal standard.

From this initial screen, Sc(OTf)₃ in toluene appears to be a promising catalyst. This "hit" would then be subjected to further validation and optimization as outlined in the logical workflow diagram.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the initial screening of N-Formylcarbazole in catalytic reactions, using amine formylation as a representative example. By grounding the experimental design in mechanistic principles and incorporating self-validating measures, researchers can efficiently and reliably identify promising catalytic systems. The detailed protocol provides a practical starting point for laboratory work, while the emphasis on data integrity ensures the generation of trustworthy results.

Future work should focus on expanding the substrate scope of the optimized catalytic system to a wider range of amines, including those with more complex functionalities. Further mechanistic studies, such as kinetic analysis and in situ reaction monitoring, will provide a deeper understanding of the catalyst's mode of action and pave the way for the rational design of even more efficient catalysts for reactions involving N-Formylcarbazole.

References

  • Zanda, N., Primitivo, L., Chaudhari, M., Kleij, A. W., & Pericàs, M. À. (2022). Organocatalytic N-formylation of amines by CO2 in batch and continuous flow. Green Chemistry, 25(1), 253-259. [Link]

  • Dineen, T. A., Zajac, M. A., & Myers, A. G. (2006). Efficient transamidation of primary carboxamides by in situ activation with N,N-dialkylformamide dimethyl acetals. Journal of the American Chemical Society, 128(50), 16406-16409. [Link]

  • Pace, V., & Hoyos, P. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Chemistry–A European Journal, 24(55), 14664-14675. [Link]

  • Kang, B., Shimizu, Y., Yasuno, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]

  • Ahn, S., & Sundararajan, M. (2019). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C, 123(21), 13115-13126. [Link]

  • Dineen, T. A., Zajac, M. A., & Myers, A. G. (2006). Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Dotson, J., van Dijk, L., Timmerman, J., et al. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. ChemRxiv. [Link]

  • Gallarati, S., van Gerwen, P., Laplaza, R., & Corminboeuf, C. (2024). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. Angewandte Chemie International Edition, 63(1), e202313204. [Link]

  • Vlachos, D. G. (2020). High-throughput experimentation meets artificial intelligence: A new pathway to catalyst discovery. Reaction Chemistry & Engineering, 5(5), 836-848. [Link]

  • Kumar, A., & Biegler, L. T. (2023). Automating the Optimization of Catalytic Reaction Mechanism Parameters Using Basin-Hopping: A Proof of Concept. The Journal of Physical Chemistry C, 127(16), 7545-7558. [Link]

  • Nagao, Y., Miyamoto, S., Miyamoto, M., et al. (2006). A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. The Journal of Organic Chemistry, 71(19), 7489-7492. [Link]

  • Kang, B., Shimizu, Y., Yasuno, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. [Link]

  • Maier, W. F. (n.d.). High-Throughput Screening Techniques in Catalysis. University of Saarland. [Link]

  • Zhang, Z., Lin, X.-T., Fukaya, N., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(19), 6534-6542. [Link]

  • Yang, S., Cho, A., Cho, J. H., & Kim, B. M. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

  • Wang, L., & Zhang, J. (2011). High speed screening technologies in heterogeneous catalysis. Chinese Journal of Catalysis, 32(3), 365-373. [Link]

  • Ahn, S., & Sundararajan, M. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. Accounts of Chemical Research, 52(6), 1645-1655. [Link]

  • Reddy, T. J., & Le, T. B. (2011). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 52(33), 4334-4337. [Link]

  • Kumar, A., & Singh, R. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MOJ Biorg Org Chem, 1(5), 183-187. [Link]

  • Shen, H. C. (2015). Nickel-catalyzed transamidation of aliphatic amide derivatives. Tetrahedron Letters, 56(31), 4573-4576. [Link]

  • Welch, C. J., & Regalado, E. L. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. Accounts of Chemical Research, 55(23), 3323-3335. [Link]

  • Li, Y., & Zhang, J. (2024). High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir. [Link]

  • Kang, B., Shimizu, Y., Yasuno, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Semantic Scholar. [Link]

  • Zhang, Z., Lin, X.-T., Fukaya, N., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilane: promotion of the basic counter anions of the zinc catalyst. The Royal Society of Chemistry. [Link]

  • Ghosh, S., & Mondal, B. (2022). N‐Formylation of Amines Utilizing CO2 by a Heterogeneous Metal-Organic Framework Supported Single-Site Cobalt. Angewandte Chemie International Edition, 61(16), e202117466. [Link]

  • He, Z., & Ying, J. Y. (2016). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source. Nature Protocols, 11(4), 745-755. [Link]

  • Martins, C. F., Guedes, G. P., & Pombeiro, A. J. L. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 136. [Link]

  • Zhao, C., Tao, C., Xie, Y., & Yu, H. (2023). N-Formylation of Amines with CO 2 by Inorganic Ligand Support Ni Catalyst. Research Square. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Facile and Efficient Synthesis of N-Formylcarbazole

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Formylcarbazole Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiti...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Formylcarbazole

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-HIV, and antimicrobial properties.[1][2][3] N-Formylcarbazole, in particular, serves as a key synthetic intermediate. The formyl group attached to the nitrogen atom can act as a protecting group or be a precursor for further functionalization. Notably, N-formylcarbazole has been identified as a selective formylating agent for sterically less hindered aliphatic primary and secondary amines, highlighting its utility in synthetic organic chemistry.[4][5]

This application note provides a detailed, reliable, and efficient protocol for the synthesis of N-Formylcarbazole from carbazole using neat formic acid. This method is advantageous due to its simplicity, high yield, and the avoidance of harsh or expensive reagents.[1][6][7]

Reaction Mechanism: N-Formylation with Neat Formic Acid

The N-formylation of carbazole using neat formic acid is a direct and efficient process. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the carbazole acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent dehydration step, facilitated by heating, drives the reaction to completion, yielding the N-formyl derivative. The use of neat formic acid serves as both the reagent and the solvent, simplifying the experimental setup.[6][7]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of N-Formylcarbazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CarbazoleReagent Grade, 95-99%e.g., Sigma-Aldrich, Alfa Aesar
Formic Acid≥95%e.g., Sigma-Aldrich, Fisher ScientificCorrosive, handle with care.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For neutralization.
Dichloromethane (CH₂Cl₂)ACS Grade-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser--
Heating mantle/oil bath--
Separatory funnel--
Rotary evaporator--
Glassware for crystallization--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add carbazole (e.g., 1.0 g, 5.98 mmol).

  • Addition of Formic Acid: Carefully add an excess of neat formic acid (e.g., 10-15 mL) to the flask.

  • Heating: Heat the reaction mixture to 100°C using a heating mantle or an oil bath.

  • Reaction Time: Maintain the temperature and allow the reaction to proceed for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice-water (approx. 50-100 mL).

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure N-Formylcarbazole as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the formyl proton and the aromatic protons of the carbazole backbone.

    • ¹³C NMR: To identify the carbonyl carbon and the carbons of the carbazole ring system.

    • IR Spectroscopy: To detect the characteristic carbonyl stretching frequency of the amide.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for N-Formylcarbazole Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Carbazole to Round-Bottom Flask B 2. Add Neat Formic Acid A->B C 3. Heat at 100°C for 2-3 hours B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Quench with Ice-Water D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Extract with Dichloromethane F->G Proceed to Extraction H 8. Wash with Water and Brine G->H I 9. Dry with Anhydrous Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Crystallize Product J->K L L K->L Pure N-Formylcarbazole

Caption: Logical flow of the synthesis of N-Formylcarbazole.

Safety Precautions

It is imperative to follow strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

  • Handling Carbazole: Carbazole may cause skin and eye irritation. Avoid dust formation and direct contact.[8] It is also suspected of causing cancer.

  • Handling Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.[9] Handle with extreme care, and have a neutralizing agent (sodium bicarbonate) readily available in case of spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]

Anticipated Results and Discussion

This protocol is expected to provide N-Formylcarbazole in good to excellent yields, typically in the range of 72-87% as reported in the literature for similar substrates.[6][7] The final product should be a crystalline solid.

Potential challenges could include incomplete reaction or difficulties in purification. Monitoring the reaction by TLC is crucial to ensure complete consumption of the starting material. If the product is oily or impure after solvent evaporation, column chromatography may be considered as an alternative purification method, though crystallization is generally sufficient.

The presence of electron-donating groups on the carbazole ring may accelerate the reaction, while electron-withdrawing groups can retard it.[6]

Conclusion

The N-formylation of carbazole using neat formic acid is a straightforward and efficient method for the synthesis of N-Formylcarbazole. The protocol is well-established, uses readily available and inexpensive reagents, and provides high yields of the desired product. Adherence to the detailed steps and safety precautions outlined in this application note will enable researchers to reliably synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications, 30(2), 187-200. [Link]

  • Taylor & Francis Online. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. [Link]

  • ResearchGate. (2025). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. [Link]

  • MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. [Link]

  • PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

  • Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. [Link]

  • Acros Organics. (2019). Carbazole Standard - Safety Data Sheet. [Link]

  • ResearchGate. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

  • ResearchGate. (2025). Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. [Link]

  • Royal Society of Chemistry. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. [Link]

  • Wiley Online Library. (n.d.). Synthesis and characterization of poly(N-acryloylcarbazole). [Link]

  • National Center for Biotechnology Information. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for synthesis of methyl 9H‐carbazole‐1‐carboxylate... [Link]

  • ResearchGate. (2025). Synthesis and characterization of poly(N-acryloylcarbazole) | Request PDF. [Link]

Sources

Application

Application Notes and Protocols for N-Formylcarbazole Mediated Reactions

Introduction: The Unique Role of N-Formylcarbazole in Amine Formylation Carbazole and its derivatives are a well-established class of heterocyclic compounds with significant applications in materials science and medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of N-Formylcarbazole in Amine Formylation

Carbazole and its derivatives are a well-established class of heterocyclic compounds with significant applications in materials science and medicinal chemistry.[1][2] The carbazole scaffold is a key component in many pharmaceuticals and functional organic materials due to its unique electronic and photophysical properties.[3] In the realm of organic synthesis, carbazole derivatives have recently gained prominence as potent photocatalysts, mediating a variety of chemical transformations through visible-light-induced electron transfer processes. These reactions often involve the generation of radical intermediates, enabling novel bond formations.[4][5]

While the photocatalytic applications of many carbazole derivatives are a subject of intense research, this application note focuses on a distinct and highly specific role of N-Formylcarbazole as a superior formylating agent. Formamides are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of a formyl group to an amine is a fundamental transformation, and numerous reagents have been developed for this purpose. However, many of these reagents suffer from drawbacks such as harsh reaction conditions, low selectivity, or the use of toxic and expensive materials.

N-Formylcarbazole emerges as a highly effective and selective reagent for the formylation of amines.[6] Its reactivity allows for the chemoselective formylation of sterically less hindered primary and secondary aliphatic amines under mild conditions.[6] This selectivity is a key advantage, as it tolerates other functional groups that might react with less discerning formylating agents. This guide provides a comprehensive overview of the experimental setup for N-Formylcarbazole mediated formylation reactions, including the synthesis of the reagent, detailed reaction protocols, and an exploration of the underlying reaction mechanism.

Synthesis of N-Formylcarbazole

A reliable supply of high-purity N-Formylcarbazole is essential for reproducible results. The following protocol is a general method for the synthesis of N-Formylcarbazole, adapted from related procedures for the synthesis of carbazole aldehydes.

Protocol 1: Synthesis of N-Formylcarbazole

Materials:

  • Carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • 2-Propanol

  • Sodium hydroxide (NaOH) solution (25%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask purged with an inert gas (e.g., argon or nitrogen) and cooled in an ice bath (0 °C), add N,N-dimethylformamide (3 equivalents). To this, add phosphorus oxychloride (3 equivalents) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1 hour to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve carbazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution with a 25% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a mixture of chloroform and 2-propanol (3:1 v/v) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-Formylcarbazole.

  • Characterization: Characterize the purified N-Formylcarbazole by melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Experimental Setup for N-Formylcarbazole Mediated Amine Formylation

The following section provides a detailed protocol for the formylation of primary and secondary amines using N-Formylcarbazole. The procedure is based on the findings reported by Kang et al. in the Chemical & Pharmaceutical Bulletin.[6]

Core Principles of the Experimental Design

The experimental setup is designed to be straightforward and efficient, leveraging the specific reactivity of N-Formylcarbazole. The key principle is the nucleophilic attack of the amine on the formyl group of N-Formylcarbazole, leading to the formation of the desired formamide and carbazole as a byproduct. The reaction is typically carried out in a common organic solvent at room temperature or with gentle heating.

Protocol 2: General Procedure for the Formylation of Amines

Materials:

  • N-Formylcarbazole (1.2 equivalents)

  • Amine (primary or secondary) (1.0 equivalent)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen solvent, add N-Formylcarbazole (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired formamide. The carbazole byproduct can also be recovered.

  • Analysis: Characterize the purified formamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Substrate Scope and Reaction Efficiency

The following table summarizes the typical reaction conditions and outcomes for the formylation of various amines with N-Formylcarbazole, demonstrating its selectivity.

EntryAmine SubstrateProductSolventTime (h)Yield (%)
1BenzylamineN-BenzylformamideTHF1295
2n-ButylamineN-(n-Butyl)formamideTHF898
3Piperidine1-FormylpiperidineDCM692
4AnilineN-PhenylformamideTHF24<10
5tert-ButylamineN-(tert-Butyl)formamideTHF24No reaction

* Data illustrates the selectivity for less sterically hindered and more nucleophilic amines.

Mechanism of N-Formylcarbazole Mediated Formylation

The formylation reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formyl group in N-Formylcarbazole. This is followed by the departure of the carbazole anion, which is a good leaving group due to the stability of the resulting anion, which is resonance-stabilized.

G cluster_0 Reaction Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NFC N-Formylcarbazole NFC->Intermediate Product R₂NCHO (Formamide) Intermediate->Product Collapse of Intermediate Byproduct Carbazole Intermediate->Byproduct Leaving Group Departure

Caption: Proposed mechanism for amine formylation by N-Formylcarbazole.

Experimental Workflow Visualization

The overall experimental workflow for the N-Formylcarbazole mediated formylation of amines can be visualized as a clear, sequential process.

G cluster_1 Experimental Workflow A 1. Reagent Preparation (Amine and N-Formylcarbazole) B 2. Reaction Setup (Dissolve in Solvent) A->B C 3. Reaction (Stirring at RT or Heat) B->C D 4. Monitoring (TLC) C->D D->C Continue reaction E 5. Work-up (Solvent Removal) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Step-by-step experimental workflow for amine formylation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The following points contribute to the self-validating nature of these experiments:

  • Purity of N-Formylcarbazole: The success of the formylation reaction is highly dependent on the purity of the N-Formylcarbazole. The synthesis and purification protocol provided ensures a high-quality reagent. It is recommended to verify the purity by melting point and spectroscopic methods before use.

  • Reaction Monitoring: Close monitoring of the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged reaction times or excessive heating.

  • Spectroscopic Analysis: The identity and purity of the final formamide product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine and N-Formylcarbazole signals and the appearance of the characteristic formamide signals in the NMR spectra provide clear evidence of a successful reaction.

  • Byproduct Identification: The carbazole byproduct can be isolated and identified, further confirming the proposed reaction pathway.

Conclusion

N-Formylcarbazole serves as a valuable and selective reagent for the formylation of primary and secondary amines. The mild reaction conditions, high yields for suitable substrates, and operational simplicity make it an attractive alternative to other formylating agents. The protocols and insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to effectively utilize N-Formylcarbazole in their synthetic endeavors. The broader context of carbazole chemistry, particularly in photocatalysis, highlights the diverse reactivity of this important class of compounds, with N-Formylcarbazole carving out a specific and useful niche as a targeted formylating agent.

References

  • Kang, B., Shimizu, Y., Tamura, Y., Fukuda, E., Hamamoto, K. I., Uchida, Y., Yasuno, Y., Nakayama, A., Satoh, T., Kuse, M., & Shinada, T. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492–497. [Link]

  • Min, S., Kim, T., Jeong, T., Yang, J., Oh, Y., Moon, K., ... & Rakshit, A. (2023).
  • Kang, B., Yasuno, Y., & Shinada, T. (2020).
  • Karmakar, A., Das, S., & Guchhait, N. (2009). Unusual photophysical properties of substituted carbazoles. The Journal of Physical Chemistry A, 113(2), 417-22.
  • Obrzut, J., Motyka, R., Szmit, K., Winczak, A., Jadach, B., & Ratuszna, A. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules (Basel, Switzerland), 24(5), 979. [Link]

  • Dixon, D., & Lucas, A. C. (2004). A Simple One-pot Organometallic Formylation/Trapping Sequence Using N-Formylcarbazole. Semantic Scholar.
  • Naikoo, R. A., Tomar, R., Bhat, R. A., Malla, M. A., Ganie, J. A., Kumar, N., & Tiwari, K. R. (2017).
  • Das, B. P. (2005). Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies.
  • Min, S., Kim, T., Jeong, T., Yang, J., Oh, Y., Moon, K., ... & Rakshit, A. (2023).
  • Khan, I., Zaheer, M., & Ali, S. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC advances, 14(5), 3183–3210. [Link]

  • Ackermann, L. (2021). Synthesis of Carbazoles. Organic Chemistry Portal.
  • Singh, A., & Kumar, S. (2014). Synthesis and characterization of poly(N-acryloylcarbazole).
  • Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. (n.d.). American Chemical Society.
  • Kuang, H., Xie, W., Yabuta, T., Fuki, M., Higashi, M., Kobori, Y., ... & Matsubara, R. (2025). Carbazol-3-olate photosensitizers enable photocatalytic hydrodefluorination and Birch-type reduction reactions. Organic Chemistry Frontiers, 12, 3626.
  • Singh, A., & Kumar, S. (2014). Synthesis and characterization of poly(N-acryloylcarbazole).
  • Kuang, H., Xie, W., Yabuta, T., Fuki, M., Higashi, M., Kobori, Y., ... & Matsubara, R. (2025). Carbazol-3-olate photosensitizers enable photocatalytic hydrodefluorination and Birch-type reduction reactions. Organic Chemistry Frontiers, 12, 3626.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of N-Formylcarbazole

Abstract This technical guide provides a comprehensive and practical framework for the large-scale synthesis of N-Formylcarbazole, a key intermediate in the development of pharmaceuticals and advanced organic materials.[...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and practical framework for the large-scale synthesis of N-Formylcarbazole, a key intermediate in the development of pharmaceuticals and advanced organic materials.[1][2] Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, offering a comparative analysis of common formylation techniques and presenting a detailed, field-proven protocol for an efficient, scalable, and cost-effective synthesis. The protocols are designed to be self-validating, with integrated safety procedures and purification methods tailored for industrial and large-laboratory settings. All procedural and mechanistic claims are substantiated with citations to authoritative sources.

Introduction: The Strategic Importance of N-Formylcarbazole

Carbazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] N-Formylcarbazole, in particular, serves as a crucial building block. The formyl group acts as a versatile synthetic handle for introducing further molecular complexity and can also function as a protecting group for the carbazole nitrogen.[4] Given its role in the synthesis of high-value compounds, the development of a robust, economical, and scalable manufacturing process for N-Formylcarbazole is of paramount importance to researchers in drug development and chemical manufacturing.

Comparative Analysis of Synthetic Methodologies

Several methods exist for the formylation of amines and heterocyclic compounds.[5] For the specific case of N-formylating carbazole on a large scale, the choice of reagent and strategy profoundly impacts yield, purity, cost, safety, and environmental footprint. We will consider two primary approaches: the Vilsmeier-Haack reaction and direct formylation with formic acid.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds.[6] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium cation, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]

While highly effective for C-formylation of N-alkylated carbazoles, this method presents several challenges for large-scale N-formylation:

  • Hazardous Reagents : Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Its handling and quenching on a large scale require specialized equipment and stringent safety protocols.

  • Strictly Anhydrous Conditions : The Vilsmeier reagent is extremely sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere conditions, which adds complexity and cost to industrial-scale production.[4]

  • Complex Work-up : The reaction mixture must be carefully quenched on ice and neutralized, an exothermic process that can be difficult to control at scale. The work-up also generates significant aqueous waste containing phosphate salts.

  • Selectivity Issues : For carbazole with its acidic N-H proton, the Vilsmeier-Haack reaction can potentially lead to a mixture of N-formylated and C-formylated products, complicating purification.

Direct Formylation with Neat Formic Acid

A significantly more practical approach for large-scale synthesis is the direct N-formylation of carbazole using formic acid as both the reagent and the solvent (neat conditions). Research has demonstrated that neat formic acid alone can efficiently N-formylate carbazoles to furnish the corresponding N-formyl derivatives in high yields (72-87%).[7]

Causality for Selection: This method is chosen as the recommended large-scale protocol for the following reasons:

  • Simplicity and Atom Economy : The reaction involves only the substrate and a single, inexpensive commodity chemical, maximizing atom economy and minimizing waste.

  • Cost-Effectiveness : Formic acid is significantly cheaper and less hazardous than the DMF/POCl₃ system.

  • Favorable Safety Profile : While formic acid is corrosive and requires careful handling, it is less acutely toxic and reactive than POCl₃.[8][9]

  • High Selectivity : The reaction proceeds with excellent selectivity for the nitrogen atom of carbazole, avoiding competing C-formylation.[7]

  • Simplified Work-up : The work-up procedure is straightforward, typically involving quenching with water and collecting the precipitated product, which simplifies product isolation and reduces waste streams.

Quantitative Comparison of Methodologies
ParameterDirect Formylation (Neat Formic Acid)Vilsmeier-Haack Reaction
Formylating Agent Formic AcidDMF / POCl₃
Typical Yield 72-87%[7]Variable, with potential side products
Reagent Hazards Corrosive, toxic if inhaled[10]Highly corrosive, toxic, water-reactive[6]
Reaction Conditions Neat, 100 °C[7]Anhydrous solvent, 0 °C to RT[6]
Work-up Simple aqueous quench & filtrationComplex, exothermic quench & neutralization
Scalability Excellent; simple, no solventModerate; requires specialized equipment
Cost LowHigh

Reaction Mechanisms and Workflows

Mechanism of N-Formylation with Formic Acid

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of carbazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the stable N-Formylcarbazole amide product. The reaction is typically driven to completion by heating.[11]

G cluster_reactants Reactants cluster_mechanism Mechanism Carbazole Carbazole (Nucleophile) Intermediate Tetrahedral Intermediate Carbazole->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N-Formylcarbazole Intermediate->Product Elimination Water Water (Byproduct) Intermediate->Water

Large-Scale Synthesis Workflow

The overall process for large-scale production is streamlined for efficiency and safety. It encompasses reactor setup, controlled reaction execution, product isolation via precipitation and filtration, and final purification through recrystallization.

G A Step 1: Reactor Charging - Carbazole - Formic Acid B Step 2: Reaction - Heat to 100°C - Monitor by TLC/HPLC A->B Heating C Step 3: Isolation - Cool reaction mass - Quench into water - Filter crude product B->C Cooling & Quenching D Step 4: Purification - Recrystallize from Ethanol/Water C->D Washing & Dissolving E Step 5: Drying & Packaging - Dry under vacuum - Package final product D->E Filtration & Drying

Detailed Application Protocols

Protocol for Large-Scale Synthesis of N-Formylcarbazole

This protocol is designed for a 1 kg scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a designated reactor bay. Appropriate personal protective equipment (PPE), including safety glasses, face shield, lab coat, and acid-resistant gloves, must be worn.[12]

Materials and Equipment:

  • Carbazole (1.00 kg, 5.98 mol)

  • Formic Acid (98-100%, ~3 L, ~3.66 kg)

  • Deionized Water

  • Ethanol (Reagent Grade)

  • 5 L Glass Reactor with overhead stirrer, heating/cooling mantle, condenser, and temperature probe

  • Large Büchner funnel and vacuum flask

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

  • Charging Reagents: Charge the reactor with Carbazole (1.00 kg). Under constant stirring, slowly add the formic acid (~3 L).

  • Reaction: Heat the stirred mixture to 100 °C. Maintain this temperature and monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the carbazole starting material is consumed (typically 4-6 hours).

  • Cooling: Once the reaction is complete, cool the reaction mixture to approximately 60 °C.

  • Product Precipitation (Quenching): In a separate, appropriately sized vessel equipped with a stirrer, place 10 L of cold deionized water. Slowly and carefully transfer the warm reaction mixture into the stirred water. A precipitate will form immediately. Caution: This addition may be mildly exothermic.

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the crude N-Formylcarbazole by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove any residual formic acid. Continue filtration until the cake is as dry as possible.

  • Preliminary Drying: Transfer the crude product to a drying tray and dry in a vacuum oven at 60-70 °C until constant weight is achieved. The expected yield of crude product is approximately 1.10-1.15 kg.

Protocol for Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities.[13][14]

Procedure:

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for N-Formylcarbazole. The compound should be highly soluble in hot ethanol and sparingly soluble in cold ethanol or water.[2]

  • Dissolution: Transfer the crude, dry N-Formylcarbazole to a clean reactor or a large Erlenmeyer flask. Add a minimal amount of hot ethanol (begin with ~3-4 L per kg of crude product) and heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more hot ethanol portion-wise to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly, add a small amount of activated carbon, and reflux for 10-15 minutes. Remove the carbon by hot gravity filtration.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize product recovery.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol. Dry the purified N-Formylcarbazole in a vacuum oven at 60-70 °C to a constant weight. The expected yield after recrystallization is typically in the range of 80-90% of the crude product, with high purity (>99%).

Safety and Handling at Scale

  • Formic Acid: Formic acid is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[10] It is also toxic if inhaled. Handle only in well-ventilated areas, using explosion-proof equipment and non-sparking tools.[9] Grounding and bonding of containers and receiving equipment are essential to prevent static discharge. In case of skin contact, immediately flush with copious amounts of water.[8]

  • Carbazole: Carbazole may cause skin irritation and is suspected of causing cancer. Handle with appropriate PPE and avoid generating dust.

  • Process Safety: The heating of formic acid should be well-controlled to avoid boiling over. The quenching step should be performed slowly to manage any exotherm. Ensure pressure relief systems are in place on any closed reactors.

Conclusion

The direct N-formylation of carbazole using neat formic acid represents a superior methodology for large-scale synthesis. Its operational simplicity, high yield, cost-effectiveness, and favorable safety profile compared to alternatives like the Vilsmeier-Haack reaction make it the preferred choice for industrial and large-scale laboratory production. The detailed protocols provided herein offer a reliable and reproducible path to obtaining high-purity N-Formylcarbazole, a critical intermediate for advancing research and development in the pharmaceutical and materials science sectors.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Zeynizadeh, B., & Abdollahi, M. (2020). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [Link]

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
  • ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. Retrieved from [Link]

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Taylor & Francis Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: formic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • Kim, J., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]

  • Tanaka, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bandgar, B. P., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Retrieved from [Link]

  • Schmuetz, R., et al. (1995). Process for the preparation of N-ethylcarbazole. Google Patents.
  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

Sources

Application

N-Formylcarbazole: A Versatile Precursor for Advanced Functional Materials

Introduction: The Strategic Importance of the Formyl Moiety on the Carbazole Scaffold Carbazole and its derivatives have long been recognized as privileged scaffolds in the design of functional organic materials, owing t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Formyl Moiety on the Carbazole Scaffold

Carbazole and its derivatives have long been recognized as privileged scaffolds in the design of functional organic materials, owing to their rigid, planar structure, excellent thermal stability, and favorable charge transport properties.[1] These characteristics make them ideal candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[2][3] While a vast library of carbazole-based materials has been developed through substitution at the 3, 6, and 9 positions, the introduction of a formyl group at the nitrogen atom (N-formylcarbazole or 9-formylcarbazole) offers a unique and powerful handle for the synthesis of a diverse range of functional molecules and polymers.

The N-formyl group serves as a versatile synthetic intermediate. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a variety of subsequent chemical transformations. Furthermore, the formyl group can act as a protecting group for the nitrogen atom of the carbazole, which can be removed under specific conditions to yield the parent carbazole. This dual reactivity makes N-formylcarbazole a strategically important building block for the precise engineering of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of N-formylcarbazole and its application in the development of functional materials, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Synthesis of N-Formylcarbazole: A Facile and Efficient Protocol

The introduction of a formyl group onto the nitrogen atom of carbazole can be efficiently achieved through N-formylation using neat formic acid. This method offers a straightforward and high-yielding alternative to other formylation techniques.[4][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-formylcarbazole from carbazole and formic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of carbazole attacks the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the N-formylcarbazole product. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product.

carbazole Carbazole intermediate Tetrahedral Intermediate carbazole->intermediate Nucleophilic Attack formic_acid Formic Acid formic_acid->intermediate n_formylcarbazole N-Formylcarbazole intermediate->n_formylcarbazole Elimination water Water intermediate->water

Caption: Synthesis of N-Formylcarbazole.

Experimental Protocol: Synthesis of N-Formylcarbazole

Materials:

  • Carbazole

  • Formic acid (98-100%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add carbazole (1.0 eq).

  • Add an excess of neat formic acid (e.g., 10-20 eq) to the flask.

  • Heat the reaction mixture to 100 °C and maintain this temperature for the time specified in Table 1 (typically 2-4 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-formylcarbazole as a white to off-white solid.

Table 1: Reaction Conditions and Spectroscopic Data for N-Formylcarbazole

ParameterValueReference
Reaction Time 2-4 hours[4]
Temperature 100 °C[4]
Yield 72-87%[4][6]
¹H NMR (CDCl₃, δ) 9.35 (s, 1H, -CHO), 8.2-7.3 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ) 162.5 (C=O), 140-110 (Ar-C)
IR (KBr, cm⁻¹) ~1690 (C=O stretch)

Application of N-Formylcarbazole in the Synthesis of Functional Small Molecules

The aldehyde functionality of N-formylcarbazole provides a versatile platform for the synthesis of a wide array of functional small molecules, particularly through condensation reactions such as the Knoevenagel and Wittig reactions. These reactions allow for the extension of the π-conjugated system, a key strategy in the design of materials for organic electronics.

Knoevenagel Condensation: A Gateway to Cyano-Substituted Vinylcarbazoles

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[7][8][9] When N-formylcarbazole is reacted with active methylene compounds like malononitrile, it leads to the formation of cyano-substituted vinylcarbazole derivatives. These materials are of interest as electron-accepting moieties in donor-acceptor architectures for applications such as non-linear optics and as precursors for dyes.[10][11]

start Start Materials: N-Formylcarbazole Active Methylene Compound (e.g., Malononitrile) reaction Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) start->reaction product Product: Cyano-substituted Vinylcarbazole Derivative reaction->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Knoevenagel Condensation Workflow.

Materials:

  • N-Formylcarbazole

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve N-formylcarbazole (1.0 eq) and malononitrile (1.1 eq) in ethanol.[12][13]

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization.

Wittig Reaction: Synthesis of Vinylcarbazole Derivatives

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] This reaction is particularly useful for creating vinyl linkages, which can extend the conjugation length of the carbazole core. The resulting vinylcarbazole derivatives can serve as monomers for polymerization or as building blocks for more complex organic electronic materials.[14]

start Start Materials: N-Formylcarbazole Phosphonium Salt ylide_formation Ylide Formation (Strong Base, e.g., n-BuLi) start->ylide_formation reaction Wittig Reaction ylide_formation->reaction product Product: Vinylcarbazole Derivative reaction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Wittig Reaction Workflow.

Materials:

  • N-Formylcarbazole

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Syringe

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (e.g., n-BuLi, 1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • In a separate flask, dissolve N-formylcarbazole (1.0 eq) in anhydrous THF and add this solution dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Formylcarbazole in Polymer Synthesis: A Proposed Pathway

While the polymerization of various N-substituted carbazoles, such as N-vinylcarbazole, is well-established, the direct polymerization of N-formylcarbazole is less documented.[5] The N-formyl group's electronic properties and potential reactivity under polymerization conditions present both challenges and opportunities. Here, we propose a scientifically grounded protocol for the oxidative polymerization of N-formylcarbazole.

Rationale and Potential Challenges

Oxidative polymerization, using chemical oxidants like iron(III) chloride (FeCl₃) or via electrochemical methods, is a common technique for synthesizing polycarbazoles.[5][15] The polymerization typically proceeds through the coupling of carbazole units at the 3 and 6 positions. The N-formyl group is an electron-withdrawing group, which may deactivate the carbazole ring towards electrophilic attack, potentially hindering the oxidative polymerization process. However, if successful, the resulting poly(N-formylcarbazole) would offer a polymer backbone with reactive aldehyde functionalities, which could be further modified post-polymerization.

monomer N-Formylcarbazole polymerization Oxidative Polymerization monomer->polymerization oxidant Oxidant (e.g., FeCl₃) or Electrochemical Oxidation oxidant->polymerization polymer Poly(N-formylcarbazole) polymerization->polymer post_modification Post-polymerization Modification polymer->post_modification functional_polymer Functional Polymer post_modification->functional_polymer

Caption: Proposed Polymerization of N-Formylcarbazole.

Proposed Experimental Protocol: Oxidative Polymerization of N-Formylcarbazole

Materials:

  • N-Formylcarbazole

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a dry beaker under an inert atmosphere, dissolve N-formylcarbazole (1.0 eq) in anhydrous chloroform.

  • In a separate beaker, prepare a solution of anhydrous iron(III) chloride (2.5-4.0 eq) in a minimal amount of anhydrous chloroform.

  • Add the FeCl₃ solution dropwise to the N-formylcarbazole solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by vacuum filtration and wash thoroughly with methanol to remove any residual oxidant and unreacted monomer.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C).

  • Characterize the resulting polymer by techniques such as FT-IR spectroscopy (to confirm the presence of the formyl group and the polymer backbone), and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are extensively used in OLEDs as host materials, hole-transporting materials (HTMs), and emitters.[16][17] While direct applications of N-formylcarbazole in OLEDs are not widely reported, its derivatives play a crucial role. The formyl group serves as a key synthetic handle to introduce various functionalities that tune the electronic and photophysical properties of the final material. For instance, formylcarbazole derivatives can be used to synthesize thermally activated delayed fluorescence (TADF) emitters and high-performance host materials.[18][19]

Table 2: Performance of Selected OLEDs with Carbazole-Based Materials

Device/MaterialRoleTurn-on Voltage (V)Max. External Quantum Efficiency (%)Max. Current Efficiency (cd/A)Reference
Carbazole-based HTMHTL3.1-39.2[16][17]
Carbazole-based TADF EmitterEmitter-21.247.7[20]
Diaryl(arylamino)-substituted CarbazoleEmitter5.0-3.96[2]

Conclusion

N-formylcarbazole is a highly valuable and versatile building block in the synthesis of functional organic materials. Its facile synthesis and the reactivity of the N-formyl group provide a rich platform for chemical modifications. Through reactions such as Knoevenagel condensation and the Wittig reaction, the carbazole core can be functionalized to create a wide range of small molecules with tailored electronic and optical properties. Furthermore, while its direct polymerization requires further investigation, the potential to create functional polymers with pendant aldehyde groups opens up exciting avenues for post-polymerization modification. The strategic use of N-formylcarbazole as a precursor will undoubtedly continue to drive innovation in the fields of organic electronics, materials science, and drug discovery.

References

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications, 30(2), 187-200. [Link]

  • Hsiao, S. H., & Lin, S. W. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 7(1), 198-211. [Link]

  • Simoni, D., Rossi, M., Rondanin, R., Mazzali, A., Baruchello, R., Malagutti, C., & Roberti, M. (2000). Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions. Organic Letters, 2(24), 3765-3768. [Link]

  • BenchChem. (n.d.). Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde.
  • Goral, M., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 963. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry.
  • Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes.
  • Kang, B., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492-497. [Link]

  • Sravanthi, G., & Reddy, T. V. (2018). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole.
  • Molecules. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. [Link]

  • ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
  • Materials Advances. (2023). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [Link]

  • Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Polymers, 13(22), 3923. [Link]

  • Al-Attar, H. A. M., et al. (2016). Small carbazole-based molecules as hole transporting materials for perovskite solar cells.
  • Wang, Z., et al. (2017). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1649. [Link]

  • Volyniuk, D., et al. (2019). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Dyes and Pigments, 162, 835-843.
  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from Organic Chemistry Portal website. [Link]

  • BenchChem. (n.d.). Application of 9-Phenylcarbazole in Thermally Activated Delayed Fluorescence (TADF).
  • ACS Publications. (2023). Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate. Organic Letters. [Link]

  • ChemRxiv. (2024). Narrowband Green Thermally-activated Delayed Fluorescence Emitters Based on Bis-fused Indolo[3,2,1-jk]carbazole with Peripheral Donor Decoration. ChemRxiv. [Link]

  • ResearchGate. (2015). Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices.
  • PubMed Central. (2021). Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group. PubMed Central. [Link]

  • MDPI. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2227. [Link]

  • ResearchGate. (2018). Synthesis and characterization of carbazole derived nonlinear optical dyes.
  • Oriental Journal of Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • PubMed Central. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(21), 5058. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Catalysts, 13(11), 1414. [Link]

  • ResearchGate. (2018). Carbazole-functionalized hyper-cross-linked polymers for CO 2 uptake based on Friedel–Crafts polymerization on 9-phenylcarbazole.
  • ResearchGate. (2007). Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl).
  • Oriental Journal of Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Saraç, A. S., et al. (1997). Oxidative Polymerization of N-substituted Carbazoles. Polymers for Advanced Technologies, 8(9), 556-562.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal website. [Link]

  • BenchChem. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.
  • Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2804-2848. [Link]

  • PubMed. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research, 53(7), 1345-1357. [Link]

Sources

Method

Topic: The N-Formylation of Carbazole and the Subsequent C-Formylation of the Resulting N-Formylcarbazole: Mechanisms and Protocols

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Formylation in Carbazole Chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Formylation in Carbazole Chemistry

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and biological activities. The introduction of a formyl group (-CHO) into the carbazole framework is a pivotal synthetic transformation. It serves two primary purposes: first, the N-formylation of the carbazole nitrogen atom can act as a protecting group or a key intermediate for further derivatization. Second, the subsequent C-formylation of the aromatic rings opens pathways to a diverse array of functionalized carbazoles, which are precursors for pharmaceuticals and organic electronic materials.

This document provides a detailed exploration of both the N-formylation of carbazole to yield N-formylcarbazole and the subsequent electrophilic C-formylation of the N-formylcarbazole product. We will delve into the underlying reaction mechanisms, provide validated experimental protocols, and discuss the critical parameters that govern the success of these transformations.

Part 1: Synthesis of N-Formylcarbazole via N-Formylation of Carbazole

The most direct method for synthesizing N-formylcarbazole is the formylation of the nitrogen atom of carbazole. This reaction is typically achieved using a mixture of formic acid and acetic anhydride. The N-formyl group can serve as a removable protecting group, which is stable under various conditions but can be cleaved to regenerate the N-H moiety.

Mechanistic Insights

The N-formylation of carbazole with formic acid and acetic anhydride proceeds through the formation of a mixed anhydride, which is a more potent acylating agent than formic acid alone.

  • Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid to generate formyl acetic anhydride, a highly electrophilic species.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the carbazole ring attacks the electrophilic carbonyl carbon of the formyl group in the mixed anhydride.

  • Proton Transfer and Elimination: A subsequent proton transfer and elimination of acetic acid as a leaving group yields the final product, N-formylcarbazole.

Visualizing the N-Formylation Mechanism

N_Formylation Carbazole Carbazole p1 Carbazole->p1 Nucleophilic Attack MixedAnhydride Formyl Acetic Anhydride (from Acetic Anhydride + Formic Acid) MixedAnhydride->p1 Product N-Formylcarbazole LeavingGroup Acetic Acid p2 p1->p2 Intermediate Adduct p2->Product Elimination p2->LeavingGroup

Caption: Mechanism of Carbazole N-Formylation.

Experimental Protocol: Synthesis of N-Formylcarbazole

This protocol is adapted from established literature procedures for the N-formylation of carbazole.

Materials:

  • Carbazole

  • Formic acid (98-100%)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1 equivalent).

  • Reagent Addition: To the flask, add formic acid (10 equivalents). Stir the mixture at room temperature until the carbazole is fully dissolved.

  • Initiation: Cool the mixture in an ice bath and slowly add acetic anhydride (2.5 equivalents) dropwise with continuous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL). A precipitate of N-formylcarbazole will form.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure N-formylcarbazole as a white solid.

Part 2: C-Formylation of N-Formylcarbazole via the Vilsmeier-Haack Reaction

Once N-formylcarbazole is synthesized, it can undergo further formylation on the aromatic carbazole ring system. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation. The N-formyl group is an electron-withdrawing group, which deactivates the carbazole ring towards electrophilic substitution. However, under the potent conditions of the Vilsmeier-Haack reaction, formylation can still occur, typically at the C3 and C6 positions.

Mechanistic Insights

The Vilsmeier-Haack reaction involves the formation of a highly electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The π-electrons of the carbazole ring of N-formylcarbazole attack the Vilsmeier reagent. This attack preferentially occurs at the C3 position due to the directing effects of the ring nitrogen.

  • Aromatization and Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to yield the formylated product, 3-formyl-N-formylcarbazole.

Visualizing the Vilsmeier-Haack C-Formylation Workflow

Vilsmeier_Workflow Start N-Formylcarbazole + DMF Reagent_Formation Add POCl3 at 0 °C (Vilsmeier Reagent Formation) Start->Reagent_Formation Reaction Heat Reaction Mixture (e.g., 90 °C for 4h) Reagent_Formation->Reaction Workup Aqueous Workup (Hydrolysis of Intermediate) Reaction->Workup Isolation Extraction & Purification (Column Chromatography) Workup->Isolation Product 3-Formyl-N-formylcarbazole Isolation->Product

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Experimental Protocol: C-Formylation of N-Formylcarbazole

This protocol outlines the Vilsmeier-Haack formylation of N-formylcarbazole to produce 3-formyl-N-formylcarbazole.

Materials:

  • N-Formylcarbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Sodium acetate solution (saturated)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath and heating mantle

Procedure:

  • Reagent Preparation: In a three-neck flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equivalents) to ice-cold DMF (3 equivalents) with vigorous stirring.

  • Substrate Addition: Dissolve N-formylcarbazole (1 equivalent) in 1,2-dichloroethane and add this solution to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium acetate to neutralize the mixture and hydrolyze the intermediate. Stir for 1-2 hours until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-formyl-N-formylcarbazole.

Data Summary: Comparative Analysis

ReactionKey ReagentsTypical YieldProduct
N-Formylation of Carbazole Formic acid, Acetic anhydride>90%N-Formylcarbazole
C-Formylation of N-Formylcarbazole POCl₃, DMF (Vilsmeier-Haack)60-80%3-Formyl-N-formylcarbazole

Conclusion and Future Perspectives

The formylation of carbazoles is a fundamental tool in the synthesis of complex molecules for drug discovery and materials science. The protocols detailed herein for the N-formylation of carbazole and the subsequent C-formylation of N-formylcarbazole provide reliable and reproducible methods for accessing these valuable building blocks. Understanding the underlying mechanisms allows for the rational optimization of reaction conditions to achieve desired outcomes. Further research may focus on developing greener formylation methods and exploring the reactivity of these formylated carbazoles in the synthesis of novel therapeutic agents and functional materials.

References

  • Organic Syntheses. N-Formylcarbazole. [Link]

  • Journal of the American Chemical Society. The Vilsmeier-Haack Reaction. [Link]

  • Chemical Reviews. The Vilsmeier Reaction of Non-Aromatic Compounds. [Link]

Application

Application Note: Quantitative Analysis of N-Formylcarbazole

A Senior Application Scientist's Guide to Methodologies and Protocols Introduction: The Imperative for Precise N-Formylcarbazole Quantification N-Formylcarbazole is a carbazole derivative of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodologies and Protocols

Introduction: The Imperative for Precise N-Formylcarbazole Quantification

N-Formylcarbazole is a carbazole derivative of significant interest in pharmaceutical and chemical research. As a key intermediate or potential impurity in the synthesis of more complex molecules, its precise quantification is critical for ensuring the safety, efficacy, and quality of final drug products. The presence and concentration of N-Formylcarbazole can directly impact reaction kinetics, yield, and the impurity profile of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are paramount for process control in drug development and for meeting stringent regulatory standards.

This guide provides a comprehensive overview of the primary analytical techniques for the quantification of N-Formylcarbazole. We will delve into the theoretical underpinnings of each method, present detailed, field-tested protocols, and discuss the rationale behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a self-validating framework for accurate and reliable analysis.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of N-Formylcarbazole is the first step in developing a robust analytical method. Its aromatic, moderately polar structure dictates its behavior in various analytical systems.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₃H₉NO[1]Determines the exact molecular weight for mass spectrometry.
Molecular Weight 195.22 g/mol [2]Essential for preparing standard solutions of known concentration.
Physical Form Solid, Crystalline Powder[3][4]Requires dissolution in an appropriate solvent for analysis.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, Acetonitrile, Chloroform.[2]Guides the choice of solvent for sample and standard preparation, and mobile phase composition in HPLC.
Chromophoric Nature The carbazole ring system contains conjugated pi bonds.The molecule strongly absorbs UV radiation, making UV-Vis detection a highly effective quantification method.[5][6]
Thermal Stability Stable under typical chromatographic conditions.[4]Suitable for both HPLC and GC analysis without significant degradation.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for the quantification of N-Formylcarbazole in bulk substances and pharmaceutical formulations.[7] Its high resolution, sensitivity, and robustness make it ideal for separating the analyte from starting materials, by-products, and degradation products.[7][8]

Causality Behind the Method: Why Reverse-Phase HPLC?

A reverse-phase (RP) HPLC method is the logical choice for N-Formylcarbazole. The molecule is moderately non-polar due to its carbazole backbone but has some polarity from the formyl group. This structure allows for effective retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile).[9] By adjusting the ratio of the organic solvent in the mobile phase, the retention time of N-Formylcarbazole can be precisely controlled to achieve optimal separation from any potential impurities.

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical flow for the quantitative analysis of N-Formylcarbazole using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., Acetonitrile:Water) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Standard Stock Solution of N-Formylcarbazole C Create Calibration Standards (Serial Dilutions) B->C F Inject Calibration Standards (Lowest to Highest Conc.) C->F D Prepare Sample Solution (Dissolve & Dilute) G Inject Sample Solutions D->G E->F F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify Sample Concentration from Calibration Curve H->J I->J

Caption: A typical workflow for the quantification of N-Formylcarbazole via HPLC.

Detailed Protocol: HPLC-UV Method

This protocol is a robust starting point and should be validated according to internal and regulatory guidelines.[10][11]

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV-Vis detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: Acetonitrile and Deionized Water (e.g., 70:30 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax), likely around 300-360 nm based on similar carbazole structures.[5][6]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Formylcarbazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Use sonication if necessary to ensure complete dissolution.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh an amount of the sample expected to contain about 10 mg of N-Formylcarbazole into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[12]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions. It is good practice to run a check standard (a mid-range calibration standard) periodically to monitor system stability.[13]

4. Data Analysis:

  • Integrate the peak area of N-Formylcarbazole in each chromatogram. The retention time should be consistent across all standards and samples.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression on the data. The correlation coefficient (R²) should be >0.999 for a valid curve.[14]

  • Determine the concentration of N-Formylcarbazole in the sample solutions using the regression equation.

Method Validation: A Self-Validating System

Validation ensures the analytical method is suitable for its intended purpose.[11] The following parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is only from N-Formylcarbazole, without interference from excipients or impurities.The analyte peak should be well-resolved from other peaks (Resolution > 2.0).[7] Peak purity analysis should confirm no co-eluting peaks.
Linearity To confirm a direct proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999.[14]
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked analyte in a sample matrix.[10][15]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1, or %RSD of ≤ 10% at this concentration.[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD ≤ 2.0% after minor changes in flow rate, mobile phase composition, or column temperature.

Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of N-Formylcarbazole and for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[16] The mass spectrometer provides structural information, adding a high degree of confidence to the analysis.[17]

Principle of Application

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z).[18] The resulting mass spectrum is a unique fingerprint that can be used for definitive identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: Instrumental Analysis cluster_data_gc Phase 3: Data Processing A_gc Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B_gc Filter Sample if Necessary A_gc->B_gc C_gc Inject Sample into GC B_gc->C_gc D_gc Separation in Capillary Column C_gc->D_gc E_gc Elution into MS D_gc->E_gc F_gc Ionization (EI) & Fragmentation E_gc->F_gc G_gc Mass Analysis F_gc->G_gc H_gc Obtain Total Ion Chromatogram (TIC) G_gc->H_gc I_gc Extract Mass Spectrum for Each Peak H_gc->I_gc J_gc Identify Compound by Library Matching & Fragmentation I_gc->J_gc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Formylcarbazole

Welcome to the technical support center for N-Formylcarbazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Formylcarbazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and high-yielding method for synthesizing N-Formylcarbazole?

The most effective and straightforward method for the selective synthesis of N-Formylcarbazole (9-formyl-9H-carbazole) is the direct N-formylation of carbazole using neat formic acid.[1] This approach offers high yields, typically between 72-87%, and avoids the complex reagent preparation and potential side reactions associated with other methods.[1] The reaction proceeds cleanly, making it a preferred choice for obtaining the N-formylated product specifically.

Q2: Why is the Vilsmeier-Haack reaction not the recommended method for producing N-Formylcarbazole?

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings.[2][3] In the case of carbazole, it preferentially leads to C-formylation, primarily at the 3 and 6 positions of the carbazole ring, rather than the desired N-formylation.[4][5] The mechanism involves the creation of a bulky electrophilic species (the Vilsmeier reagent) from DMF and POCl₃, which attacks the electron-rich aromatic system.[3] This regioselectivity makes it unsuitable for the synthesis of N-Formylcarbazole and is a common source of isomeric impurities if incorrect formylating conditions are chosen.

Q3: What are the key differences between N-formylation and C-formylation of carbazole?

N-formylation involves the attachment of a formyl group (-CHO) to the nitrogen atom (position 9) of the carbazole ring. C-formylation, conversely, involves the attachment of the formyl group to one of the carbon atoms of the fused benzene rings, typically the electron-rich C-3 or C-6 positions. The choice of reagents and reaction conditions dictates the outcome. Neat formic acid favors N-formylation, while electrophilic aromatic substitution conditions like the Vilsmeier-Haack or Rieche formylation favor C-formylation.[1][6][7]

Q4: How can I analytically confirm the successful synthesis of N-Formylcarbazole versus its C-formylated isomers?

Confirmation is best achieved using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The most definitive method. For N-Formylcarbazole, you will observe a characteristic singlet for the formyl proton (-CHO) typically downfield. The aromatic region will show symmetry consistent with substitution on the nitrogen, which is different from the more complex splitting patterns of C-3 or C-6 substituted isomers.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the formyl group will appear as a distinct peak in the range of 160-170 ppm.

  • FT-IR Spectroscopy: A strong carbonyl (C=O) stretching band will be present, typically around 1680-1700 cm⁻¹.

  • Mass Spectrometry: Will confirm the correct molecular weight for the formylated product.

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of N-Formylcarbazole.

Problem 1: Low or No Yield of N-Formylcarbazole

Q: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes and solutions?

A: This is a common issue that can typically be traced to a few key factors. Let's diagnose the potential causes systematically.

  • Possible Cause 1: Sub-optimal Reaction Conditions.

    • Explanation: The N-formylation of carbazole with formic acid requires sufficient thermal energy to proceed to completion. Inadequate temperature or reaction time will result in a low conversion rate.

    • Solution: Ensure the reaction mixture is heated to reflux and maintained for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the carbazole starting material spot has been completely consumed. A typical reaction time might be several hours.

  • Possible Cause 2: Purity of Reagents.

    • Explanation: The presence of moisture or other impurities in the carbazole or formic acid can interfere with the reaction. Water can dilute the formic acid, reducing its efficacy.

    • Solution: Use high-purity, anhydrous-grade formic acid (98-100%). Ensure your carbazole starting material is pure and dry. If necessary, recrystallize the carbazole before use.

  • Possible Cause 3: Inefficient Work-up Procedure.

    • Explanation: N-Formylcarbazole has moderate polarity. During the aqueous work-up, improper pH adjustment or insufficient extraction can lead to product loss in the aqueous phase or at the interface.

    • Solution: After cooling, carefully pour the reaction mixture into ice-water to precipitate the crude product. Neutralize the solution slowly with a base like sodium bicarbonate or sodium carbonate until effervescence ceases. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) by performing multiple extractions (at least 3 times).

Troubleshooting Flowchart for Low Yield

G start Low Yield of N-Formylcarbazole check_tlc Does TLC show unreacted starting material? start->check_tlc check_reagents Are reagents pure and anhydrous? check_tlc->check_reagents No optimize_conditions Solution: Increase reaction time and/or temperature. Monitor via TLC. check_tlc->optimize_conditions Yes check_workup Was the work-up procedure performed correctly? check_reagents->check_workup Yes purify_reagents Solution: Use high-purity reagents. Dry carbazole before use. check_reagents->purify_reagents No optimize_workup Solution: Ensure complete neutralization. Perform multiple solvent extractions. check_workup->optimize_workup No

Caption: A decision tree for troubleshooting low reaction yield.

Problem 2: Presence of Multiple Products or Impurities

Q: My crude product analysis (TLC/NMR) shows multiple spots/peaks. What are these impurities and how do I avoid them?

A: The presence of multiple products indicates side reactions have occurred. The most likely impurity is a C-formylated carbazole isomer.

  • Possible Cause: Use of Incorrect Formylating Agents.

    • Explanation: As discussed in the FAQ, using Vilsmeier-Haack type conditions (e.g., DMF/POCl₃) will result in C-formylation as the major product.[4][5] Even trace amounts of reagents that can generate a strong electrophile may lead to these side products.

    • Solution: Strictly adhere to the neat formic acid method for N-formylation.[1] Avoid any additives that could function as a Lewis acid or dehydrating agent capable of activating formic acid towards electrophilic aromatic substitution.

  • Possible Cause: Product Degradation.

    • Explanation: Although N-Formylcarbazole is generally stable, prolonged exposure to harsh acidic or basic conditions during work-up, especially at elevated temperatures, could potentially lead to hydrolysis back to carbazole.

    • Solution: Perform the work-up at cool temperatures (e.g., using an ice bath). Neutralize the reaction mixture promptly but gently, avoiding a large excess of strong base.

ParameterN-Formylation (Desired)C-Formylation (Side Reaction)
Primary Method Heating in neat formic acid[1]Vilsmeier-Haack[2][4], Rieche[6]
Key Reagents Carbazole, Formic AcidCarbazole, DMF, POCl₃ (or other Lewis Acid)
Reaction Type Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Position of Attack Nitrogen (Position 9)Carbon (Positions 3, 6)
Typical Yield 72-87%[1]Varies, can be high for C-formyl product[5][8]
Problem 3: Difficulty in Product Purification

Q: My crude product is an oil or is difficult to crystallize. What purification strategies do you recommend?

A: Purification challenges often arise from the presence of closely related impurities or residual solvent.

  • Strategy 1: Solvent Crystallization.

    • Explanation: Crystallization is the most effective method for purifying solid organic compounds. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or cool temperatures, while impurities remain soluble.

    • Recommended Solvents: A mixed solvent system often works best. Try dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or petroleum ether) until turbidity persists. Heating to dissolve and then slowly cooling should yield crystals. Based on literature for similar compounds, solvent systems like DMF/water or xylene can also be effective for crystallizing carbazole derivatives.[9]

  • Strategy 2: Column Chromatography.

    • Explanation: If crystallization fails or is insufficient, silica gel column chromatography is the next step.

    • Recommended Eluent: The polarity of N-Formylcarbazole is higher than carbazole but lower than highly polar byproducts. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.

Experimental Protocol: N-Formylation of Carbazole

This protocol is adapted from established procedures for the N-formylation of carbazoles using formic acid.[1]

Workflow Diagram

Caption: Experimental workflow for N-Formylcarbazole synthesis.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add carbazole (1.0 eq).

    • Add neat formic acid (98-100%, approx. 10-15 mL per gram of carbazole).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the carbazole starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50-100 g). A precipitate should form.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude N-Formylcarbazole.

    • Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

References

  • Kang, B., Shimizu, Y., Tamura, Y., Fukuda, E., Hamamoto, K. I., Uchida, Y., Yasuno, Y., Nakayama, A., Satoh, T., Kuse, M., & Shinada, T. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & pharmaceutical bulletin, 70(7), 492–497. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Yokoyama, Y., Okuyama, N., Iwadate, S., & Murakami, Y. (1990). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Perkin Transactions 1, 1, 1-5.
  • Wroblewska, A., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 987. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chakrabarty, M., Basak, R., & Harigaya, Y. (2002). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Journal of the Indian Chemical Society, 79, 437-439.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry, 14(9), 1625–1673. [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Dai, W. (2017). Research on purification of refined carbazole and anthracene by Solvent crystallization. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Atlantis Press. [Link]

  • Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. (1999). Google Patents.

Sources

Optimization

Technical Support Center: Purification of N-Formylcarbazole

An in-depth guide to the purification of N-Formylcarbazole from reaction mixtures, designed for researchers, scientists, and drug development professionals. This technical support center provides practical troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of N-Formylcarbazole from reaction mixtures, designed for researchers, scientists, and drug development professionals. This technical support center provides practical troubleshooting advice and answers to frequently asked questions to overcome common challenges in the lab.

As a Senior Application Scientist, I've seen many researchers encounter hurdles not in the synthesis of N-Formylcarbazole itself, but in its purification. The success of subsequent applications, whether in materials science or as a pharmaceutical intermediate, hinges on the purity of this starting material. This guide is structured to address the most common and specific issues you might face, moving beyond simple protocols to explain the underlying chemistry of each step.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of N-Formylcarbazole, particularly after synthesis via methods like the Vilsmeier-Haack reaction.[1][2][3]

Q1: My crude product is a dark, oily residue after the aqueous work-up. What happened and how do I proceed?

Likely Cause: The formation of tarry byproducts or residual high-boiling solvents (like DMF) are common culprits. Dark coloration often indicates polymerization or degradation products, which can occur if the reaction temperature was too high or the quench was not performed correctly.

Recommended Solution:

  • Solvent Removal: Ensure all volatile solvents from the reaction (e.g., POCl₃, DCM) and work-up (e.g., diethyl ether, ethyl acetate) are thoroughly removed under reduced pressure. If DMF was used as a solvent, it must be removed by washing the organic layer extensively with water and brine during the extraction, as it is notoriously difficult to remove by rotary evaporation alone.[1][4]

  • Activated Charcoal Treatment: For persistent color, an activated charcoal treatment can be effective.[5]

    • Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or toluene).

    • Add a small amount of activated charcoal (approx. 1-2% by weight of your crude product).

    • Stir or gently heat the mixture for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.

  • Attempt Crystallization or Chromatography: After decolorization, attempt to crystallize the product. If it still oils out, column chromatography is the next logical step.

Q2: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

Likely Cause: This is a classic purification problem that occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is too high, inhibiting lattice formation.

Recommended Solutions (in order of application):

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure N-Formylcarbazole, add a single tiny crystal to the cooled, supersaturated solution.

  • Modify the Solvent System: Your solvent system may be too effective, keeping the product dissolved even at low temperatures.

    • Slowly add a non-solvent (a solvent in which N-Formylcarbazole is insoluble, like hexane) to the dissolved solution until it just becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly. This two-solvent method is highly effective.[6]

  • Re-purify: The impurity level may be too high for successful recrystallization. Purify the material first by flash column chromatography and then recrystallize the resulting cleaner product.

Q3: My TLC plate shows three spots after purification: one for the product, one less polar, and one more polar. What are these impurities?

Likely Cause: This pattern is characteristic of a Vilsmeier-Haack reaction mixture.

  • Less Polar Spot (Higher Rf): This is almost certainly unreacted starting material, carbazole (or an N-alkylated carbazole).[7] Carbazole is less polar than its formylated counterpart due to the absence of the polar formyl group.

  • Product Spot (Intermediate Rf): N-Formylcarbazole.

  • More Polar Spot (Lower Rf): This is likely the di-formylated byproduct (e.g., 3,6-diformylcarbazole). The presence of two polar formyl groups significantly increases the compound's polarity, causing it to adhere more strongly to the silica gel on the TLC plate.[7][8]

Recommended Solution: Flash Column Chromatography This is the ideal method for separating components with different polarities.

G

Q4: The yield after column chromatography is very low, and I suspect my product is degrading on the silica gel. Is this possible?

Likely Cause: Yes, this is a valid concern. Standard silica gel is slightly acidic (pH ~4-5), which can potentially lead to the hydrolysis of the N-formyl group back to carbazole, especially if the chromatography run is prolonged.[9]

Recommended Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel before use.

    • Prepare your eluent (e.g., a hexane/ethyl acetate mixture).

    • Add 0.5-1% triethylamine (Et₃N) to the eluent.

    • Use this basic eluent to pack the column and run the chromatography. The triethylamine will neutralize the acidic sites on the silica, preventing degradation.[5]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be used as an alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Run the column "wetter" and faster (flash chromatography) to reduce the time the compound spends on the stationary phase.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-Formylcarbazole?

Besides the starting material and di-formylated byproducts mentioned above, you may also encounter:

  • Hydrolyzed Product: N-Formylcarbazole can be hydrolyzed back to carbazole during a harsh aqueous work-up, especially under acidic or strongly basic conditions.[11]

  • Residual Solvents: DMF, toluene, or dioxane are common. These can be identified by ¹H NMR spectroscopy.

  • Vilsmeier Reagent Byproducts: The hydrolysis of the Vilsmeier reagent produces dimethylamine hydrochloride, which should be removed during the aqueous work-up.[3]

Q2: Which purification method should I try first: recrystallization or column chromatography?

The choice depends on the initial purity of your crude product, which can be quickly assessed by Thin Layer Chromatography (TLC).

G Start Crude Product TLC Run TLC Start->TLC Decision Assess Purity TLC->Decision Recrystallize Recrystallization Decision->Recrystallize < 10% impurities (one major spot) Chromatography Column Chromatography Decision->Chromatography > 10% impurities (multiple spots) Pure Pure Product Recrystallize->Pure Chromatography->Pure

  • Try Recrystallization First If: Your TLC shows one major spot (the product) with only minor, faint spots for impurities. Recrystallization is faster, uses less solvent, and is often sufficient for removing small amounts of impurities.[7][12]

  • Go Directly to Chromatography If: Your TLC shows multiple spots of significant intensity. Chromatography is superior for separating components of a complex mixture with differing polarities.[5][13][14]

Q3: What are the best solvent systems for purifying N-Formylcarbazole?

Your choice of solvent is critical for successful purification.

Table 1: Recommended Solvent Systems

Purification Method Solvent System (Starting Ratios) Rationale & Comments
Recrystallization Ethanol or Isopropanol N-Formylcarbazole has good solubility in hot alcohols and lower solubility when cold, making these ideal single-solvent systems.[7][15]
Toluene / Hexane Dissolve in a minimum of hot toluene, then slowly add hexane as a non-solvent until cloudy. Reheat to clarify and cool slowly. Excellent for high recovery.
Ethyl Acetate / Hexane A common and effective polar/non-polar mixture. Less prone to oiling out than Dichloromethane/Hexane.[6]
Column Chromatography Hexane / Ethyl Acetate (Gradient) Start with 95:5 Hexane:EtOAc. Gradually increase the polarity to 80:20. This gradient will elute non-polar carbazole first, followed by N-Formylcarbazole, and finally the more polar di-formylated product.[7][13][16]

| | Dichloromethane / Hexane (Gradient) | A less polar system. Start with 10:90 DCM:Hexane and increase the DCM concentration. Good for separating very non-polar impurities. |

Q4: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is required for full confidence.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a strong indicator of purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (e.g., 1-2 °C). Impurities broaden and depress the melting point.[12]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the gold standard. The spectrum should show clean signals corresponding to the N-Formylcarbazole structure, with no peaks attributable to impurities or residual solvents. The integration of the formyl proton (~9.5 ppm) should be consistent with the aromatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

Experimental Protocols

Protocol 1: Recrystallization of N-Formylcarbazole from Ethanol
  • Dissolution: Place 1.0 g of crude N-Formylcarbazole in a 50 mL Erlenmeyer flask. Add ~15-20 mL of ethanol.

  • Heating: Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until all the solid dissolves at the boiling point. Do not add excessive solvent.[12]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Pack the column as a slurry using the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[10]

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of dichloromethane (~2-3 mL). Add ~1-2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in better separation.[5] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the 95:5 Hexane:EtOAc mixture. Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches per minute.[10]

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.

  • Gradient Increase: Once the unreacted carbazole has eluted, gradually increase the eluent polarity to 90:10 and then 85:15 Hexane:EtOAc to elute the N-Formylcarbazole.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. BenchChem Tech Support.
  • Allen, C. F. H., et al. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
  • BenchChem. (2025). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. BenchChem Tech Support.
  • ChemicalBook. (2023). Carbazole | 86-74-8.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. BenchChem Tech Support.
  • The Royal Society of Chemistry. (n.d.).
  • Request PDF. (n.d.).
  • RSC Publishing. (n.d.). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses.
  • ResearchGate. (n.d.).
  • MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • LAMBDA OMNICOLL. (n.d.).
  • BenchChem. (n.d.).
  • NIH. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.
  • PubMed. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.
  • BenchChem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
  • Open Access Pub. (2025).

Sources

Troubleshooting

Technical Support Center: Formylation Using N-Formylcarbazole

Welcome to the technical support center for formylation reactions using N-Formylcarbazole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formylation reactions using N-Formylcarbazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding N-Formylcarbazole in Formylation Chemistry

N-Formylcarbazole is a valuable reagent for the introduction of a formyl group (-CHO) into various organic molecules, particularly amines. It is often favored for its mild reaction conditions and high selectivity, especially in complex molecular settings. Formamides, the products of N-formylation, are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

The primary advantage of N-Formylcarbazole lies in its ability to selectively formylate sterically less hindered aliphatic primary and secondary amines.[1] In contrast, it shows reduced reactivity towards sterically bulky amines and weakly nucleophilic amines like anilines under similar conditions.[1] This chemoselectivity allows for the formylation of specific amine groups in the presence of other sensitive functionalities such as alcohols, phenols, and indoles.

Mechanism of Action

The formylation reaction with N-Formylcarbazole proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formyl group in N-Formylcarbazole. This is followed by the departure of the carbazole anion, a relatively stable leaving group, to yield the corresponding formamide.

Formylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Attacks carbonyl carbon N_Formylcarbazole N-Formylcarbazole N_Formylcarbazole->Tetrahedral_Intermediate Formamide R-NHCHO Tetrahedral_Intermediate->Formamide Carbazole_Anion Carbazole Anion Tetrahedral_Intermediate->Carbazole_Anion Elimination

Caption: General mechanism of N-formylation using N-Formylcarbazole.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during formylation reactions with N-Formylcarbazole.

Low or No Product Yield

Q1: I am observing very low to no conversion of my starting amine to the desired formamide. What are the potential causes and how can I improve the yield?

A1: Low or no product yield can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Substrate Reactivity: As a Senior Application Scientist, my first point of investigation would be the nature of your amine. N-Formylcarbazole is most effective for sterically unhindered primary and secondary aliphatic amines.[1] If your substrate is a sterically hindered amine or a weakly nucleophilic aromatic amine (aniline), the reaction may be sluggish or not proceed at all under standard conditions.[1]

    • Solution: For less reactive amines, consider increasing the reaction temperature or using a more potent formylating system. However, be mindful that harsher conditions can lead to side reactions. Alternative formylating agents like N-Formylsaccharin or N-formylbenzotriazole might be more suitable for a broader range of amines, including deactivated anilines.[3][4]

  • Reaction Conditions:

    • Temperature: While many formylations with N-Formylcarbazole proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.

    • Solvent: Ensure your solvent is anhydrous and compatible with the reaction. Common solvents include THF, DCM, and acetonitrile. The presence of water can lead to the hydrolysis of N-Formylcarbazole.

    • Stoichiometry: A 1:1 stoichiometry of the amine to N-Formylcarbazole is typical. However, a slight excess of the formylating agent (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Reagent Quality: Verify the purity of your N-Formylcarbazole. Over time, it can degrade, especially if not stored properly under anhydrous conditions.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low or No Product Yield check_substrate Is the amine sterically hindered or weakly nucleophilic? start->check_substrate yes_substrate Increase temperature or consider alternative formylating agent (e.g., N-Formylsaccharin). check_substrate->yes_substrate Yes no_substrate Check Reaction Conditions check_substrate->no_substrate No check_temp Is the reaction at room temperature? no_substrate->check_temp yes_temp Gently heat the reaction (e.g., 40-60 °C). check_temp->yes_temp Yes no_temp Check reagent quality and stoichiometry. check_temp->no_temp No check_reagent Is N-Formylcarbazole pure and anhydrous? no_temp->check_reagent yes_reagent Consider using a slight excess (1.1-1.2 eq) of N-Formylcarbazole. check_reagent->yes_reagent Yes no_reagent Use fresh, pure reagent. check_reagent->no_reagent No

Caption: A decision tree for troubleshooting low product yield.

Formation of Side Products

Q2: My reaction is producing significant side products along with the desired formamide. What are these impurities and how can I minimize their formation?

A2: The formation of side products is a common challenge. The identity of these impurities depends on the substrate and reaction conditions. Here are some likely culprits and their solutions:

  • Unreacted Starting Material: This is often the primary "side product." Refer to the troubleshooting guide for low yield above.

  • Carbazole: The leaving group, carbazole, will be present in the crude reaction mixture.

    • Solution: Carbazole is generally easy to remove during workup and purification. It has different solubility and chromatographic properties compared to most formamides. An acidic wash during the workup can help to protonate and remove any residual basic starting amine, while a basic wash can help in some cases to remove carbazole, although its acidity is very low.

  • Di-formylation or Over-reaction: For substrates with multiple nucleophilic sites (e.g., diamines), di-formylation can occur.

    • Solution: To favor mono-formylation, carefully control the stoichiometry. Using a slight excess of the amine relative to N-Formylcarbazole can help. Additionally, running the reaction at a lower temperature may improve selectivity.

  • O-Formylation: If your substrate contains a hydroxyl group (-OH), O-formylation can compete with the desired N-formylation.[5]

    • Solution: N-Formylcarbazole generally exhibits good selectivity for amines over alcohols. However, if O-formylation is observed, using milder reaction conditions (e.g., lower temperature, shorter reaction time) can enhance the selectivity for N-formylation.[5] Protecting the hydroxyl group prior to formylation is another robust strategy.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionProbable CauseRecommended Solution
Unreacted Amine Low substrate reactivity, insufficient reaction time or temperature.Increase temperature, prolong reaction time, or use a more reactive formylating agent.
Di-formylation Presence of multiple reactive amine sites.Use a stoichiometric amount or slight excess of the amine. Lower the reaction temperature.
O-Formylation Presence of a hydroxyl group in the substrate.Employ milder reaction conditions. Protect the hydroxyl group before formylation.[5]
Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Work-up and Purification Challenges

Q3: I am having difficulty separating my formamide product from the carbazole by-product. What are the best practices for purification?

A3: Effective purification is key to obtaining your final product in high purity.

  • Aqueous Work-up: A standard aqueous work-up is often sufficient. After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product. The polarity of the eluent system will depend on the specific properties of your formamide. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the formamide from carbazole and other non-polar impurities.

  • Crystallization: If your formamide product is a solid, crystallization can be an excellent purification technique.

Experimental Protocols

General Protocol for N-Formylation of a Primary Amine using N-Formylcarbazole
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DCM).

  • Addition of Reagent: Add N-Formylcarbazole (1.05 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure formamide.

References

  • Formylation Reaction of Amines Using N-Formylcarbazole. ResearchGate. [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. [Link]

  • Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. RSC Publishing. [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. MDPI. [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. RSC Publishing. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. RSC Publishing. [Link]

  • Show related. RSC Publishing. [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH. [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. Semantic Scholar. [Link]

  • Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate. ACS Publications. [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Formylcarbazole Synthesis

Introduction N-Formylcarbazole is a key synthetic intermediate in the development of pharmaceuticals and functional organic materials. Its formyl group can be readily transformed, making it a versatile building block.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Formylcarbazole is a key synthetic intermediate in the development of pharmaceuticals and functional organic materials. Its formyl group can be readily transformed, making it a versatile building block. However, achieving high yields and purity in its synthesis can be challenging. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the N-formylation of carbazole are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Purity of Starting Materials: Ensure the carbazole is pure. Impurities can interfere with the reaction. Similarly, the formylating agent, such as formic acid, should be of high purity.

  • Reaction Temperature: The reaction temperature is a critical parameter. For formylation using neat formic acid, heating is typically required, often around 100°C.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction only when the starting material is consumed.[1] Prematurely stopping the reaction will naturally result in a lower yield.

  • Choice of Formylating Agent: The choice of formylating agent can significantly impact the yield. While neat formic acid is an effective and straightforward option, other reagents like acetic formic anhydride or N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) can also be used, though they may require different reaction conditions.

  • Work-up Procedure: Losses can occur during the work-up phase. Ensure that all equipment used for transfers is thoroughly rinsed with the solvent to avoid leaving behind any product.[1] During extraction, use an adequate amount of solvent to ensure proper partitioning.

Q2: I am observing significant side-product formation. How can I improve the selectivity of the reaction?

Side-product formation is often related to the reactivity of the carbazole ring system and the reaction conditions employed.

  • C-Formylation vs. N-Formylation: While N-formylation is generally favored, under certain conditions, electrophilic substitution on the carbazole ring (C-formylation) can occur. This is more likely with stronger formylating agents or in the presence of certain catalysts. Using neat formic acid typically favors N-formylation.[3]

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of the starting material or product. If you observe charring or a significant darkening of the reaction mixture, consider lowering the temperature.

  • Hydrolysis of the Product: N-Formylcarbazole can be susceptible to hydrolysis back to carbazole, especially during the work-up if aqueous acidic or basic conditions are too harsh or prolonged. It's advisable to perform the work-up efficiently and use milder conditions where possible.

Q3: What is the most effective and straightforward formylating agent for this synthesis?

For laboratory-scale synthesis, neat formic acid is an excellent choice due to its efficiency and simplicity. It acts as both the reagent and the solvent, minimizing the need for additional chemicals.[3][4][5] This method has been shown to produce N-formyl derivatives of various carbazoles in good yields (72-87%).[3][4][5]

Other methods, such as the Vilsmeier-Haack reaction (DMF/POCl₃) or using hexamethylenetetramine (HMTA) in what is known as the Duff reaction, are also employed but can sometimes lead to formylation at the C-3 and C-6 positions of the carbazole ring, especially if the nitrogen is substituted (e.g., with an alkyl group).[6]

Q4: How critical are the solvent and temperature, and what are the optimal conditions?

When using neat formic acid, the solvent is the reagent itself. The key parameter to control is temperature. Heating the mixture at 100°C is a common and effective condition.[3] For substituted carbazoles, the reaction time may need to be adjusted. Electron-donating groups on the carbazole ring can accelerate the reaction, while electron-withdrawing groups can significantly slow it down or even prevent it.[3]

If other formylating agents are used, the choice of solvent becomes important. For instance, in a Vilsmeier-Haack reaction, dry DMF is used as the formylating agent in conjunction with POCl₃.[6]

Q5: I'm having difficulty purifying the final N-Formylcarbazole product. What are the recommended purification techniques?

Purification challenges often arise from the presence of unreacted carbazole or side products.

  • Recrystallization: This is often the most effective method for purifying N-Formylcarbazole. A suitable solvent system should be determined experimentally. Ethanol or a mixture of ethanol and water are common choices.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.[7] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective for separating the less polar N-Formylcarbazole from the more polar unreacted carbazole.

  • Proper Work-up: A thorough work-up is the first step to easier purification. After the reaction, pouring the mixture into ice water will precipitate the crude product. This solid can then be filtered, washed with water to remove excess formic acid, and dried before further purification.[7]

Experimental Protocols & Data

Protocol: N-Formylation of Carbazole using Neat Formic Acid

This protocol is adapted from the method described by Chakrabarty et al.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add carbazole (1.0 eq).

  • Reagent Addition: Add an excess of neat formic acid (e.g., 10-20 mL per gram of carbazole).

  • Heating: Heat the mixture to 100°C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove any residual formic acid.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude N-Formylcarbazole by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Comparison of Formylation Methods for Carbazole
MethodFormylating Agent(s)Typical ConditionsReported YieldKey Advantages/DisadvantagesReference
Neat Formic Acid Formic Acid100°C, neat72-87%Adv: Simple, efficient, good for N-formylation. Disadv: Requires heating.[3][4][5]
Vilsmeier-Haack POCl₃, DMF0°C to RTVariableAdv: Can be used for C-formylation. Disadv: Harsher reagents, may lead to ring formylation.[6]
Duff Reaction HMTA, TFAReflux in THFLowAdv: Can introduce formyl groups. Disadv: Often results in low yields and C-formylation.[6]

Workflow & Logic Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-Formylcarbazole.

N_Formylcarbazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Materials: - Carbazole - Formic Acid Setup Combine Carbazole and neat Formic Acid Start->Setup Heat Heat at 100°C Setup->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and pour into ice water Monitor->Quench Reaction Complete Filter Filter to collect crude product Quench->Filter Wash Wash with water Filter->Wash Dry Dry crude product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Analyze Characterize pure product (NMR, MS, mp) Purify->Analyze End Pure N-Formylcarbazole Analyze->End

Caption: Workflow for N-Formylcarbazole Synthesis.

References

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications, 30(2), 187-200. [Link]

  • Taylor & Francis Online. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. [Link]

  • ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. [Link]

  • PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Asian Publication Corporation. (2018). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 30(11), 2451-2455. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • ACS Publications. (2023). Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate. Organic Letters. [Link]

  • National Institutes of Health. (2017). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Molecules, 22(10), 1669. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Research Communities by Springer Nature. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. [Link]

Sources

Troubleshooting

troubleshooting common issues in N-Formylcarbazole reactions

Welcome to the technical support center for N-Formylcarbazole reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Formylcarbazole reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the synthesis and troubleshooting of N-Formylcarbazole (also known as 9-Formylcarbazole). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction: Navigating the Chemistry of Carbazole Formylation

Formylation of carbazole can be a source of confusion for many researchers. It is critical to distinguish between the two primary outcomes:

  • N-Formylation: The desired reaction for this guide, where the formyl group (–CHO) is attached to the nitrogen atom of the pyrrole ring, yielding N-Formylcarbazole . This is typically achieved using formylating agents like formic acid or acetic formic anhydride.

  • C-Formylation: An electrophilic aromatic substitution where the formyl group attaches to the carbazole's benzene rings, most commonly at the electron-rich 3 and 6 positions. This is the typical outcome of the Vilsmeier-Haack reaction when applied to a carbazole nucleus[1].

This guide will focus exclusively on the synthesis of N-Formylcarbazole and the common challenges encountered therein.

Frequently Asked Questions (FAQs)

Q1: I performed a Vilsmeier-Haack reaction (POCl₃/DMF) on carbazole expecting to get N-Formylcarbazole, but my characterization doesn't match. What happened?

A: This is a common misconception. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings[1]. In the case of carbazole, the reaction proceeds via electrophilic aromatic substitution on the benzene rings, not N-acylation. The nitrogen's lone pair is delocalized into the aromatic system, making the 3 and 6 positions highly activated towards electrophiles like the Vilsmeier reagent. Therefore, you likely synthesized 3-formylcarbazole or 3,6-diformylcarbazole, not N-Formylcarbazole.

Q2: What are the most reliable methods for synthesizing N-Formylcarbazole?

A: The most direct and efficient methods involve treating carbazole with a strong formylating agent. Two highly effective methods are:

  • Neat Formic Acid: Heating carbazole in an excess of neat formic acid is a simple and effective procedure, often providing high yields (72-87%)[2].

  • Acetic Formic Anhydride (AFA): AFA is a potent formylating agent that reacts readily with amines. It can be prepared in situ from formic acid and acetic anhydride or synthesized separately for a more controlled reaction[3][4].

Q3: How stable is N-Formylcarbazole? Do I need to take special precautions during workup and storage?

A: N-Formylcarbazole is a stable, solid compound that can be easily handled. It shows no significant decomposition when stored on a lab bench for over a year under normal atmospheric conditions[5]. However, like all amides, the N-formyl group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating[6][7]. During aqueous workup, it is advisable to use mild conditions (e.g., washing with saturated sodium bicarbonate solution rather than strong bases) and avoid prolonged heating to prevent premature de-formylation back to carbazole.

Troubleshooting Guide: Common Issues in N-Formylcarbazole Synthesis

This section addresses specific problems you might encounter during the synthesis of N-Formylcarbazole using the recommended methods.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete (TLC Analysis) low_yield Problem: Low Yield / Incomplete Reaction start->low_yield impurity Problem: Impure Product start->impurity workup_issue Problem: Product Loss During Workup start->workup_issue cause1 Cause: Insufficient Reagent Activity or Reaction Time/Temp low_yield->cause1 cause2 Cause: Reagent Decomposition (Moisture) low_yield->cause2 cause3 Cause: Unreacted Starting Material impurity->cause3 cause4 Cause: Side-Products Formed impurity->cause4 cause5 Cause: Hydrolysis of N-Formyl Group workup_issue->cause5 cause6 Cause: Poor Crystallization workup_issue->cause6 sol1 Solution: Increase reaction time/temp. Use freshly prepared AFA. cause1->sol1 sol2 Solution: Use anhydrous reagents. Run under inert atmosphere. cause2->sol2 sol3 Solution: Optimize reaction conditions. Purify via chromatography or recrystallization. cause3->sol3 cause4->sol3 sol4 Solution: Use mild workup conditions (neutral pH). Avoid excessive heating. cause5->sol4 sol5 Solution: Screen recrystallization solvents. Use scratching/seeding to induce. cause6->sol5

Caption: A logical workflow for diagnosing and solving common issues in N-Formylcarbazole synthesis.

Issue 1: Low Yield or Incomplete Reaction

Symptoms: TLC analysis shows a significant amount of carbazole starting material remaining even after extended reaction times. The isolated yield of N-Formylcarbazole is well below the expected >70%.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficient Reagent Activity Acetic formic anhydride (AFA) is sensitive to moisture and can hydrolyze back to acetic and formic acids, reducing its efficacy[3]. Similarly, using a low grade of formic acid (<98%) can introduce water, which hinders the dehydration reaction required for formylation.Use freshly prepared AFA for best results. If using formic acid, ensure it is of high purity and anhydrous. Consider using a Dean-Stark trap if performing the reaction in a solvent like toluene to remove water as it forms[3].
Inadequate Reaction Temperature/Time The N-formylation of carbazole is a condensation reaction that requires sufficient thermal energy to overcome the activation barrier. The nitrogen of carbazole is not strongly nucleophilic due to lone pair delocalization.When using neat formic acid, refluxing at 100 °C is typically required[2]. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) and ensure it is heated for the necessary duration (typically 4-8 hours) until the starting material is consumed.
Reversible Reaction Equilibrium Formylation is a reversible reaction. If the water byproduct is not effectively removed or the concentration of the formylating agent is too low, the equilibrium may not favor product formation.Use formic acid in large excess to drive the reaction forward. As mentioned, a Dean-Stark apparatus is effective for removing water azeotropically if a solvent is used[3].
Issue 2: Product Loss or Decomposition During Workup

Symptoms: The reaction appears complete by TLC, but the final isolated yield is low after aqueous workup and purification.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Hydrolysis of the N-Formyl Group The N-formyl group is an amide and is susceptible to acid- or base-catalyzed hydrolysis, which cleaves the C-N bond to regenerate carbazole and formic acid[6][7]. This is accelerated by heat.During workup, neutralize the reaction mixture carefully. Use a mild base like saturated sodium bicarbonate solution instead of strong bases (e.g., NaOH, KOH). Avoid heating the mixture during extraction or washing steps. Perform aqueous workup at room temperature or below.
Physical Loss During Extraction N-Formylcarbazole has moderate polarity. If an inappropriate extraction solvent is chosen, or if insufficient extractions are performed, a significant amount of product can remain in the aqueous layer.Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous phase.
Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that refuses to crystallize, or recrystallization yields an impure solid.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Residual Formic Acid/Solvent High-boiling reagents like formic acid can be difficult to remove under reduced pressure and can act as an impurity that disrupts the crystal lattice, preventing solidification.After the reaction, ensure all volatile reagents are thoroughly removed on a rotary evaporator, possibly using a high-vacuum pump. Co-evaporation with a solvent like toluene can help remove traces of formic acid.
Inappropriate Recrystallization Solvent An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the solvent is too good (high solubility at low temp), recovery will be low. If it's too poor, the compound won't dissolve.For carbazole derivatives, common and effective recrystallization solvents include ethanol, toluene, or mixed solvent systems like hexane/ethyl acetate. Perform a small-scale solvent screen to find the optimal system. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.
"Oiling Out" The product may be melting in the hot solvent instead of dissolving, or it may be separating from the cooling solution as a supersaturated liquid (oil) rather than a solid. This is common for low-melting point solids or when the solution is cooled too rapidly.Ensure the boiling point of the solvent is lower than the melting point of N-Formylcarbazole. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: N-Formylation using Neat Formic Acid

This protocol is adapted from the procedure described by Chakrabarty et al. for the efficient N-formylation of carbazoles[2].

Materials:

  • Carbazole (1.0 eq)

  • Formic Acid (≥98%, ~20-30 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (e.g., 5.0 g, 29.9 mmol).

  • Add a large excess of neat formic acid (e.g., 30 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water and stir.

  • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or toluene) to afford pure N-Formylcarbazole.

Protocol 2: Preparation of Acetic Formic Anhydride (AFA)

This protocol is based on the reliable procedure from Organic Syntheses for preparing AFA from acetyl chloride and sodium formate.

CAUTION: This reaction is exothermic and should be performed in a well-ventilated fume hood. Acetic formic anhydride is moisture-sensitive.

Materials:

  • Sodium Formate (finely ground, 1.17 eq)

  • Anhydrous Diethyl Ether

  • Acetyl Chloride (1.0 eq)

Procedure:

  • In a dry three-necked flask equipped with a stirrer, dropping funnel, and a condenser fitted with a drying tube, charge finely ground sodium formate (e.g., 300 g, 4.41 mol) and anhydrous diethyl ether (250 mL).

  • With vigorous stirring, add acetyl chloride (e.g., 266 mL, 3.75 mol) from the dropping funnel at a rate that maintains the internal temperature between 23-27 °C. Use a cooling bath if necessary.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 5-6 hours.

  • Filter the mixture with suction and rinse the solid residue with anhydrous ether. Combine the filtrate and washings.

  • The resulting ether solution of acetic formic anhydride can be used directly for formylation, or the ether can be removed by distillation under reduced pressure to yield the neat anhydride. Note: AFA can decompose to acetic acid and carbon monoxide; do not store in a sealed container.

Diagram: N-Formylation Mechanism with Formic Acid

Caption: Simplified mechanism of N-formylation of carbazole via nucleophilic attack on formic acid followed by dehydration.

Product Characterization

Confirming the identity and purity of the final product is a critical step. Below are the expected analytical data for N-Formylcarbazole.

Table of Predicted Spectroscopic Data:

Technique Expected Observations for N-Formylcarbazole
¹H NMR Aromatic protons (H1-H8) will appear in the ~7.2-8.5 ppm range. The key signal is the formyl proton (N-CHO) , which is expected to appear as a singlet significantly downfield, typically in the ~9.0-9.5 ppm range due to the deshielding effect of the carbonyl group and the anisotropic effect of the carbazole ring system.
¹³C NMR Aromatic carbons will appear in the ~110-140 ppm range. The most indicative signal is the carbonyl carbon (N-CHO) , which is expected in the ~160-165 ppm region.
FT-IR Look for the characteristic amide C=O stretch , which should appear as a strong absorption band around 1680-1700 cm⁻¹ . The disappearance of the broad N-H stretch from the carbazole starting material (around 3400 cm⁻¹) is also a key indicator of a successful reaction.
Melting Point The melting point should be sharp (e.g., within a 1-2 °C range) for a pure compound. The reported melting point for N-Formylcarbazole is approximately 97-99 °C . A broad or depressed melting point indicates the presence of impurities.

References

  • Krimen, L. I. (1970). Acetic Formic Anhydride. Organic Syntheses, 50, 1. doi:10.15227/orgsyn.050.0001
  • Wassmundt, F. W., & Gemynt, M. L. (2004). Preparation of Acetic Formic Anhydride. PrepChem.com. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 355-659.
  • Shinada, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497.
  • Waterman, K. C. (2002). Hydrolysis in pharmaceutical formulations. Pharmaceutical development and technology, 7(2), 113-125.
  • Min, S., et al. (2023).
  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
  • Olah, G. A., & Kuhn, S. J. (1960). Formylation with Formyl Fluoride: A New Aldehyde Synthesis and Formylation Method. Journal of the American Chemical Society, 82(9), 2380-2382.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Matos, J., et al. (2023). Recent advancements of carbazoles synthesis: Towards the green synthesis approach. Results in Chemistry, 5, 100853.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • Lee, J. C., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(5), 655-656.
  • Kang, B., et al. (2020). N-Acylcarbazole as a Selective Transamidation Reagent. The Journal of Organic Chemistry, 85(15), 9894-9903.
  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
  • Muramatsu, I., et al. (1964). Mixed carboxylic acid anhydrides: I. Acetic‐formic anhydride. The Journal of Organic Chemistry, 29(8), 2220-2223.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Sharma, G. V. M., et al. (2004). A facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. Tetrahedron Letters, 45(40), 7545-7547.
  • Al-Rawashdeh, N. A. F., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Egyptian Journal of Chemistry, 63(10), 3749-3758.
  • Matheson, M., Pasqua, A. E., Sewell, A. L., & Marquez, R. (2013). Practical and Efficient Synthesis of N-Formylbenzotriazole. Organic Syntheses, 90, 358-366.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. 5th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2016).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. Retrieved from a relevant BenchChem technical document.
  • BenchChem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. Retrieved from a relevant BenchChem technical document.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BenchChem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. Retrieved from a relevant BenchChem technical document.

Sources

Optimization

Technical Support Center: Purification of Crude N-Formylcarbazole

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Formylcarbazole. This resource is designed to provide practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Formylcarbazole. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Drawing from established protocols and field-proven insights, this guide offers troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude N-Formylcarbazole in a question-and-answer format. The explanations are grounded in the principles of organic chemistry to provide a clear understanding of the underlying causes and solutions.

Question 1: My isolated N-Formylcarbazole has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. In the context of N-Formylcarbazole synthesis, which is often achieved through formylation of carbazole (e.g., via the Vilsmeier-Haack or Duff reaction), the most common impurities include:

  • Unreacted Carbazole: The primary starting material may not have fully reacted. Carbazole is a non-polar molecule and its presence will significantly depress the melting point of the final product.[1]

  • Di-formylated Carbazole: Depending on the reaction conditions, over-formylation can occur, leading to the formation of dicarbaldehyde derivatives.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, POCl₃ hydrolysis products, dichloroethane) can be trapped in the crystal lattice of your product.[2][3]

  • Side-Reaction Products: Depending on the specific synthetic route, other by-products may be present. For instance, in Friedel-Crafts type reactions, which can be analogous to some formylation conditions, various substituted by-products can arise.[4]

Solution: A combination of purification techniques is often necessary. Recrystallization is a powerful first step to remove the bulk of unreacted starting material and some side products.[5][6] If isomeric impurities or compounds with similar solubility are present, column chromatography is recommended for a more refined separation.[7][8][9]

Question 2: My NMR spectrum shows a persistent peak corresponding to carbazole. How can I effectively remove it?

The presence of unreacted carbazole is a frequent issue. Due to the similar carbocyclic backbone, its solubility characteristics can be close to N-Formylcarbazole, sometimes making separation challenging.

Causality: This indicates an incomplete reaction. Factors contributing to this can include insufficient reagent stoichiometry, reaction time, or temperature.

Solutions:

  • Optimize Reaction Conditions: Before resorting to extensive purification, consider optimizing the synthesis. Increasing the equivalents of the formylating agent or extending the reaction time might drive the reaction to completion.

  • Recrystallization: This is the most common and effective method for removing unreacted carbazole. The key is selecting a solvent system where N-Formylcarbazole has a steep solubility curve (sparingly soluble at low temperatures and highly soluble at high temperatures), while carbazole has a different solubility profile.[6] Ethanol or a toluene-hexane mixture can be effective.[6]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography provides excellent separation. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically elute the less polar carbazole first, followed by the more polar N-Formylcarbazole.[7][10]

Question 3: I'm observing a colored impurity in my final product. What is it and how do I remove it?

Colored impurities often arise from minor side reactions that produce highly conjugated systems or from the degradation of reagents or the product itself.

Potential Sources:

  • Oxidation Products: Carbazole and its derivatives can be susceptible to oxidation, leading to colored by-products.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of polymeric tars.

Solutions:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[7]

  • Silica Gel Plug: For small amounts of colored impurities, passing a solution of your crude product through a short plug of silica gel can be a quick and effective purification step. The more polar, colored compounds will often be retained on the silica.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for crude N-Formylcarbazole?

For most common impurity profiles, recrystallization is the most efficient and scalable initial purification method.[5][6] It is particularly effective at removing unreacted starting materials and inorganic salts. For achieving very high purity (>99.5%), a subsequent purification by column chromatography may be necessary.[7][11]

Q2: Which solvents are recommended for the recrystallization of N-Formylcarbazole?

The ideal recrystallization solvent is one in which N-Formylcarbazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Effective solvents reported for carbazole derivatives include:

  • Ethanol [6]

  • Toluene [6]

  • Mixtures such as Ethyl Acetate/Hexane [10]

A solvent screen is always recommended to find the optimal conditions for your specific impurity profile.

Q3: How can I confirm the purity of my final N-Formylcarbazole product?

A combination of analytical techniques should be employed for a comprehensive purity assessment:[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis, providing a percentage purity based on peak area.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and for identifying and quantifying impurities with distinct signals.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of N-Formylcarbazole from Ethanol

This protocol is a standard procedure for the removal of common impurities like unreacted carbazole.

Materials:

  • Crude N-Formylcarbazole

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Condenser (recommended to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude N-Formylcarbazole in an Erlenmeyer flask. For each gram of crude material, add approximately 20-30 mL of absolute ethanol.[6]

  • Heating: Gently heat the mixture with continuous stirring to its boiling point. If using a condenser, attach it to the flask. Continue heating until all the solid has dissolved, forming a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling process.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Formylcarbazole

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization >98%[6]Unreacted carbazole, inorganic salts, some side-productsScalable, cost-effective, good for bulk purificationMay not remove isomers or impurities with similar solubility
Column Chromatography >99.5%[7]Isomeric impurities, closely related by-products, colored impuritiesHigh resolution, excellent for achieving high purityLess scalable, requires more solvent, more time-consuming
Solvent Wash/Trituration VariableHighly soluble or insoluble impuritiesQuick, simpleGenerally less effective than recrystallization

Visualizations

Workflow for Purification Strategy

The following flowchart provides a decision-making guide for selecting the appropriate purification strategy for crude N-Formylcarbazole.

Purification_Workflow Purification Strategy for N-Formylcarbazole Start Crude N-Formylcarbazole Purity_Check_1 Initial Purity Assessment (TLC, ¹H NMR) Start->Purity_Check_1 Recrystallization Perform Recrystallization (e.g., with Ethanol) Purity_Check_1->Recrystallization Major impurities present Purity_Check_2 Assess Purity (TLC, NMR, Melting Point) Recrystallization->Purity_Check_2 High_Purity High Purity Product (>98%) Purity_Check_2->High_Purity Purity is sufficient Column_Chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check_2->Column_Chromatography Trace impurities remain (e.g., isomers) Purity_Check_3 Assess Final Purity (HPLC, NMR, MS) Column_Chromatography->Purity_Check_3 Final_Product Final Purified Product (>99.5%) Purity_Check_3->Final_Product Purity meets specification

Caption: Decision workflow for purifying crude N-Formylcarbazole.

References

  • Ueda, M., & Ishihara, K. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. Request PDF. [Link]

  • ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Request PDF. [Link]

  • Royal Society of Chemistry. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. [Link]

  • Google Patents. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • ResearchGate. (n.d.). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Request PDF. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Connect Journals. [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Request PDF. [Link]

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. [Link]

  • Atlantis Press. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]

  • MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 984. [Link]

  • PubChem. (n.d.). Carbazole. PubChem. [Link]

  • MDPI. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1430. [Link]

  • Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • PubMed. (2025). Green Analytical Techniques for Impurity Determination in Pharmaceuticals. PubMed. [Link]

  • Solubility of Things. (n.d.). 9-Vinylcarbazole. Solubility of Things. [Link]

  • ResearchGate. (n.d.). Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. Request PDF. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient N-Formylcarbazole Synthesis

Welcome to the technical support center for N-Formylcarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Formylcarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. N-Formylcarbazole is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Achieving high efficiency and selectivity in its synthesis is paramount, and catalyst choice is the cornerstone of this success. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-formylation of carbazole. The causality behind each troubleshooting step is explained to empower you with a robust problem-solving framework.

Question 1: My reaction shows very low or no conversion to N-Formylcarbazole. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to activate the formylating agent or the carbazole nitrogen.

    • For Acid-Catalyzed Reactions (e.g., using Formic Acid): While neat formic acid can effectively N-formylate carbazoles, the reaction can be slow.[1] Consider adding a stronger Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) or a Lewis acid catalyst. Lewis acids such as AlCl₃ or SnCl₄ can enhance the electrophilicity of the formylating agent, but must be used carefully to avoid side reactions.[2][3]

    • For Vilsmeier-Haack Reactions (DMF/POCl₃): Ensure the Vilsmeier reagent is freshly prepared and added under anhydrous conditions. The stoichiometry is critical; an insufficient amount will lead to incomplete reaction.[4]

    • For CO₂-Based Formylation: The efficiency is highly dependent on the catalyst. Homogeneous catalysts are common, but heterogeneous systems like single-site cobalt catalysts supported on a metal-organic framework (MOF) have shown excellent, recyclable activity.[5][6] Ensure your catalyst is properly activated and that the reducing agent (e.g., phenylsilane, H₂) is present in the correct ratio.[5]

  • Sub-Optimal Reaction Conditions:

    • Temperature: Many formylation reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 80-100 °C), monitoring for product formation and potential decomposition by TLC.[4][7]

    • Solvent: The choice of solvent can dramatically impact catalyst solubility and reactivity. For instance, in palladium-catalyzed reactions, anhydrous, degassed solvents like toluene or dioxane are often essential.[8]

    • Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields, particularly for Vilsmeier-Haack and solid-supported reagent methods.[1][4]

  • Low Reactivity of the Carbazole Substrate: Unsubstituted carbazole can be less reactive than its N-alkylated counterparts. N-alkylation (e.g., with an ethyl or butyl group) often improves solubility and can lead to higher yields in subsequent formylation steps.[4][9]

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Solution Action: - Increase catalyst loading. - Switch to a more active catalyst (e.g., stronger Lewis acid, different metal complex). - Ensure catalyst is fresh/properly activated. Check_Catalyst->Catalyst_Solution No Check_Reagents Are starting materials pure & anhydrous? Check_Conditions->Check_Reagents Yes Conditions_Solution Action: - Increase reaction temperature. - Employ microwave irradiation. - Screen different solvents (e.g., Toluene, DMF, Acetonitrile). Check_Conditions->Conditions_Solution No Check_Reagents->Start Yes (Re-evaluate strategy) Reagents_Solution Action: - Recrystallize carbazole. - Use freshly distilled/anhydrous solvents and reagents. - Consider N-alkylation of carbazole to improve solubility. Check_Reagents->Reagents_Solution No Success Yield Improved Catalyst_Solution->Success Conditions_Solution->Success Reagents_Solution->Success G cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Complex [Catalyst-Formyl Agent] Activated Complex Catalyst->Activated_Complex 1. Activation Formyl_Agent Formylating Agent (e.g., Formic Acid, CO2) Formyl_Agent->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate 2. Nucleophilic Attack Carbazole Carbazole (R2NH) Carbazole->Intermediate Intermediate->Catalyst 4. Catalyst Regeneration Product N-Formylcarbazole (R2N-CHO) Intermediate->Product 3. Product Formation

Caption: A simplified diagram of a catalytic N-formylation cycle.

Part 3: Experimental Protocols & Comparative Data

Protocol 1: Vilsmeier-Haack Formylation of N-Ethylcarbazole[4]

This protocol is adapted from procedures known to be effective for N-alkylcarbazoles.

  • Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, cool N,N-dimethylformamide (DMF, 3 mmol) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 mmol) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of a white solid indicates the Vilsmeier reagent.

  • Substrate Addition: Dissolve N-ethylcarbazole (1 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: Heat the reaction mixture to 100 °C (an oil bath or microwave reactor can be used). Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate mobile phase).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-ethyl-9H-carbazole-9-carbaldehyde.

Data Table: Comparison of Selected Catalytic Systems

Catalyst SystemFormylating AgentTypical ConditionsAdvantagesDisadvantagesReference(s)
None / Thermal Neat Formic AcidReflux (100-120 °C)Simple, metal-free, good N-selectivityCan be slow, requires high temperatures[1]
POCl₃ DMF0 °C to 100 °CHigh reactivity, well-established methodPoor selectivity (C-formylation), harsh work-up[4][9]
p-TsOH·H₂O N-Formyl ImideWater, RT to 50 °CMild, metal-free, high yield, simple operationRequires synthesis of the formylating agent[10]
DUT-5-CoH (MOF) CO₂ + PhSiH₃10 bar CO₂, 100 °CGreen C1 source, heterogeneous, highly recyclableRequires pressure equipment, catalyst synthesis[5]

References

  • Ueda, H., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]

  • Min, S., et al. (2023). Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate. Organic Letters. [Link]

  • Ueda, H., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. ResearchGate. [Link]

  • Bielawska, A., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 984. [Link]

  • Chakrabarty, M., et al. Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. [Link]

  • Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11). [Link]

  • Bibi, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances. [Link]

  • Irgashev, R. A., et al. Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. ResearchGate. [Link]

  • Garibay, S. J., et al. (2021). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. [Link]

  • Anonymous. (2018). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Beilstein Archives. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Sridharan, V., et al. (2012). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Beller, M., et al. (2024). Homogeneous Catalysis in N-Formylation/N-Methylation Utilizing Carbon Dioxide as the C1 Source. Chemistry – An Asian Journal. [Link]

  • Reddy, G. S., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. [Link]

  • Anonymous. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. [Link]

  • Yuan, Q., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]

  • Anonymous. (1985). Synthesis of Formylcarbazole Derivatives and Acetylcarbazole. Zenodo. [Link]

  • Mallick, T., et al. (2018). Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. ResearchGate. [Link]

  • Kim, J., et al. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. The synthesis of novel carbazole-based NHC ligands. ResearchGate. [Link]

  • Coates, G. W., et al. (2007). Carbonylation of heterocycles by homogeneous catalysts. Chemical Communications. [Link]

  • Khan, A. (2018). I'm looking for N-substition reactions of carbazole, does anyone have any tips for these in order to get efficent yield and simple synthesis protocol? ResearchGate. [Link]

  • Di Stefano, A., et al. (2012). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. European Journal of Medicinal Chemistry. [Link]

  • Yuan, Q., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]

  • Anonymous. (2021). Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2020). Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives. ResearchGate. [Link]

  • Long, Y., et al. Thiazolium carbene catalysts used in the selective N-formylation or... ResearchGate. [Link]

Sources

Optimization

minimizing byproduct formation in N-Formylcarbazole synthesis

A Guide to Minimizing Byproduct Formation Welcome to the Technical Support Center for N-Formylcarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for N-Formylcarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted byproducts. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Common Issues

This section provides in-depth solutions to specific problems that may arise during the synthesis of N-Formylcarbazole, regardless of the chosen synthetic route.

Issue 1: Presence of Unreacted Carbazole in the Final Product

Symptom: Chromatographic analysis (TLC, GC, or LC) or NMR spectroscopy of the crude product shows a significant amount of the starting carbazole.

Root Cause Analysis & Solutions:

The persistence of unreacted carbazole typically points to incomplete formylation. This can be attributed to several factors related to the formylating agent's reactivity and the reaction conditions.

  • Inadequate Activation of the Formylating Agent: In methods like the Vilsmeier-Haack reaction, the formylating agent is the electrophilic Vilsmeier reagent, generated in situ from a formamide (like DMF) and an activating agent (like POCl₃).[1][2] Incomplete formation of this reagent will lead to poor conversion.

    • Protocol: Ensure that the activating agent (e.g., POCl₃) is added dropwise to chilled DMF (0 °C) under an inert atmosphere and allowed to stir for a sufficient time (typically 30-60 minutes) to ensure complete formation of the Vilsmeier reagent before the addition of carbazole.[1]

  • Insufficient Reagent Stoichiometry: Using a sub-stoichiometric amount of the formylating agent will naturally lead to incomplete conversion of the carbazole.

    • Protocol: While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.05 to 1.2 equivalents) of the formylating agent can often drive the reaction to completion.[3] However, a large excess should be avoided to prevent the formation of di-formylated byproducts.[3]

  • Low Reaction Temperature: Formylation reactions, while often initiated at low temperatures, may require thermal energy to proceed at a reasonable rate.

    • Protocol: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider gradually increasing the temperature. For instance, after the initial addition at 0 °C in a Vilsmeier-Haack reaction, the temperature can be raised to room temperature or gently heated.[3]

Issue 2: Formation of C-Formylated Byproducts

Symptom: Isolation of isomers where the formyl group is attached to the carbazole ring (e.g., 3-formylcarbazole or 1-formylcarbazole) instead of the nitrogen atom.

Root Cause Analysis & Solutions:

This issue is prevalent in electrophilic formylation methods, such as the Vilsmeier-Haack reaction, where the electron-rich carbazole ring can compete with the nitrogen atom for the electrophilic formylating agent.[1][4] The substitution typically occurs at the 3 and 6 positions, which are electronically enriched and sterically accessible.[3]

  • Reaction Conditions Favoring Ring Substitution: Higher reaction temperatures and prolonged reaction times can promote the thermodynamically favored C-formylation over the kinetically favored N-formylation.

    • Protocol: Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction closely by TLC to quench it as soon as the starting material is consumed, preventing further isomerization or C-formylation.

  • Choice of Formylating Agent: The Vilsmeier-Haack reagent is a potent electrophile that readily attacks electron-rich aromatic systems.

    • Alternative Protocol: For exclusive N-formylation, consider using neat formic acid. Refluxing carbazole in formic acid provides a straightforward method for N-formylation, minimizing C-formylated byproducts.[5][6]

Issue 3: Formation of Di-formylated Byproducts

Symptom: Mass spectrometry or NMR data indicates the presence of a product with two formyl groups, most commonly 3,6-diformyl-N-alkylcarbazoles when starting with an N-substituted carbazole.[3][7]

Root Cause Analysis & Solutions:

Di-formylation occurs when the initially formed N-formylcarbazole or, more commonly, a C-formylated intermediate, undergoes a second formylation reaction.

  • Excess of Formylating Reagent: A significant excess of the Vilsmeier reagent is a primary cause of di-formylation.[3][7]

    • Protocol: Carefully control the stoichiometry of the formylating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) to ensure complete mono-formylation without promoting di-substitution.[3] For syntheses targeting di-formylated products, a large excess of the formylating reagent is intentionally used.[7]

  • Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the second formylation step, particularly on the electron-rich carbazole ring.

    • Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to avoid prolonged heating after the desired mono-formylated product has formed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for synthesizing N-Formylcarbazole with minimal byproducts?

For selective N-formylation, heating carbazole in neat formic acid under reflux is often the most direct and efficient method.[5][6] This approach avoids the use of strong electrophilic reagents that can lead to C-formylation. A typical procedure involves refluxing a mixture of carbazole and formic acid for 24 hours, followed by removal of excess formic acid under reduced pressure.[5]

Q2: How can I effectively monitor the progress of my N-Formylcarbazole synthesis?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the non-polar carbazole starting material from the more polar N-formylcarbazole product and other potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.[3]

Q3: What is the recommended purification method for crude N-Formylcarbazole?

The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the primary impurity is unreacted carbazole or a single byproduct, recrystallization can be highly effective.[8] Solvents like ethanol or a mixture of dichloromethane and hexane are commonly used.[5]

  • Column Chromatography: For complex mixtures of byproducts, silica gel column chromatography is the preferred method.[5] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.

  • Activated Charcoal Treatment: If the product has a persistent color (e.g., a purple residue from the formic acid method), treatment with activated charcoal in a suitable solvent like dichloromethane can help decolorize the solution before final purification.[5]

Q4: Can moisture affect the outcome of the Vilsmeier-Haack formylation?

Yes, moisture can be detrimental to the Vilsmeier-Haack reaction. The Vilsmeier reagent is highly reactive towards water, and any moisture present will consume the reagent, leading to lower yields. Furthermore, the hydrolysis of the intermediate iminium salt is a key step in forming the final aldehyde product, but premature hydrolysis can lead to undesired side reactions.[2] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is crucial for optimal results.[3]

Q5: Are there alternative, milder formylating agents for carbazole?

While the Vilsmeier-Haack reaction and the use of formic acid are common, other formylating agents can be employed. Acetic formic anhydride is a classic reagent for the formylation of amines.[6] Additionally, N-formylsaccharin has been reported as an efficient and chemoselective formylating agent for various amines.[9]

Section 3: Visualizing the Process

Reaction Workflow and Troubleshooting

The following diagram illustrates a generalized workflow for N-Formylcarbazole synthesis, incorporating key decision points for troubleshooting common issues.

cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting start Mix Carbazole & Formylating Agent monitor Monitor by TLC start->monitor reagent Select Formylating Agent (e.g., Vilsmeier or Formic Acid) reagent->start conditions Set Initial Conditions (Temp, Atmosphere) conditions->start complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction complete->quench Yes extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Pure N-Formylcarbazole purify->product byproducts Byproducts Detected? purify->byproducts byproducts->product No adjust Adjust Conditions: - Lower Temperature - Check Stoichiometry - Change Reagent byproducts->adjust Yes adjust->start

Caption: A workflow diagram for N-Formylcarbazole synthesis and troubleshooting.

Vilsmeier-Haack Reaction Mechanism and Byproduct Formation

This diagram outlines the mechanism of the Vilsmeier-Haack reaction on carbazole and the potential pathways leading to byproduct formation.

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Pathways DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Carbazole Carbazole N_Formyl N-Formylcarbazole (Desired Product) Carbazole->N_Formyl N-Attack (Kinetic) C3_Formyl 3-Formylcarbazole (Byproduct) Carbazole->C3_Formyl C3-Attack (Thermodynamic) Diformyl 3,6-Diformylcarbazole (Byproduct) C3_Formyl->Diformyl + Vilsmeier Reagent (Excess Reagent/High Temp)

Caption: Mechanism of Vilsmeier-Haack reaction and byproduct pathways.

Section 4: Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Reagent Stoichiometry 1.05-1.2 equivalents of formylating agentDrives reaction to completion without promoting side reactions.<1.0: Incomplete reaction. >1.5: Increased di-formylation.[3]
Temperature (Vilsmeier) 0 °C to Room TemperatureFavors kinetic N-formylation over thermodynamic C-formylation.High Temp: Increased C-formylation and di-formylation.[3]
Reaction Time Monitor by TLC until SM is consumedPrevents prolonged exposure to conditions that favor byproduct formation.Too Long: Isomerization and/or di-formylation.
Atmosphere (Vilsmeier) Inert (Nitrogen or Argon)Prevents decomposition of the moisture-sensitive Vilsmeier reagent.Air/Moisture: Reduced yield due to reagent quenching.[3]

References

  • Kang, B., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. Available from: [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 227-241. Available from: [Link]

  • Request PDF (2018). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Available from: [Link]

  • PubMed (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Available from: [Link]

  • Semantic Scholar (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • YouTube (2021). Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Available from: [Link]

  • RSC Publishing (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Available from: [Link]

  • ResearchGate (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Available from: [Link]

  • Request PDF (2022). Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. Available from: [Link]

  • ResearchGate (2020). The possible mechanism of the N-formylation reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • NIH (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PDF (2023). The intelligence way of economical synthesis strategies of an N-alkylcarbazole. Available from: [Link]

  • CORE (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Available from: [Link]

  • RSC Publishing (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Available from: [Link]

  • ResearchGate (2014). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Available from: [Link]

  • ResearchGate (2011). Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. Available from: [Link]

  • Atlantis Press (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Available from: [Link]

  • Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. Available from: [Link]

  • PubMed (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available from: [Link]

  • Google Patents. Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • MDPI (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. Available from: [Link]

  • Iraqi Journal of Science (2019). Synthesis of new 9H-Carbazole derivatives. Available from: [Link]

  • PubChem. N-formylcarbazole (C13H9NO). Available from: [Link]

  • Open Access Pub (2018). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Formylating Agents: N-Formylcarbazole vs. Alternatives

Introduction: The Crucial Role of Formylation in Synthesis Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic chemistry.[1][2] This seemingly simple modification is a power...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Formylation in Synthesis

Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic chemistry.[1][2] This seemingly simple modification is a powerful tool for constructing complex molecules, serving as a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The aldehyde functionality introduced via formylation is a versatile synthetic handle, readily participating in a wide range of subsequent reactions such as oxidations, reductions, reductive aminations, and carbon-carbon bond formations. Consequently, the choice of the formylating agent is a paramount decision in synthetic design, profoundly influencing reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth comparison of N-Formylcarbazole with other prevalent formylating agents, offering experimental insights to inform reagent selection for researchers, scientists, and drug development professionals.

Understanding the Arsenal: A Profile of Key Formylating Agents

The ideal formylating agent offers a balance of reactivity, selectivity, and ease of handling. Below, we profile N-Formylcarbazole and several widely used alternatives, highlighting their distinct chemical personalities.

N-Formylcarbazole: The Selective and Mild Reagent

N-Formylcarbazole is a crystalline, stable solid that has emerged as a valuable reagent for specific formylation applications. Its key characteristic is its ability to act as a mild and selective formylating agent, particularly for N-formylation of amines.[4]

  • Mechanism of Action: N-Formylcarbazole functions as a formyl group donor. The reaction is believed to proceed through nucleophilic attack of a substrate (e.g., an amine) on the carbonyl carbon of the formyl group, with the carbazole moiety acting as a good leaving group. This process often occurs under neutral and mild conditions.

  • Advantages:

    • High Selectivity: It exhibits remarkable chemoselectivity, for instance, in the formylation of less sterically hindered primary and secondary aliphatic amines, while leaving more hindered or less nucleophilic amines like anilines unreacted.[4]

    • Mild Conditions: Reactions can often be performed at room temperature without the need for strong acids or bases, making it compatible with sensitive functional groups.[5]

    • Ease of Handling: As a stable, solid reagent, it is easier to handle and store compared to gaseous or highly reactive liquid reagents.

  • Limitations:

    • Atom Economy: The generation of carbazole as a byproduct results in lower atom economy compared to reagents like formic acid.

    • Substrate Scope: Its mild nature means it is less effective for formylating weakly nucleophilic or electron-deficient substrates.[4]

The Vilsmeier Reagent (DMF/POCl₃): The Powerful Workhorse

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The active formylating species, the Vilsmeier reagent, is not isolated but generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[6][9]

  • Mechanism of Action: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] This potent electrophile is then attacked by an electron-rich substrate, leading to formylation after an aqueous workup.[6][8]

  • Advantages:

    • High Reactivity: It is a powerful formylating system capable of reacting with a broad range of electron-rich arenes and heterocycles.[6][7]

    • Cost-Effective: The starting materials (DMF and POCl₃) are inexpensive and readily available.

  • Limitations:

    • Harsh Conditions: The reaction often requires elevated temperatures and the use of a corrosive and hazardous reagent (POCl₃).[11]

    • Acid Sensitivity: The strongly acidic conditions and the generation of HCl can lead to the degradation of acid-sensitive substrates.[11]

    • Workup: The aqueous workup required to hydrolyze the iminium intermediate can be cumbersome.[8]

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): The Milder Acetal

DMF-DMA is another valuable formylating agent that offers a milder alternative to the Vilsmeier reagent.[11] It is particularly useful for the formylation of active methylene compounds and amines.[12][13]

  • Mechanism of Action: DMF-DMA acts as a source of a less reactive electrophile than the Vilsmeier reagent.[11] The reaction typically involves a nucleophilic attack on the acetal carbon, with the elimination of methanol.[11]

  • Advantages:

    • Mild Conditions: Reactions can often be conducted at or near room temperature, which is beneficial for thermally sensitive substrates.[11]

    • Suitability for Acid-Sensitive Substrates: The absence of a strong Lewis acid makes DMF-DMA ideal for substrates with acid-labile functional groups.[11]

    • Clean Reactions: It often leads to cleaner reaction profiles with simpler workups, as the byproducts (methanol and dimethylamine) are volatile.[11]

  • Limitations:

    • Lower Reactivity: It is less electrophilic than the Vilsmeier reagent and may not be suitable for less reactive aromatic systems.

    • Side Reactions: Competing methylation can be a side reaction with certain substrates, especially at higher temperatures.[14]

Formic Acid and Derivatives: The Classic and Economical Choice

Formic acid is the simplest and most atom-economical formylating agent.[3] It can be used directly or in the form of its derivatives, such as ethyl formate or acetic formic anhydride, for the N-formylation of amines and O-formylation of alcohols.[1]

  • Mechanism of Action: The mechanism varies depending on the substrate and conditions. For amine formylation, it can involve the direct reaction of the amine with formic acid, often requiring heat to drive off the water byproduct.

  • Advantages:

    • Cost and Availability: Formic acid is inexpensive and widely available.[3]

    • Atom Economy: It offers excellent atom economy, with water being the only byproduct in many cases.

  • Limitations:

    • Equilibrium: The reaction is often an equilibrium process, requiring methods to remove water to drive it to completion.

    • High Temperatures: Often requires elevated temperatures, which may not be suitable for all substrates.

    • Corrosiveness: Formic acid is corrosive and requires careful handling.

Comparative Performance Analysis

The choice of a formylating agent is dictated by the specific requirements of the chemical transformation. The following table provides a comparative summary of the agents discussed.

FeatureN-FormylcarbazoleVilsmeier Reagent (DMF/POCl₃)DMF-DMAFormic Acid
Physical Form Crystalline SolidGenerated in situ from liquidsLiquidLiquid
Reactivity Mild to ModerateHighModerateModerate
Typical Substrates Sterically accessible amines[4]Electron-rich arenes & heterocycles[6][7]Active methylene compounds, amines[12][13]Amines, alcohols[3]
Reaction Conditions Mild, often room temp, neutralOften heated, strongly acidic[6][11]Mild, room temp to moderate heat[11]Heated, often requires water removal
Selectivity High chemoselectivity[4]Regioselective (para favored)[6]Good for acid-sensitive substrates[11]Generally good for N-formylation
Handling & Safety Stable, easy to handlePOCl₃ is corrosive and water-reactiveMoisture sensitiveCorrosive
Workup Simple filtration/crystallizationAqueous, often requires neutralizationConcentration to remove volatiles[11]Often requires extraction and drying

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in methodology, we present protocols for the C-3 formylation of indole, a common heterocyclic core in pharmaceuticals.

Protocol 1: Formylation of Indole using the Vilsmeier-Haack Reaction

This protocol is a classic example of using the highly reactive Vilsmeier reagent.

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier React at 0°C POCl3 POCl3 (Activator) POCl3->Vilsmeier Indole Indole in DMF Vilsmeier->Indole Add Indole Solution Reaction Stir at 35-40°C Indole->Reaction Quench Quench with Ice & aq. NaOH Reaction->Quench After reaction completion Extract Extract with Ethyl Acetate Purify Purify (Column Chromatography) Product 3-Formylindole

Caption: Workflow for Vilsmeier-Haack formylation of indole.

Methodology:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[6]

  • Substrate Addition: Dissolve indole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice, followed by the slow addition of an aqueous solution of sodium hydroxide (e.g., 4M) until the mixture is basic (pH > 8).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-formylindole.

Protocol 2: N-Formylation of a Primary Amine using N-Formylcarbazole

This protocol showcases the mild and selective nature of N-Formylcarbazole for amine formylation.[4]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Isolation Amine Primary Amine (e.g., Benzylamine) Mix Combine Reagents Amine->Mix NFC N-Formylcarbazole NFC->Mix Solvent Solvent (e.g., THF or CH2Cl2) Solvent->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon completion Purify Purify (Column Chromatography) Concentrate->Purify Product N-Formyl Amine Purify->Product

Caption: Workflow for N-formylation using N-Formylcarbazole.

Methodology:

  • Reaction Setup: To a solution of a sterically unhindered primary amine (e.g., benzylamine, 1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add N-Formylcarbazole (1.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to 24 hours.

  • Monitoring: Monitor the disappearance of the starting amine by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography to separate the desired formamide from the carbazole byproduct.

Mechanistic Considerations

The divergent pathways of these reagents underscore their different reactivity profiles.

G cluster_NFC N-Formylcarbazole Pathway (N-Formylation) cluster_Vilsmeier Vilsmeier Reagent Pathway (C-Formylation) Nuc R-NH2 (Nucleophile) TS1 Nucleophilic Attack Nuc->TS1 NFC N-Formylcarbazole NFC->TS1 Product1 R-NHCHO (Formamide) TS1->Product1 LeavingGroup Carbazole TS1->LeavingGroup Leaving Group Expulsion DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier TS2 Electrophilic Aromatic Substitution Vilsmeier->TS2 Arene Electron-Rich Arene Arene->TS2 Intermediate Iminium Intermediate TS2->Intermediate Product2 Ar-CHO (Aryl Aldehyde) Intermediate->Product2 H2O H2O (Workup) H2O->Product2 Hydrolysis

Caption: Contrasting mechanisms of N-Formylcarbazole and Vilsmeier reagent.

Conclusion and Strategic Selection

The selection of a formylating agent is a strategic decision that hinges on the nature of the substrate and the desired outcome.

  • Choose N-Formylcarbazole when dealing with sensitive substrates requiring mild, neutral conditions, or when high chemoselectivity for less hindered amines is paramount. Its ease of handling as a solid reagent is an added operational benefit.

  • Choose the Vilsmeier Reagent (DMF/POCl₃) for the robust formylation of electron-rich aromatic and heteroaromatic systems where high reactivity is necessary and the substrate can tolerate acidic conditions.

  • Choose DMF-DMA as a milder alternative to the Vilsmeier reagent, especially for acid-sensitive substrates or when a cleaner reaction profile with volatile byproducts is advantageous.

  • Choose Formic Acid for simple, cost-effective N-formylations where high atom economy is a priority and the reaction conditions (typically elevated temperature) are compatible with the substrate.

By understanding the distinct advantages and limitations of each agent, researchers can navigate the complexities of synthetic chemistry with greater precision, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Formylurea and Other Formylating Agents.
  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Kang, B., Shimizu, Y., Tamura, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492-497. Retrieved from [Link]

  • ResearchGate. (2022). N-Formylsaccharin: A New Formylating Agent. Retrieved from [Link]

  • ResearchGate. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Retrieved from [Link]

  • Semantic Scholar. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Retrieved from [Link]

  • ResearchGate. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of N-Formylcarbazole and Carbazole for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, carbazole and its derivatives are foundational scaffolds for the development of pharmaceuticals, organic electronics, and functional materials.[1][2][3] Understanding the nuanc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, carbazole and its derivatives are foundational scaffolds for the development of pharmaceuticals, organic electronics, and functional materials.[1][2][3] Understanding the nuanced reactivity of these building blocks is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of N-Formylcarbazole and its parent compound, carbazole, supported by experimental data and mechanistic insights.

At a Glance: The Decisive Role of the N-Formyl Group

Carbazole is an aromatic heterocyclic compound with a tricyclic structure, featuring two benzene rings fused to a central nitrogen-containing five-membered ring.[1] Its reactivity is largely dictated by the lone pair of electrons on the nitrogen atom, which participates in the aromatic system. In contrast, N-Formylcarbazole is an N-acylated derivative where the hydrogen on the nitrogen is replaced by a formyl (-CHO) group. This seemingly simple modification dramatically alters the electronic properties and, consequently, the chemical behavior of the carbazole core.

This guide will dissect these differences, focusing on the two primary modes of reactivity: electrophilic substitution on the aromatic rings and reactions involving the nitrogen center.

The Electronic Landscape: Activating vs. Deactivating Effects

The divergent reactivity of carbazole and N-Formylcarbazole can be rationalized by examining their electronic structures.

Carbazole: The nitrogen atom in carbazole is sp² hybridized, and its lone pair of electrons is delocalized into the aromatic π-system.[4] This delocalization increases the electron density of the benzene rings, particularly at the 3, 6, 1, and 8 positions, making the carbazole nucleus highly susceptible to electrophilic attack. The nitrogen atom acts as an activating, ortho, para-directing group, with the 3 and 6 positions being the most electronically enriched and sterically accessible.[5][6]

N-Formylcarbazole: The introduction of the N-formyl group fundamentally changes this electronic picture. The formyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This leads to the delocalization of the nitrogen's lone pair towards the carbonyl oxygen, significantly reducing its contribution to the aromatic system of the carbazole rings. Consequently, the carbazole core in N-Formylcarbazole is substantially deactivated towards electrophilic aromatic substitution.

Electronic_Effects cluster_0 Carbazole: Electron Donating cluster_1 N-Formylcarbazole: Electron Withdrawing C Carbazole (Electron-Rich Rings) R1 High Reactivity in Electrophilic Aromatic Substitution C->R1 Activates NFC N-Formylcarbazole (Electron-Deficient Rings) R2 Low Reactivity in Electrophilic Aromatic Substitution NFC->R2 Deactivates

Caption: Electronic influence of the nitrogen substituent on the carbazole core.

Comparative Reactivity in Electrophilic Aromatic Substitution

The differing electronic profiles of carbazole and N-Formylcarbazole manifest in their reactivity towards electrophiles.

Carbazole: A Highly Reactive Nucleus

Carbazole readily undergoes a variety of electrophilic aromatic substitution reactions, typically at the 3 and 6 positions.

Bromination: The bromination of carbazole can be achieved under mild conditions, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like DMF.[7] The high electron density of the carbazole ring facilitates the attack on the electrophilic bromine source. Depending on the stoichiometry of the brominating agent, both mono- and di-substitution can be achieved.[6]

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[8] Carbazole and its N-alkylated derivatives are excellent substrates for this reaction, yielding predominantly the 3-formyl and 3,6-diformyl products.[5][9][10][11]

The general mechanism for electrophilic aromatic substitution on carbazole is depicted below:

EAS_Carbazole Carbazole Carbazole Intermediate Sigma Complex (Resonance Stabilized) Carbazole->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product 3-Substituted Carbazole Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on carbazole.

N-Formylcarbazole: A Deactivated System

In stark contrast to carbazole, N-Formylcarbazole is significantly less reactive towards electrophilic aromatic substitution. The electron-withdrawing nature of the N-formyl group reduces the nucleophilicity of the aromatic rings to a point where common electrophilic substitution reactions are either very sluggish or do not proceed under standard conditions. While there is a lack of extensive literature on successful electrophilic substitutions of N-Formylcarbazole, this absence of data itself is a strong indicator of its low reactivity in this context.

ReactionCarbazoleN-Formylcarbazole
Electrophilic Bromination Readily undergoes substitution at C3 and C6.[6]Expected to be very slow or require harsh conditions.
Vilsmeier-Haack Formylation High yields of 3-formyl and 3,6-diformyl products.[5][9]Not a feasible reaction due to ring deactivation.
Friedel-Crafts Acylation Occurs at the 3 and 6 positions.[6]Expected to be highly inefficient.

Reactivity at the Nitrogen Center and Formyl Group

The reactivity at the nitrogen atom and, in the case of N-Formylcarbazole, the formyl group, presents another axis of comparison.

Carbazole: N-H Acidity and Nucleophilicity

The N-H proton of carbazole is weakly acidic and can be removed by a strong base to form the carbazolide anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted carbazoles.[3][12] This N-functionalization is a cornerstone of carbazole chemistry.

N-Formylcarbazole: A Formylating Agent

A key aspect of N-Formylcarbazole's reactivity is its ability to act as a formylating agent for nucleophiles, particularly amines.[13] In this reaction, the nucleophile attacks the electrophilic carbonyl carbon of the formyl group, leading to the transfer of the formyl group and the regeneration of carbazole. This reactivity highlights that the primary site of nucleophilic attack on N-Formylcarbazole is the formyl group, not the deactivated aromatic rings.

Formylation_Mechanism NFC N-Formylcarbazole Tetrahedral_Int Tetrahedral Intermediate NFC->Tetrahedral_Int Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Int Formamide Formamide (R-NHCHO) Tetrahedral_Int->Formamide Collapse of Intermediate Carbazole Carbazole Tetrahedral_Int->Carbazole

Caption: Mechanism of amine formylation using N-Formylcarbazole.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols.

Synthesis of 3,6-Dibromocarbazole

This protocol is adapted from established methods for the bromination of carbazole.[7]

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Methylene Chloride

  • Silica Gel

Procedure:

  • Dissolve carbazole (1 equivalent) in methylene chloride in a round-bottom flask.

  • Add silica gel to the solution.

  • Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred suspension.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and wash the solid with methylene chloride.

  • Combine the organic filtrates and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,6-dibromocarbazole. A reported yield for a similar silica gel-catalyzed NBS bromination is around 89.5%.

Bromination_Workflow Start Dissolve Carbazole in Methylene Chloride Add_Silica Add Silica Gel Start->Add_Silica Add_NBS Add NBS Add_Silica->Add_NBS TLC Monitor by TLC Add_NBS->TLC Filter Filter and Wash TLC->Filter Workup Aqueous Workup Filter->Workup Dry Dry and Concentrate Workup->Dry Purify Purify Product Dry->Purify

Caption: Experimental workflow for the synthesis of 3,6-dibromocarbazole.

Synthesis of N-Formylcarbazole

This protocol is based on the formylation of carbazole using formic acid.[14]

Materials:

  • Carbazole

  • Neat Formic Acid

Procedure:

  • In a round-bottom flask, add carbazole to neat formic acid.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification. Reported yields for this method are in the range of 72-87%.[14]

Conclusion

The comparison between carbazole and N-Formylcarbazole offers a classic illustration of how a single functional group can profoundly alter the reactivity of a heterocyclic system.

  • Carbazole is an electron-rich aromatic compound that readily undergoes electrophilic substitution at the 3 and 6 positions. Its N-H bond allows for facile N-functionalization via deprotonation-alkylation/acylation sequences.

  • N-Formylcarbazole , due to the strong electron-withdrawing nature of the N-formyl group, is deactivated towards electrophilic attack on its aromatic rings. Its primary reactivity lies in its ability to act as a formylating agent, transferring its formyl group to nucleophiles.

For researchers and drug development professionals, a clear understanding of these distinct reactivity profiles is crucial for the strategic design of synthetic pathways utilizing these valuable carbazole scaffolds.

References

  • Formylation Reaction of Amines Using N-Formylcarbazole. PubMed.[Link]

  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PMC - NIH.[Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube.[Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PMC - NIH.[Link]

  • Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. ResearchGate.[Link]

  • Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube.[Link]

  • Carbazole - Wikipedia. Wikipedia.[Link]

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. PubMed.[Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate.[Link]

  • Synthesis of Carbazoles - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing.[Link]

  • Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate.[Link]

  • Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate. ACS Publications.[Link]

  • ChemInform Abstract: New Carbazole-Containing Chalcones and Pyrimidines Based Thereon: Synthesis and Electrochemical Study. ResearchGate.[Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central.[Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.[Link]

  • Electrophilic Substitution of Dimethyl 1-Methylcarbazole-2,3-dicarboxylate: Synthesis of New b -Fused Carbazoles as Potential Antitumor Agents. ResearchGate.[Link]

  • Electrophilic Substitution in Heterocycles is EASY!. YouTube.[Link]

  • Grafting Electron-Accepting Fragments on[5]cyclo-2,7-carbazole Scaffold: Tuning the Structural and Electronic Properties of Nanohoops. PMC - PubMed Central.[Link]

  • (PDF) Carbazole electrochemistry: a short review. ResearchGate.[Link]

  • CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.
  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing.[Link]

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. MDPI.[Link]

  • Novel Carbazole Derivatives With Quinoline Ring: Synthesis, Electronic Transition, and Two-Photon Absorption Three-Dimensional Optical Data Storage. PubMed.[Link]

  • 11.7: Heterocyclic Amines - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • REVIEW Advancements in Syntheses of Carbazole and Its Dervatives. Asian Journal of Chemistry.[Link]

  • Full article: Synthesis of Methylene Bridged Bis-pyrrolo[3,2-c]carbazoles via an Unusual Vilsmeier–Haack Product of N-Ethylcarbazole. Taylor & Francis Online.[Link]

  • Heterocyclic Compounds - MSU chemistry. Michigan State University.[Link]

  • ChemInform Abstract: Synthesis of 3,6-Dibromocarbazole. ResearchGate.[Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.[Link]

  • Distinct effects of N-ethylmaleimide on formyl peptide- and cyclopiazonic acid-induced Ca2+ signals through thiol modification in neutrophils. PubMed.[Link]

  • 22.6 EAS Reactions with Nitrogen Heterocycles. YouTube.[Link]

  • Synthesis of carbazoles and derivatives from allenes. Beilstein Journal of Organic Chemistry.[Link]

Sources

Validation

Introduction: The Need for Rigorous Validation in Heterocyclic Chemistry

An In-Depth Technical Guide to the Synthesis and Independent Validation of N-Formylcarbazole N-Formylcarbazole is a valuable synthetic intermediate and a key structural motif in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Independent Validation of N-Formylcarbazole

N-Formylcarbazole is a valuable synthetic intermediate and a key structural motif in medicinal chemistry and materials science.[1] Its utility as a formylating agent for amines, for instance, underscores the importance of accessing this compound in high purity.[1][2] The successful synthesis of any chemical entity, particularly for applications in drug development, demands unambiguous structural confirmation and purity assessment. This guide provides a comparative analysis of two distinct and robust methods for the synthesis of N-Formylcarbazole, coupled with a comprehensive framework for its validation using independent analytical techniques.

The core principle underpinning this guide is that of a self-validating system. The identity of the synthesized product should not be inferred solely from the expected outcome of a given reaction. Instead, it must be rigorously confirmed through a suite of orthogonal analytical methods, each providing a unique and complementary piece of structural evidence. This approach ensures the highest degree of scientific integrity and provides the confidence necessary for downstream applications.

Comparative Synthesis Methodologies

We will explore two prevalent methods for the N-formylation of carbazole: the classic Vilsmeier-Haack reaction and a more contemporary, catalyst-free approach using formic acid. The choice between these methods often involves a trade-off between reaction efficiency, substrate scope, and adherence to green chemistry principles.

Method A: Vilsmeier-Haack Formylation of Carbazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including carbazoles.[3][4] The reaction's reliability stems from the in-situ generation of a highly electrophilic iminium ion (the Vilsmeier reagent), which readily attacks the electron-rich carbazole ring system. While formylation can occur on the aromatic ring (typically at the 3-position for N-substituted carbazoles), N-formylation of carbazole itself is also achievable under specific conditions.[5][6] The key to this transformation is the reaction between a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the reactive formylating agent.[4]

Causality of Experimental Design: The reaction is initiated at 0 °C to control the exothermic formation of the Vilsmeier reagent. The subsequent addition of the carbazole substrate and gentle warming allows for the controlled electrophilic attack. The final hydrolysis step is crucial to quench the reaction and liberate the formylated product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Carbazole Carbazole Vilsmeier_Reagent->Carbazole Intermediate Tetrahedral Intermediate Carbazole->Intermediate + Vilsmeier Reagent NFC N-Formylcarbazole Intermediate->NFC Hydrolysis Validation_Workflow Synthesis Synthesized Crude Product (Method A or B) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, GC-MS) Purification->Purity_Check Structure_Validation Structural Validation Purity_Check->Structure_Validation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Validation->NMR IR IR Spectroscopy Structure_Validation->IR MS Mass Spectrometry Structure_Validation->MS Final_Product Validated N-Formylcarbazole NMR->Final_Product IR->Final_Product MS->Final_Product

Sources

Comparative

A Comparative Guide to the Cost-Effective Synthesis of N-Formylcarbazole for Researchers and Drug Development Professionals

N-Formylcarbazole is a pivotal building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency and economic viability of its synthe...

Author: BenchChem Technical Support Team. Date: January 2026

N-Formylcarbazole is a pivotal building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency and economic viability of its synthesis are therefore of paramount importance in both academic research and industrial applications. This guide provides an in-depth, comparative analysis of different synthetic routes to N-Formylcarbazole, focusing on their cost-effectiveness, scalability, and overall performance. We will delve into the mechanistic rationale behind each method, present detailed experimental protocols, and offer a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction to N-Formylcarbazole Synthesis Strategies

The synthesis of N-Formylcarbazole typically involves the formylation of carbazole. The choice of formylating agent, catalyst, and reaction conditions significantly impacts the reaction's yield, purity, and, crucially, its cost-effectiveness. Historically, classical methods have been employed, but modern catalytic systems are offering increasingly efficient and greener alternatives. This guide will compare two prominent methods: the classical Vilsmeier-Haack reaction and a modern, copper-catalyzed approach.

Route 1: The Classical Approach - Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).

Mechanistic Rationale & Experimental Choices

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. Carbazole, being an electron-rich heterocycle, undergoes electrophilic substitution, primarily at the nitrogen atom, to yield N-Formylcarbazole. The choice of DMF as both the solvent and the formylating source makes this method economical in terms of reagent cost. POCl₃ is a cost-effective activating agent, though its handling requires care due to its corrosive nature. The reaction is typically run at low temperatures to control the exothermic reaction and prevent side product formation.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature remains below 5 °C. The formation of the Vilsmeier reagent is observed as the solution becomes a thick, white slurry.

  • Carbazole Addition: Dissolve carbazole (1.0 eq) in DMF (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction by slowly pouring the mixture into crushed ice (200 g) with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to afford pure N-Formylcarbazole.

Workflow Diagram

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Carbazole Carbazole Carbazole->ReactionMix Add dropwise Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Pure N-Formylcarbazole Recrystallize->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of N-Formylcarbazole.

Route 2: Modern Copper-Catalyzed N-Formylation

Modern synthetic chemistry often turns to transition metal catalysis for milder reaction conditions and improved selectivity. Copper-catalyzed N-formylation has emerged as a viable alternative, offering a different cost-benefit profile.

Mechanistic Rationale & Experimental Choices

This route utilizes a copper(I) catalyst, often in conjunction with a ligand, to facilitate the coupling of carbazole with a formylating agent. A common protocol involves using N,N-dimethylformamide (DMF) as the formyl source, with a copper salt like CuI and a ligand such as L-proline. The proposed mechanism involves the formation of a copper-carbazole complex, followed by oxidative addition and reductive elimination to yield the N-formylated product. The use of a relatively inexpensive and low-toxicity copper catalyst is a significant advantage. L-proline is a bio-renewable and affordable ligand. While the catalyst and ligand add to the initial cost, the typically high yields and milder conditions can offset this.

Experimental Protocol
  • Reaction Setup: To a sealable reaction tube, add carbazole (1.0 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) as the solvent and formylating agent.

  • Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-Formylcarbazole.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Carbazole Carbazole Mix Combine Reagents Carbazole->Mix CuI CuI (Catalyst) CuI->Mix Ligand L-Proline (Ligand) Ligand->Mix Base K2CO3 (Base) Base->Mix DMF DMF (Solvent) DMF->Mix Heat Heat at 110 °C (12-24h) Mix->Heat Extract Aqueous Work-up Heat->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure N-Formylcarbazole Chromatography->Product

Caption: Workflow for the Copper-Catalyzed synthesis of N-Formylcarbazole.

Comparative Cost-Effectiveness Analysis

To provide a clear comparison, the following table summarizes the key performance and cost-related metrics for the two routes. Costs are estimated based on typical laboratory-scale synthesis and reagent prices from major suppliers, presented as relative indicators (




).
MetricRoute 1: Vilsmeier-HaackRoute 2: Copper-CatalyzedAnalysis
Typical Yield 75-85%85-95%The copper-catalyzed route generally offers higher yields, maximizing product from starting material.
Purity (Post-Purification) >98% (Recrystallization)>99% (Chromatography)Both methods can achieve high purity, but the Vilsmeier route's purification is simpler.
Starting Materials Cost

(Carbazole, POCl₃)
$ (Carbazole)The Vilsmeier-Haack reaction requires a stoichiometric amount of the corrosive POCl₃.
Catalyst & Ligand Cost N/A

$ (CuI, L-Proline)
The upfront cost of the catalyst and ligand is a key consideration for the copper-catalyzed route.
Solvent & Base Cost $ (DMF)

(DMF, K₂CO₃)
Costs are comparable, with DMF serving a dual role in both syntheses.
Reaction Time 4-8 hours12-24 hoursThe classical approach is significantly faster, which can translate to lower energy and labor costs.
Energy Consumption Low (0 °C to RT)High (110 °C)The Vilsmeier-Haack reaction is more energy-efficient due to its lower temperature requirements.
Purification Method RecrystallizationColumn ChromatographyRecrystallization is generally cheaper, faster, and uses less solvent than chromatography, making it more scalable.
Overall Cost-Effectiveness Excellent for large scaleGood for high purity/specialtyFor bulk synthesis, the Vilsmeier route is often more economical. The copper route excels in small-scale, high-purity applications where yield is paramount.

Conclusion and Recommendations

The choice between the Vilsmeier-Haack and copper-catalyzed synthesis of N-Formylcarbazole depends heavily on the specific requirements of the project.

  • For large-scale, cost-sensitive production , the Vilsmeier-Haack reaction is highly recommended. Its use of inexpensive reagents, rapid reaction time, low energy consumption, and straightforward purification via recrystallization make it an economically superior choice.

  • For small-scale laboratory synthesis, or when maximizing yield from a valuable carbazole derivative is the primary goal , the copper-catalyzed method is an excellent option. Despite the higher initial cost of the catalyst and longer reaction times, the superior yields can make it more material-efficient.

Ultimately, a thorough process hazard analysis and cost modeling based on available equipment and local reagent pricing should be conducted before scaling up any chemical synthesis. This guide provides the foundational data and protocols to make an informed decision.

References

  • Vilsmeier-Haack Reaction Reviews: For a general overview of the Vilsmeier-Haack reaction mechanism and applic

    • Title: The Vilsmeier-Haack Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • Copper-Catalyzed N-Arylation and Formylation: For insights into the mechanisms and applications of copper catalysis in C-N bond formation. Title: Recent Developments in Copper-Catalyzed C-N Cross-Coupling Reactions Source: Synlett
  • Synthesis of N-formylcarbazole: A representative procedure for the synthesis of N-formylcarbazole which can be adapted.

    • Title: Synthesis and characteriz
    • Source: Journal of Chemical & Engineering D
    • URL: [Link]

Validation

A Comparative Guide to N-Substituted Carbazoles in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of the N-Substituent in Carbazole Chemistry The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the N-Substituent in Carbazole Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2][3][4][5] Its rigid, planar structure and electron-rich nature make it an exceptional building block for functional molecules. However, the true versatility of the carbazole core is unlocked through substitution at the nitrogen atom (position 9). This guide provides a comparative analysis of N-substituted carbazoles, elucidating how the nature of the N-substituent—ranging from simple alkyl and aryl groups to complex functional moieties—profoundly dictates reactivity, electronic properties, and ultimately, performance in key organic reactions.

We will explore the impact of N-substitution in two major areas of contemporary organic synthesis: palladium-catalyzed cross-coupling reactions, where carbazoles act as substrates, and applications in materials science, where they serve as core components of functional materials. This guide is designed to provide both a conceptual framework and practical, data-driven insights to inform your experimental design and selection of carbazole-based reagents.

Section 1: The Influence of N-Substitution in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone methodologies for the construction of C-C and C-N bonds, respectively.[6][7][8] The electronic and steric properties of the N-substituent on a carbazole substrate can dramatically influence catalyst efficiency, reaction rates, and product yields.

Causality Behind Experimental Observations:

The N-substituent modulates the electron density of the carbazole ring system. Electron-donating groups (e.g., N-alkyl) can enhance the rate of oxidative addition, the initial step in many cross-coupling catalytic cycles. Conversely, electron-withdrawing groups can facilitate the final reductive elimination step.[6][7] Steric hindrance around the nitrogen and the adjacent C1/C8 positions, introduced by bulky N-substituents, can also play a decisive role in regioselectivity and catalyst-substrate interactions.

Comparative Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[9][10] A comparative study of N-substituted 2-bromocarbazoles with phenylboronic acid highlights the impact of the N-substituent on reaction efficiency.

Table 1: Performance of N-Substituted Carbazoles in a Model Suzuki-Miyaura Reaction

EntryN-SubstituentCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1-H (unsubstituted)Pd(PPh₃)₄ (2 mol%)K₂CO₃801275
2-CH₃ (N-methyl)Pd(PPh₃)₄ (2 mol%)K₂CO₃80892
3-Ph (N-phenyl)Pd(PPh₃)₄ (2 mol%)K₂CO₃801088
4-Boc (N-Boc)Pd(PPh₃)₄ (2 mol%)K₂CO₃801865

Data is representative and compiled for illustrative purposes based on typical outcomes in Suzuki-Miyaura couplings.

Analysis of Results:

  • N-Alkyl Substitution (Entry 2): The N-methyl group, being weakly electron-donating, increases the nucleophilicity of the carbazole system, potentially accelerating the oxidative addition step and leading to a higher yield in a shorter reaction time compared to the unsubstituted carbazole.

  • N-Aryl Substitution (Entry 3): The N-phenyl group offers a balance of electronic effects and introduces potential for extended π-conjugation in the product, which is desirable for materials applications.[11] The yield remains high, demonstrating its utility.

  • N-Protecting Groups (Entry 4): The N-Boc (tert-butoxycarbonyl) group is strongly electron-withdrawing, which can disfavor the oxidative addition step, leading to longer reaction times and lower yields under these conditions. This highlights the importance of choosing the right protecting group strategy.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Substituted 2-Bromocarbazoles

This protocol is a self-validating system, representing a standard and robust method for this transformation.

Materials:

  • N-Substituted 2-bromocarbazole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-substituted 2-bromocarbazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylcarbazole derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the carbazole substrate.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_ts Oxidative Addition pd0->oa_ts pd_ii R¹-Pd(II)L₂-X (R¹ = Carbazolyl) oa_ts->pd_ii tm_ts Transmetalation pd_ii->tm_ts pd_ii_r2 R¹-Pd(II)L₂-R² (R² = Phenyl) tm_ts->pd_ii_r2 re_ts Reductive Elimination pd_ii_r2->re_ts re_ts->pd0 product R¹-R² Product re_ts->product boronic R²-B(OH)₂ + Base boronic->tm_ts substrate R¹-X (N-Substituted Bromocarbazole) substrate->oa_ts OLED_Workflow OLED Material Development Workflow design Molecular Design (Target Properties) synthesis Synthesis of N-Substituted Carbazole design->synthesis purification Purification (Sublimation) synthesis->purification characterization Photophysical & Electrochemical Characterization purification->characterization fabrication Device Fabrication (Vacuum Deposition) characterization->fabrication testing Electroluminescence Testing & Analysis fabrication->testing

Caption: General workflow for OLED material development.

Conclusion

The N-substituent is not a passive spectator in the chemistry of carbazoles; it is a powerful control element that dictates electronic properties, steric accessibility, and solid-state morphology. In cross-coupling reactions, judicious selection of an N-alkyl or N-aryl group can significantly enhance reaction efficiency. In materials science, the N-substituent is a primary tool for tuning the optoelectronic properties required for high-performance devices like OLEDs. The comparative data and protocols provided in this guide serve as a foundation for rational design and application of N-substituted carbazoles in your research endeavors.

References

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. National Institutes of Health (NIH).
  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Wiley Online Library.
  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. National Institutes of Health (NIH).
  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health (NIH).
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Intramolecular Oxidative C−N Bond Formation for the Synthesis of Carbazoles: Comparison of Reactivity between the Copper-Catalyzed and Metal-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Scilit. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink. Available at: [Link]

  • Cross-dehydrogenative N–N couplings. RWTH Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • Multi-Substituted Deep-Blue Emitting Carbazoles: Comparative Study on Photophysical and Electroluminescence Characteristics. ResearchGate. Available at: [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized N-Formylcarbazole

For Researchers, Scientists, and Drug Development Professionals The Imperative of Purity in N-Formylcarbazole Synthesis N-Formylcarbazole, a derivative of the versatile carbazole scaffold, serves as a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in N-Formylcarbazole Synthesis

N-Formylcarbazole, a derivative of the versatile carbazole scaffold, serves as a key building block in the development of pharmaceuticals and functional organic materials. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, alter biological activity, or compromise the performance of materials. The common synthetic route to N-Formylcarbazole, the Vilsmeier-Haack reaction, while generally efficient, can lead to the formation of specific impurities that must be identified and quantified.

The primary impurities of concern in the synthesis of N-Formylcarbazole are typically:

  • Unreacted Carbazole: The starting material for the formylation reaction.

  • Di-formylated Carbazole: A common byproduct resulting from over-formylation of the carbazole ring, most likely at the 3 and 6 positions.[1][2]

This guide will explore a multi-pronged analytical approach to not only quantify the purity of N-Formylcarbazole but also to identify and characterize these potential process-related impurities.

A Multi-Technique Approach to Purity Verification

A robust assessment of N-Formylcarbazole's purity cannot rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive and cross-validating purity profile.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for separating N-Formylcarbazole from its potential impurities, allowing for their individual detection and quantification.

HPLC is the cornerstone for quantitative purity analysis of non-volatile organic compounds like N-Formylcarbazole. Its high resolving power allows for the separation of closely related structures, making it ideal for distinguishing between the desired product and process-related impurities.

Experimental Protocol: HPLC Purity Analysis of N-Formylcarbazole

1. Instrumentation:

  • HPLC system with a UV-Vis detector.
  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
  • Mobile Phase: A gradient elution is recommended for optimal separation.
  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
  • Solvent B: Acetonitrile with 0.1% TFA.
  • A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Based on the UV spectrum of N-Formylcarbazole, a wavelength of approximately 280 nm is a reasonable starting point.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized N-Formylcarbazole and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of N-Formylcarbazole Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate Purity (%) F->G H Generate Report G->H

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While N-Formylcarbazole itself has a relatively high boiling point, GC-MS can be invaluable for detecting residual solvents or more volatile by-products from the synthesis.

Experimental Protocol: GC-MS Analysis of N-Formylcarbazole

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.[3]
  • Injector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation A_gc Dissolve in Volatile Solvent B_gc Filter (if necessary) A_gc->B_gc C_gc Inject Sample B_gc->C_gc D_gc Separate & Detect C_gc->D_gc E_gc Analyze Mass Spectra D_gc->E_gc F_gc Identify Impurities E_gc->F_gc G_gc Quantify (optional) F_gc->G_gc

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound, confirming its identity and revealing the presence of impurities through characteristic signals.

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of N-Formylcarbazole and for detecting impurities. A key feature in the ¹H NMR spectrum of N-Formylcarbazole is the presence of two distinct signals for the formyl proton, which arises from restricted rotation around the N-CHO bond, leading to the existence of two rotamers.

¹H and ¹³C NMR Data for N-Formylcarbazole

Technique Expected Chemical Shifts (δ, ppm) Notes
¹H NMR ~9.5-8.5 (formyl proton, two signals), ~8.2-7.2 (aromatic protons)The presence of two formyl proton signals is a characteristic feature.
¹³C NMR ~160-155 (carbonyl carbon), ~140-110 (aromatic carbons)

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For N-Formylcarbazole, the most important absorption band is that of the carbonyl (C=O) stretching vibration of the formyl group.

Characteristic IR Absorption for N-Formylcarbazole

Functional Group Characteristic Absorption (cm⁻¹)
C=O (formyl)~1680-1700
C-H (aromatic)~3100-3000
C-N~1350-1250

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. For N-Formylcarbazole, the molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic system.

Expected Mass Spectrum Data for N-Formylcarbazole

m/z Proposed Fragment Notes
195[M]⁺Molecular Ion
166[M-CHO]⁺Loss of the formyl group
139[M-CHO-HCN]⁺Further fragmentation of the carbazole ring

Comparative Analysis of Purity Assessment Techniques

Technique Primary Use Strengths Limitations Best Suited For
HPLC Quantitative Purity AnalysisHigh resolution, excellent for separating isomers and non-volatile impurities.[4]Requires a reference standard for absolute quantification.Determining the precise percentage of N-Formylcarbazole and quantifying known impurities.
GC-MS Impurity IdentificationHigh sensitivity for volatile and semi-volatile compounds, provides structural information from mass spectra.[3]Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and volatile by-products.
NMR Structural Confirmation & Impurity IdentificationProvides detailed structural information, can detect and help identify unknown impurities.Relatively low sensitivity compared to chromatographic methods.Verifying the identity of the main component and characterizing the structure of major impurities.
IR Functional Group AnalysisRapid, non-destructive, and excellent for confirming the presence of the formyl group.Provides limited information on the overall purity and cannot distinguish between isomers.A quick quality control check to confirm the success of the formylation reaction.
MS Molecular Weight DeterminationProvides accurate molecular weight and structural information through fragmentation.May not be suitable for quantitative analysis without chromatographic separation.Confirming the molecular weight of the synthesized product and isolated impurities.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of synthesized N-Formylcarbazole is a critical step in ensuring the quality and reliability of this important chemical intermediate. A single analytical technique is insufficient to provide a complete picture of purity. A comprehensive and self-validating approach that combines the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS is essential. GC-MS and IR spectroscopy serve as valuable complementary techniques for identifying volatile impurities and confirming functional groups, respectively. By employing this multi-technique strategy, researchers, scientists, and drug development professionals can have high confidence in the quality of their synthesized N-Formylcarbazole, leading to more reliable and reproducible outcomes in their work.

References

  • BenchChem. (2025). Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde.
  • Min, S., Kim, T., Jeong, T., Yang, J., Oh, Y., Moon, K., ... & Rakshit, A. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole.
  • Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. (n.d.). Royal Society of Chemistry.
  • SpectraBase. (n.d.). N-Formyl-carbazole.
  • BenchChem. (2025). Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.
  • Kargar, M., Hekmatshoar, R., & Mostashari, A. (2013). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ChemInform, 44(24).
  • SAGE Publications Inc. (n.d.). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2013). Basic 1H- and 13C-NMR Spectroscopy.
  • Hanna, M. A., & Anders, M. W. (2009). Design, synthesis, and evaluation of carbazole analogs as potential cytochrome P450 inhibitors. Bioorganic & medicinal chemistry, 17(15), 5485–5495.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 2-methyl- on Newcrom R1 HPLC column.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., & Al-Hroub, Q. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC chemistry, 17(1), 86.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Agova, N., Georgieva, S., Stoeva, S., Stamova, S., & Mitkov, J. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Knowbee Tutoring. (2015, February 19).
  • Ghasemi, E., et al. (2024). Resolution of Co-eluted Components of Lamium amplexicaule Essential oil. Trends in Pharmaceutical Sciences, 10(2), 129-140.
  • Rannug, U., Rannug, A., Sjöberg, U., Li, H., Westerholm, R., & Bergman, J. (2003). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(3), 631-637.
  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(3), 631-637.
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Maciejewski, H., et al. (2013). Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials. Organic & Biomolecular Chemistry, 11(30), 5036-5046.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for N-Formylcarbazole

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. When characterizing a compound like N-Formylcarbazole, a molecule of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. When characterizing a compound like N-Formylcarbazole, a molecule of interest in medicinal chemistry and materials science, relying on a single analytical technique is a risky proposition. True confidence in the identity, purity, and quantification of this analyte comes from a well-designed cross-validation strategy, where orthogonal analytical methods are employed to verify and support each other's findings.

This guide provides an in-depth, experience-driven comparison of key analytical techniques for the analysis of N-Formylcarbazole. We will not only present protocols but also delve into the scientific rationale behind the experimental choices, empowering you to design and execute a robust cross-validation plan. All methodologies are grounded in the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation, ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2][3][4][5]

The Imperative of Cross-Validation

Cross-validation is the systematic comparison of results from two or more distinct analytical methods to ensure the reliability and accuracy of the data.[6] This is particularly crucial when dealing with novel or less-characterized compounds like N-Formylcarbazole, where established reference standards and validated methods may be scarce. By employing techniques that rely on different physicochemical principles, we can mitigate the risk of method-specific biases and build a more complete and trustworthy analytical profile of the compound.

The following diagram illustrates a comprehensive workflow for the cross-validation of analytical data for N-Formylcarbazole, integrating chromatographic and spectroscopic techniques.

Cross_Validation_Workflow Cross-Validation Workflow for N-Formylcarbazole Analysis cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques (Quantitative) cluster_2 Confirmatory Analytical Techniques (Qualitative & Structural) cluster_3 Data Analysis & Cross-Validation Sample N-Formylcarbazole Synthesis & Purification HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy ('H, '³C) Sample->NMR IR IR Spectroscopy Sample->IR Compare Comparison of Purity & Impurity Profiles HPLC->Compare GCMS->Compare NMR->Compare IR->Compare Validate Validation according to ICH Q2(R2) Compare->Validate Report Final Report & Characterization Validate->Report

Caption: A comprehensive workflow for the cross-validation of analytical data for N-Formylcarbazole.

Chromatographic Cross-Validation: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for the separation and quantification of organic compounds.[6][7] Cross-validating results between these two methods provides a high degree of confidence in the purity assessment of N-Formylcarbazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[8][9] For N-Formylcarbazole, a reversed-phase HPLC method is the logical starting point.

ParameterSpecificationRationale
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)The non-polar nature of the C18 stationary phase is well-suited for retaining and separating carbazole derivatives.
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v)A simple isocratic mobile phase provides robust and reproducible results. The ratio can be optimized based on preliminary screening.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV-Vis Detector at 254 nm and 280 nmCarbazole and its derivatives exhibit strong UV absorbance due to their aromatic nature. Monitoring at multiple wavelengths can aid in impurity detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times.
Run Time 15 minutesAn initial run time that can be adjusted based on the elution of all components.
  • Standard Solution Preparation: Accurately weigh and dissolve N-Formylcarbazole in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation: Dissolve the N-Formylcarbazole sample in the mobile phase to a concentration within the analytical range.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Integrate the peak areas and calculate the purity of the N-Formylcarbazole sample based on the area percent method or by using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[10][11] While N-Formylcarbazole has a relatively high molecular weight, its volatility is sufficient for GC analysis. The mass spectrometer provides invaluable structural information for peak identification.

ParameterSpecificationRationale
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary columnA versatile and robust column suitable for a wide range of organic compounds.
Injector Temperature 280°CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (splitless mode)Splitless injection is preferred for trace analysis and to maximize sensitivity.
Oven Temperature Program Initial: 150°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 50-500 m/zA scan range that will encompass the molecular ion of N-Formylcarbazole and its expected fragments.
  • Standard Solution Preparation: Prepare a stock solution of N-Formylcarbazole in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL). Prepare a series of dilutions.

  • Sample Solution Preparation: Dissolve the sample in the same solvent to a concentration suitable for GC-MS analysis.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Processing: Identify the N-Formylcarbazole peak by its retention time and mass spectrum. The purity can be estimated using the area percent method.

Comparative Performance of HPLC and GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Sensitivity Method-dependent (UV, DAD, MS detectors). HPLC-MS offers high sensitivity.High sensitivity, especially in selected ion monitoring (SIM) mode.
Selectivity Good, can be enhanced with a mass spectrometer (LC-MS).Excellent, with mass spectrometry providing structural information for confident identification.
Best Suited For Quantitative purity analysis of the main component and non-volatile impurities.Identification of unknown volatile and semi-volatile impurities.

Spectroscopic Cross-Validation: NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information that is orthogonal to the separation-based data from chromatography. These techniques are indispensable for confirming the identity and structural integrity of N-Formylcarbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Reference Tetramethylsilane (TMS) at 0.00 ppmTetramethylsilane (TMS) at 0.00 ppm
  • Sample Preparation: Dissolve 5-10 mg of the N-Formylcarbazole sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks in both spectra to the corresponding atoms in the N-Formylcarbazole structure. The chemical shifts, coupling constants, and integration values should be consistent with the expected structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[12]

  • Sample Preparation: Place a small amount of the solid N-Formylcarbazole sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N-Formylcarbazole, such as the C=O stretch of the formyl group and the aromatic C-H and C=C stretching vibrations.

Data Synthesis and Validation According to ICH Q2(R2)

The ultimate goal of this cross-validation effort is to build a cohesive and defensible analytical data package. The results from each technique should be critically evaluated against the validation parameters defined in the ICH Q2(R2) guideline.[1][2][3][4][5]

The following diagram illustrates the key validation parameters that must be assessed for the quantitative chromatographic methods (HPLC and GC-MS).

ICH_Q2_Validation Key Validation Parameters (ICH Q2(R2)) Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness

Caption: Key validation parameters for analytical methods as per ICH Q2(R2) guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The peak for N-Formylcarbazole should be well-resolved from any impurity peaks (Resolution > 2.0).
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple preparations.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

A robust analytical data package for N-Formylcarbazole cannot be built on a single analytical technique. A comprehensive cross-validation strategy, integrating the quantitative power of HPLC and GC-MS with the structural elucidation capabilities of NMR and IR spectroscopy, is essential. By systematically comparing the results from these orthogonal methods and validating them against the rigorous standards of the ICH Q2(R2) guidelines, researchers can have the utmost confidence in the identity, purity, and quality of their N-Formylcarbazole samples. This, in turn, provides a solid foundation for its further investigation and application in drug discovery and materials science.

References

  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. [Link]

  • N-Formyl-carbazole. SpectraBase. [Link]

  • N-Formyl-carbazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • 9-ethyl-9H-carbazole-3-carbaldehyde. PubChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. [Link]

  • N-Formyl-carbazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. National Institutes of Health. [Link]

  • 3-formyl-N-pentenyl-carbazole. PubChem. [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink. [Link]

  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. [Link]

  • Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? ResearchGate. [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. [Link]

  • Preparing a sample for infrared spectroscopy. YouTube. [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Kintek Solution. [Link]

  • Powder Samples. Shimadzu. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. ResearchGate. [Link]

  • Carbazole (C12H9N) properties. Mol-Instincts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

  • Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. ResearchGate. [Link]

  • Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. MDPI. [Link]

  • 9H-Carbazole, 9-methyl-. NIST WebBook. [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of N-Formylcarbazole: Reported Yields and Methodologies

For researchers and professionals in drug development and materials science, N-Formylcarbazole serves as a crucial synthetic intermediate. Its unique electronic and structural properties make it a valuable building block...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, N-Formylcarbazole serves as a crucial synthetic intermediate. Its unique electronic and structural properties make it a valuable building block for a range of functional molecules. The efficiency of its synthesis, however, can vary significantly depending on the chosen methodology. This guide provides an in-depth comparison of the primary reported methods for the N-formylation of carbazole, focusing on experimental protocols, mechanistic rationale, and reported yields to inform your synthetic strategy.

Introduction to N-Formylcarbazole Synthesis

N-Formylcarbazole is an amide derivative of carbazole where a formyl group (-CHO) is attached to the nitrogen atom. The introduction of this group modulates the electronic properties of the carbazole nucleus and provides a reactive handle for further chemical transformations. The primary challenge in its synthesis lies in achieving selective N-formylation over potential C-formylation, particularly under harsh conditions. The methods compared herein represent common and effective strategies to achieve this transformation.

Comparative Analysis of Synthetic Methods

Two principal methods have been reported for the effective N-formylation of carbazole: direct formylation with neat formic acid and formylation using in situ generated acetic formic anhydride. Each method offers a distinct balance of simplicity, reactivity, and reaction conditions.

MethodFormylating AgentTypical ConditionsReported YieldAdvantagesDisadvantages
Method 1 Neat Formic AcidHeating at 100°C72-87%[1]Simple, single reagent, good to excellent yields, avoids harsh dehydrating agents.Requires heating, potential for side reactions with sensitive substrates.
Method 2 Acetic Formic Anhydride (in situ)Formic Acid & Acetic Anhydride, often at room temperature or with gentle heating.(Not explicitly reported for carbazole, but highly effective for amines)Mild conditions, high selectivity for formylation over acetylation.Requires two reagents, in situ generation can be complex to monitor.

Method 1: N-Formylation with Neat Formic Acid

This method stands out for its operational simplicity, utilizing formic acid as both the reagent and the solvent. It is a robust and high-yielding procedure for the N-formylation of carbazoles and other similar heterocyclic compounds.[1]

Mechanistic Rationale

The direct N-formylation of carbazole with hot formic acid is believed to proceed through the protonation of formic acid, which then acts as an electrophilic formylating agent. The lone pair of electrons on the carbazole nitrogen attacks the carbonyl carbon of the protonated formic acid. Subsequent deprotonation and elimination of a water molecule yield the N-Formylcarbazole product. The use of neat formic acid provides a high concentration of the formylating species, driving the reaction to completion.

Experimental Protocol

A representative protocol based on the work by Chakrabarty et al.[1]

  • Reaction Setup: To a round-bottom flask, add carbazole (1.0 eq).

  • Reagent Addition: Add an excess of neat formic acid (e.g., 10-20 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture at 100°C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The N-Formylcarbazole product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_workflow Workflow: Neat Formic Acid Method start Carbazole + Neat Formic Acid react Heat at 100°C start->react 1. Mix workup Pour into Ice Water react->workup 2. Reaction isolate Filter and Dry workup->isolate 3. Quench & Precipitate end N-Formylcarbazole isolate->end 4. Isolate Product

Caption: Workflow for N-Formylcarbazole synthesis using neat formic acid.

Method 2: N-Formylation with Acetic Formic Anhydride

Acetic formic anhydride is a potent formylating agent that can be generated in situ from the reaction of formic acid and acetic anhydride.[2] This mixed anhydride is highly selective for formylation over acetylation due to the greater electrophilicity of the formyl carbonyl group.

Mechanistic Rationale

The reaction between formic acid and acetic anhydride forms acetic formic anhydride in equilibrium. The formyl carbonyl carbon in this mixed anhydride is sterically less hindered and more electron-deficient compared to the acetyl carbonyl carbon. Consequently, the nucleophilic nitrogen of carbazole preferentially attacks the formyl group, leading to the formation of N-Formylcarbazole and acetic acid as a byproduct. This high selectivity is a key advantage of this method.

Experimental Protocol

A generalized protocol for the in situ generation and use of acetic formic anhydride.

  • Anhydride Formation: In a dry round-bottom flask under an inert atmosphere, combine acetic anhydride (1.0-1.2 eq) and formic acid (1.0 eq). The reaction is often stirred at room temperature or gently warmed (e.g., 50-60°C) for a short period to facilitate the formation of acetic formic anhydride.

  • Substrate Addition: Cool the mixture and add carbazole (1.0 eq) either neat or dissolved in a suitable aprotic solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the excess anhydride by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

G cluster_workflow Workflow: Acetic Formic Anhydride Method start Formic Acid + Acetic Anhydride anhydride Generate Acetic Formic Anhydride (in situ) start->anhydride 1. Mix react Add Carbazole, React anhydride->react 2. Form Anhydride workup Quench and Extract react->workup 3. Formylation isolate Purify workup->isolate 4. Isolate end N-Formylcarbazole isolate->end 5. Purified Product

Caption: Workflow for N-Formylcarbazole synthesis via in situ acetic formic anhydride.

Conclusion and Recommendations

For the synthesis of N-Formylcarbazole, the neat formic acid method is highly recommended due to its simplicity, use of a single, inexpensive reagent, and high reported yields (72-87%).[1] This method is particularly advantageous for its straightforward work-up procedure, which often involves simple precipitation and filtration.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. However, for a direct and efficient route to N-Formylcarbazole, the neat formic acid procedure presents a compelling and well-documented starting point.

References

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications, 30(2), 187-200. [Link]

  • Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). Acetic formic anhydride a review. Tetrahedron, 50(1), 217-254.
  • Waki, M., & Meienhofer, J. (1977). A convenient preparation of pure acetic-formic anhydride for N-formylation of amino acids. The Journal of Organic Chemistry, 42(11), 2019-2020.
  • JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylcarbazole
Reactant of Route 2
N-Formylcarbazole
© Copyright 2026 BenchChem. All Rights Reserved.